tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-cyanopyrrol-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-10(2,3)16-9(15)13-14-6-7(11)4-8(14)5-12/h4,6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZUFSQLYFQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=C(C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728470 | |
| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-04-6 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937047046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate | |
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Foundational & Exploratory
tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate synthesis protocol
An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. The synthetic strategy is designed for clarity, reproducibility, and scalability, with an emphasis on the chemical principles that govern each transformation. This document is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction and Synthetic Overview
The target molecule, this compound (CAS 937047-04-6), is a multifunctional heterocyclic compound.[1] Its structure incorporates a pyrrole core, a common scaffold in pharmacologically active molecules, functionalized with a bromine atom, a cyano group, and a Boc-protected amino group on the pyrrole nitrogen. This combination of functional groups makes it a versatile intermediate for further chemical elaboration.
The synthesis is approached via a linear, three-step sequence starting from the commercially available 2-cyanopyrrole. The strategy prioritizes the functionalization of the pyrrole ring prior to the sensitive N-amination and protection steps.
The proposed synthetic pathway is as follows:
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of the 2-cyanopyrrole ring.
-
Electrophilic N-Amination: Installation of an amino group onto the pyrrole nitrogen.
-
Boc Protection: Protection of the N-amino group to yield the final target compound.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-cyanopyrrole
Principle and Mechanistic Rationale
The initial step involves the regioselective bromination of 2-cyanopyrrole. Pyrrole is an electron-rich heterocycle that is highly susceptible to electrophilic aromatic substitution, which preferentially occurs at the C2 (α) position.[2] However, our starting material is already substituted at C2 with an electron-withdrawing cyano group. This group deactivates the ring slightly but directs incoming electrophiles primarily to the C4 and C5 positions.
To achieve selective monobromination at the C4 position and avoid the formation of polybrominated byproducts, careful control of reaction conditions is paramount.[2] The use of N-Bromosuccinimide (NBS) as a mild brominating agent at cryogenic temperatures (-78 °C) is the strategy of choice. This minimizes the reactivity of the system, enhancing regioselectivity and preventing runaway reactions.[2]
Caption: Mechanism of electrophilic bromination.
Detailed Experimental Protocol: Step 1
Materials:
-
2-Cyanopyrrole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A dry, three-necked round-bottom flask under a nitrogen atmosphere is charged with 2-cyanopyrrole (1.0 equiv) and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of NBS (1.05 equiv) in anhydrous THF is added dropwise to the stirred pyrrole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution at -78 °C.
-
The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to yield 4-bromo-2-cyanopyrrole as a solid.
Part 2: N-Functionalization and Final Synthesis
Step 2.1: N-Amination of 4-Bromo-2-cyanopyrrole
Principle and Mechanistic Rationale: This step involves the formation of a nitrogen-nitrogen bond at the pyrrole ring. This is achieved through electrophilic amination. A powerful and effective reagent for the N-amination of electron-rich heterocycles like pyrroles is monochloramine (NH₂Cl).[3][4] The reaction proceeds by deprotonation of the pyrrole N-H with a strong base, such as sodium hydride (NaH), to generate the pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic nitrogen of monochloramine, displacing the chloride ion to form the N-amino pyrrole.
Detailed Experimental Protocol: Step 2
Materials:
-
4-Bromo-2-cyanopyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
A freshly prepared solution of monochloramine (NH₂Cl) in diethyl ether (prepared from aqueous ammonia and sodium hypochlorite).
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv, washed with hexanes to remove oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 4-bromo-2-cyanopyrrole (1.0 equiv) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to ensure complete deprotonation.
-
The freshly prepared ethereal solution of monochloramine (approx. 1.5 equiv) is added slowly at 0 °C.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. Monitor by TLC.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product, 1-amino-4-bromo-2-cyanopyrrole, is typically carried forward to the next step without extensive purification.
Step 2.2: Boc Protection of the N-Amino Group
Principle and Mechanistic Rationale: The final step is the protection of the newly installed, nucleophilic N-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and robust protection strategy. The reaction involves the acylation of the amino group with di-tert-butyl dicarbonate ((Boc)₂O). A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the acidic byproduct, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.
Detailed Experimental Protocol: Step 3
Materials:
-
Crude 1-amino-4-bromo-2-cyanopyrrole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The crude 1-amino-4-bromo-2-cyanopyrrole (1.0 equiv) is dissolved in dichloromethane.
-
Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) are added to the solution.
-
Di-tert-butyl dicarbonate (1.2 equiv) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by flash column chromatography (gradient elution, 10% to 30% EtOAc in hexanes) to afford the final product, this compound.
Quantitative Data Summary
| Step | Starting Material (Equiv) | Key Reagents (Equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | 2-Cyanopyrrole (1.0) | NBS (1.05) | THF | -78 | 2-3 | 75-85% |
| 2 | 4-Bromo-2-cyanopyrrole (1.0) | NaH (1.2), NH₂Cl (1.5) | THF | 0 to RT | 3 | 60-70% |
| 3 | 1-Amino-4-bromo-2-cyanopyrrole (1.0) | (Boc)₂O (1.2), Et₃N (1.5) | DCM | RT | 4-6 | 85-95% |
References
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). PubMed Central. Available at: [Link]
-
N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). (2004). Journal of Organic Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
-
N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. Available at: [Link]
-
N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. Available at: [Link]
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Physicochemical properties of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
Abstract
This technical guide provides a comprehensive analysis of this compound, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its core physicochemical properties, provides a plausible synthetic pathway with detailed experimental considerations, and explores its chemical reactivity and stability. Emphasis is placed on the strategic importance of its distinct functional groups—the pyrrole core, the bromo and cyano handles, and the N-Boc-carbamate moiety—which collectively render it a versatile intermediate for constructing complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.
Introduction: Strategic Importance in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including atorvastatin and sunitinib.[1][2][3][4] Its aromatic, electron-rich nature allows for diverse functionalization, enabling fine-tuning of pharmacological activity.[1][3] this compound is not merely another pyrrole derivative; it is a strategically designed synthetic intermediate that combines several key features valuable for modern drug discovery:
-
A Stabilized Pyrrole Core: The N-carbamate group acts as an electron-withdrawing substituent, which enhances the stability of the pyrrole ring compared to its N-unsubstituted or N-alkylated counterparts.[5] This increased stability allows for a broader range of synthetic transformations to be performed on the ring without decomposition.
-
Versatile Synthetic Handles: The presence of a bromine atom at the C4 position and a nitrile (cyano) group at the C2 position provides two orthogonal points for molecular elaboration. The bromo group is an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the cyano group can be hydrolyzed, reduced, or used to engage in cycloadditions.
-
A Modulating and Protecting Group: The tert-butoxycarbonyl (Boc) carbamate moiety serves a dual purpose. Primarily, it functions as a protecting group for the N-amino functionality. Secondly, the carbamate group itself is a structural motif found in many approved drugs, where it can improve pharmacokinetic properties by acting as a hydrogen bond donor/acceptor and modulating lipophilicity.[6]
This combination of features makes the title compound a valuable starting point for generating libraries of complex molecules for screening against a wide array of biological targets.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core identifiers for this compound are listed below.
-
IUPAC Name: this compound
-
Molecular Weight: 286.13 g/mol [8]
-
InChI Key: SIUZUFSQLYFQRR-UHFFFAOYSA-N[11]
Representative Experimental Protocol
This protocol is a representative methodology and may require optimization.
Step 1: Boc Protection of N-Aminopyrrole
-
Dissolve the N-aminopyrrole precursor in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and purify the resulting N-Boc-protected aminopyrrole by silica gel chromatography.
Step 2: Regioselective Bromination
-
Dissolve the product from Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise, keeping the temperature below 5°C. The electron-withdrawing N-carbamate group deactivates the ring, but bromination is expected to occur preferentially at the less hindered C4 position.
-
Stir at 0°C for 2-4 hours.
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over sodium sulfate, and concentrate. Purify by chromatography to isolate the 4-bromo intermediate.
Step 3: Cyanation
-
Combine the 4-bromo intermediate from Step 2 with copper(I) cyanide (CuCN, 1.5 equivalents) in a high-boiling point polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Degas the mixture with nitrogen or argon.
-
Heat the reaction to 120-150°C and stir for 6-12 hours (Rosenmund-von Braun reaction).
-
Cool to room temperature, quench with an aqueous solution of ferric chloride and HCl to break down the copper complexes, and extract with ethyl acetate.
-
Purify the final product by silica gel chromatography.
Expected Spectral Characterization Data
-
¹H NMR: The spectrum should show a sharp singlet around 1.5 ppm integrating to 9 protons for the chemically equivalent methyl groups of the tert-butyl moiety. [12]The two pyrrole protons at the C3 and C5 positions will appear as distinct signals in the aromatic region (likely between 6.0 and 7.5 ppm), potentially as doublets or singlets depending on coupling. The N-H proton of the carbamate may appear as a broad singlet.
-
¹³C NMR: Key signals would include the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively), the carbonyl carbon of the carbamate (~150-155 ppm), the nitrile carbon (~115-120 ppm), and four distinct signals for the pyrrole ring carbons.
-
IR Spectroscopy: The spectrum should exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. [1]A strong C=O stretch for the carbamate carbonyl will be visible around 1700-1750 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 286.0 and a characteristic isotopic pattern for a molecule containing one bromine atom. [11]
Reactivity, Stability, and Synthetic Versatility
The true value of this compound lies in its predictable reactivity and the synthetic opportunities it presents.
Stability
The N-alkoxycarbonyl group enhances the overall stability of the pyrrole ring by reducing its electron density and susceptibility to electrophilic attack or polymerization. [5]However, a critical consideration is the lability of the Boc group under acidic conditions. [5]Exposure to strong acids (e.g., trifluoroacetic acid) or even moderate Lewis acids will readily cleave the Boc group, liberating the N-amino functionality. This provides a straightforward deprotection strategy when desired. The compound should be stored in a dry environment to prevent slow hydrolysis.
Synthetic Versatility
The functional groups of the molecule offer independent pathways for chemical modification, making it a powerful node for combinatorial chemistry and lead optimization.
-
Reactions at the Bromo Group: The C-Br bond is the primary site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This allows for the straightforward installation of various aryl, heteroaryl, alkyl, or alkynyl groups at the C4 position, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Reactions at the Cyano Group: The nitrile is a highly versatile functional group. It can be reduced to a primary amine (a key pharmacophoric feature), hydrolyzed to a carboxylic acid, or converted into a tetrazole ring (a common carboxylic acid bioisostere). The cyano group itself is a potent hydrogen bond acceptor and is a critical feature in many enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4). [13][14]* Reactions at the N-Boc-amino Group: As mentioned, the Boc group can be cleanly removed with acid. The resulting free N-amino group can then be acylated, alkylated, or used as a handle to attach other pharmacophores or linkers, providing another dimension for structural modification.
Conclusion
This compound is a high-value synthetic intermediate engineered for efficiency and versatility in drug discovery. Its stable, trifunctionalized scaffold provides medicinal chemists with a robust platform to rapidly generate diverse libraries of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and spectral data is essential for its effective application in the development of next-generation therapeutics. The strategic placement of its functional groups allows for a logical and controlled approach to lead discovery and optimization, solidifying its role as a powerful tool in the modern medicinal chemist's arsenal.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
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Brovajol, J., et al. (2011). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC, NIH. Available from: [Link].
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PubChem. tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link].
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PubChemLite. This compound. Available from: [Link].
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PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. National Center for Biotechnology Information. Available from: [Link].
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Gîrdan, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5155. Available from: [Link].
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Synfacts. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link].
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ACS Publications. Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Available from: [Link].
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Digital CSIC. Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Available from: [Link].
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The Journal of Organic Chemistry. Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. Available from: [Link].
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ResearchGate. Pyrrole Protection. Available from: [Link].
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ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available from: [Link].
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MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link].
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PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link].
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SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link].
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The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].
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Navigating the Spectroscopic Landscape of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyrroles, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate is one such molecule of interest, combining several key functionalities that make it a valuable building block for the synthesis of more complex pharmaceutical agents. However, a significant challenge for researchers working with this compound is the lack of publicly available, experimentally determined spectroscopic data.
This technical guide addresses this critical gap. In the absence of direct experimental spectra, we present a comprehensive approach for researchers to confidently acquire and interpret the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. This guide is built on a foundation of established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for prediction and verification. Furthermore, we propose a plausible synthetic pathway and detail the necessary experimental protocols, ensuring that researchers are well-equipped to both synthesize and characterize this important molecule.
Predicted Spectroscopic Data
The chemical structure of this compound presents a unique electronic environment. The pyrrole ring is substituted with an electron-withdrawing cyano group at the C2 position and a bromine atom at the C4 position. The nitrogen of the pyrrole ring is further derivatized with a bulky and electron-withdrawing tert-butoxycarbonyl (Boc) carbamate group. These features will significantly influence the chemical shifts of the pyrrole ring protons and carbons.
Based on the analysis of NMR data for structurally related compounds, including N-Boc-pyrroles, 2-cyanopyrroles, and 4-bromopyrroles, we can predict the following ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~ 7.0 - 7.2 | d | 1H | H-5 | ~ 2.0 |
| ~ 6.8 - 7.0 | d | 1H | H-3 | ~ 2.0 |
| ~ 1.6 | s | 9H | C(CH₃)₃ | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 152 | C=O (Boc) |
| ~ 125 - 130 | C-5 |
| ~ 115 - 120 | C-3 |
| ~ 110 - 115 | C≡N |
| ~ 100 - 105 | C-2 |
| ~ 90 - 95 | C-4 |
| ~ 85 - 90 | C(CH₃)₃ |
| ~ 28 | C(CH₃)₃ |
Note: These are predicted values and may vary slightly from experimentally determined data.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining sharp, well-resolved NMR signals. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that would complicate the spectrum.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak is easily identifiable.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters:
-
Rationale: The choice of instrument parameters directly impacts the quality of the resulting spectrum, including signal-to-noise ratio and resolution.
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Number of Scans (NS): 16. This is typically sufficient for a proton spectrum of a sample at this concentration.
-
Relaxation Delay (D1): 2 seconds. This delay allows for the longitudinal relaxation of the protons, ensuring quantitative integration if needed.
-
Acquisition Time (AQ): 4 seconds. A longer acquisition time provides better resolution.
-
Pulse Width (P1): A calibrated 90° pulse. This maximizes the signal for a single scan.
-
Spectral Width (SW): 16 ppm. This range is sufficient to cover all expected proton signals.
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Spectral Width (SW): 250 ppm. This wide range ensures that all carbon signals, including the carbonyl carbon, are captured.
-
3. Data Processing:
-
Rationale: Proper data processing is essential to extract the maximum amount of information from the raw NMR data.
-
Procedure:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual CDCl₃ peak at 77.16 ppm can also be used for calibration.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Proposed Synthetic Pathway and Workflow
Caption: Proposed workflow for the synthesis and spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a comprehensive framework for researchers engaged in the synthesis and characterization of this compound. By offering predicted ¹H and ¹³C NMR data based on sound spectroscopic principles, a detailed experimental protocol for data acquisition, and a plausible synthetic pathway, we aim to empower scientists to overcome the current lack of available experimental data. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high degree of confidence in the expected outcomes. This guide serves not only as a practical manual but also as a testament to the power of predictive science in advancing chemical research.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
N-tert-Butoxycarbonyl-pyrrole. PubChem. Retrieved from [Link]
-
Pyrrole-2-carbonitrile. PubChem. Retrieved from [Link]
- 4-Bromopyrrole.
- Synthesis of 2-cyanopyrroles.
- Regioselective bromination of pyrroles.
- N-amination of pyrroles.
An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Targeted BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Melanoma and Other Cancers
Dabrafenib, also known by its code name GSK2118436 and sold under the brand name Tafinlar®, is a potent and selective inhibitor of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that governs cell growth and proliferation.[1][2] While the CAS number 937047-04-6 is associated with an intermediate compound, tert-butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, the focus of this guide is the clinically significant and extensively researched active pharmaceutical ingredient, Dabrafenib (CAS 1195765-45-7, free base).[3][4][5]
This guide provides a comprehensive technical overview of Dabrafenib, from its chemical architecture to its mechanism of action and clinical applications, designed to inform and empower researchers and drug development professionals in the field of oncology.
Chemical Structure and Physicochemical Properties
Dabrafenib is an organofluorine compound characterized by a complex heterocyclic structure.[3][6] Its IUPAC name is N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[3] The molecule's intricate arrangement of aromatic and heterocyclic rings, along with its fluorine and sulfonamide moieties, is crucial for its specific binding to and inhibition of the target kinase.
| Property | Value | Source |
| Molecular Formula | C23H20F3N5O2S2 | [3] |
| Molecular Weight | 519.6 g/mol | [3] |
| CAS Number | 1195765-45-7 (free base) | [3] |
| Appearance | Lyophilized powder | [7] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |
Mechanism of Action: Quenching the Aberrant BRAF Signal
Dabrafenib is a reversible, ATP-competitive inhibitor of BRAF kinase.[3] In approximately half of all melanomas, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein.[9] This aberrant signaling drives uncontrolled cell proliferation and tumor growth.
Dabrafenib selectively targets and inhibits the mutated BRAF V600E kinase with high potency, exhibiting IC50 values in the nanomolar range.[7][8][10] It is significantly less potent against wild-type BRAF and other kinases, highlighting its targeted nature.[8][11] By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib prevents the phosphorylation of its downstream targets, MEK and ERK, thereby inhibiting the entire signaling cascade.[9][11] This leads to G1 cell cycle arrest and ultimately, apoptosis of the cancer cells.[11]
Caption: Dabrafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK/ERK signaling pathway and subsequent tumor growth.
Clinical Applications and Therapeutic Efficacy
Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma harboring the BRAF V600E mutation.[1][12] It is also approved for use in combination with the MEK inhibitor, trametinib, for this indication, as well as for BRAF V600E-mutated metastatic non-small cell lung cancer and anaplastic thyroid cancer.[1][12] The combination therapy of a BRAF inhibitor and a MEK inhibitor has been shown to overcome some of the resistance mechanisms associated with monotherapy.[3]
Clinical trials have demonstrated that Dabrafenib significantly improves progression-free survival and overall survival in patients with BRAF V600-mutant melanoma.[13] The recommended dosage is typically 150 mg taken orally twice daily.[12][13]
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for assessing the inhibitory activity of Dabrafenib against BRAF V600E in a cell-free assay.
Objective: To determine the IC50 value of Dabrafenib for the inhibition of BRAF V600E kinase activity.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Dabrafenib (GSK2118436)
-
Kinase assay buffer
-
Phospho-MEK1 antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Dabrafenib in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant BRAF V600E enzyme, and the diluted Dabrafenib.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Add the MEK1 substrate and ATP to initiate the kinase reaction.
-
Incubate the reaction mixture at 30°C for a specified duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of MEK1 phosphorylation using a phospho-specific antibody. This can be done via various methods such as ELISA or Western blotting.
-
Measure the signal using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of Dabrafenib concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase assay to determine the inhibitory potency of Dabrafenib.
Adverse Effects and Resistance
Common side effects of Dabrafenib include hyperkeratosis, headache, fever, arthralgia, and fatigue.[1] A notable adverse effect is the development of cutaneous squamous cell carcinoma, which is thought to be due to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[13]
Acquired resistance to Dabrafenib is a significant clinical challenge. Mechanisms of resistance include the reactivation of the MAPK pathway through various means, such as mutations in NRAS or MEK, or the activation of bypass signaling pathways.
Conclusion
Dabrafenib represents a landmark achievement in targeted cancer therapy, offering a significant survival benefit to patients with BRAF V600-mutated malignancies. Its high selectivity and potent inhibition of the mutated BRAF kinase underscore the power of precision medicine. Ongoing research continues to explore its use in other cancer types and in combination with other therapeutic agents to further improve patient outcomes and combat drug resistance.
References
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Dabrafenib - Wikipedia. (n.d.). Retrieved from [Link]
-
Definition of dabrafenib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]
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Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Chemical structure of dabrafenib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Dabrafenib (Tafinlar) Targeted Therapy for Treatment of Melanoma. (n.d.). Retrieved from [Link]
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Chemical structure of Dabrafenib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
tert-butyl 4-bromo-2-methoxybenzoate | CAS#:1260897-35-5 | Chemsrc. (n.d.). Retrieved from [Link]
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Dabrafenib (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]
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Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma - NIH. (n.d.). Retrieved from [Link]
-
Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem. (n.d.). Retrieved from [Link]
-
1-N-BOC-AMINO-4-BROMO-2-CYANO-1H-PYRROLE 937047-04-6 ... (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, explore a well-reasoned synthetic pathway, and analyze the strategic role of its distinct functional groups in molecular design. This document serves as a resource for researchers aiming to leverage this compound's unique structural features for the development of novel therapeutics and complex organic molecules.
Core Physicochemical & Structural Data
This compound is a polysubstituted pyrrole derivative. The strategic placement of its functional groups—a bromine atom, a cyano group, and a Boc-protected amino group on the pyrrole nitrogen—makes it a versatile intermediate for further chemical elaboration.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1][2] |
| Molecular Weight | 286.13 g/mol | [1][2] |
| CAS Number | 937047-04-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NN1C=C(Br)C=C1C#N | [1][3] |
| InChI Key | SIUZUFSQLYFQRR-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid (specific color may vary) | |
| Purity | Commercially available up to ≥97% | [1] |
| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C | [4] |
Strategic Importance in Medicinal Chemistry
The structure of this compound incorporates several key pharmacophoric elements and synthetic handles that are highly valued in drug discovery.
-
Pyrrole Core: The pyrrole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs, including atorvastatin and sunitinib.[5][6] Its aromatic nature and ability to participate in various biological interactions make it a foundational element in drug design.[4]
-
Cyano Group: The nitrile (cyano) group is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a precursor for other moieties like amines or carboxylic acids through chemical transformation.[2] In many kinase inhibitors, the cyano group is critical for binding to the hinge region of the enzyme's active site.
-
Bromine Atom: The bromine atom at the 4-position is a key synthetic handle. It provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the straightforward introduction of aryl, heteroaryl, or other carbon-based substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
N-Amino-N-Boc Group: The N-(tert-butoxycarbonyl)amino group, attached to the pyrrole nitrogen, serves two primary purposes. Firstly, the Boc group is a robust protecting group for the N-amino functionality, stable under a wide range of conditions but readily removable under acidic conditions.[7] Secondly, the N-amino moiety itself can be a key part of a pharmacophore or be further functionalized after deprotection.
The combination of these features in a single molecule provides a powerful platform for building complex molecular architectures tailored for specific biological targets.
Synthetic Methodology: A Plausible & Referenced Approach
Figure 1. Proposed synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Cyanopyrrole The synthesis would begin with the formation of a basic 2-cyanopyrrole scaffold. A common method is the Vilsmeier-Haack reaction on pyrrole, followed by conversion of the resulting aldehyde to an oxime and subsequent dehydration to the nitrile.[8] Alternatively, multicomponent reactions can be employed to construct the substituted pyrrole ring system in a single step.[1]
Step 2: Regioselective Bromination
-
Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. Bromination is typically achieved using a mild brominating agent to control regioselectivity and prevent over-bromination.
-
Procedure:
-
Dissolve the 2-cyanopyrrole intermediate from Step 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The electron-withdrawing cyano group at the 2-position will direct the incoming electrophile (Br+) primarily to the 4-position.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-bromo-2-cyanopyrrole.
-
Step 3: N-Amination of the Pyrrole Ring
-
Rationale: Introducing an amino group onto the pyrrole nitrogen requires an electrophilic amination agent. Reagents like O-(mesitylenesulfonyl)hydroxylamine or, more commonly, hydroxylamine-O-sulfonic acid can be used.
-
Procedure:
-
Deprotonate the 4-bromo-2-cyanopyrrole from Step 2 using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF) at 0°C to form the pyrrolide anion.
-
Add a solution of the electrophilic aminating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product. Purification via column chromatography would yield 1-amino-4-bromo-2-cyanopyrrole.
-
Step 4: Boc Protection of the N-Amino Group
-
Rationale: The final step is the protection of the newly introduced, nucleophilic N-amino group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, offering high yields and clean reactions.[9]
-
Procedure:
-
Dissolve the 1-amino-4-bromo-2-cyanopyrrole from Step 3 in a solvent like DCM or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-(Dimethylamino)pyridine (DMAP) or triethylamine (TEA).
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to afford the final product, this compound.
-
Reactivity and Synthetic Applications
The true value of this compound lies in its potential for diversification. The distinct reactivity of its functional groups can be selectively exploited.
Figure 2. Key reaction pathways for synthetic diversification.
A. Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position is the most versatile site for modification. It is highly susceptible to Suzuki-Miyaura cross-coupling with a wide range of boronic acids or esters.[3]
-
Causality: The reaction is driven by the catalytic cycle of palladium, involving oxidative addition of the Pd(0) catalyst into the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.
-
Significance: This allows for the modular installation of diverse aromatic and heterocyclic rings, which is a cornerstone of modern medicinal chemistry for exploring SAR. For example, coupling with ferrocene boronates has been demonstrated on similar heterocyclic systems.
B. Transformation of the Cyano Group
The nitrile can be transformed into other functional groups.
-
Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reduction with reagents like Lithium Aluminum Hydride (LAH) can reduce the nitrile to a primary amine (aminomethyl group).[2] This introduces a basic center and a new point for diversification.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, though conditions must be chosen carefully to avoid deprotection of the Boc group.
C. Deprotection of the N-Boc Group
The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.[7]
-
Causality: The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of the stable tert-butyl cation (which forms isobutylene) and carbon dioxide, liberating the free N-amino group.
-
Significance: This unmasks the 1-amino-pyrrole functionality, which can then be used in subsequent reactions, such as condensations to form fused heterocyclic systems like pyrrolo[1,2-b][1][10][11]triazines.[7]
Conclusion
This compound is a high-value synthetic intermediate, engineered with multiple, orthogonally reactive functional groups. Its robust pyrrole core, coupled with strategically placed sites for cross-coupling, functional group transformation, and deprotection, provides a versatile platform for the synthesis of complex molecules. For drug development professionals and synthetic chemists, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.
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PubChem. tert-butyl N-(4-bromo-2-cyanopyrrol-1-yl)carbamate. [Link]
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Attanasi, O. A., et al. (1997). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][10][11]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (12), 1829-1836. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Molecules, 27(12), 3843. [Link]
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Wang, W., et al. (2018). A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry, 42(4), 2533-2536. [Link]
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Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. [Link]
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Al-Tel, T. H. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters, 6(17), 2857-2859. [Link]
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Zhang, S., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 19(11), 17896-17909. [Link]
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Kumar, N., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
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Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. [Link]
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Donohoe, T. J., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (4), 667-676. [Link]
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Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. [Link]
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An In-depth Technical Guide on the Structural Elucidation and Nomenclature of C10H12BrN3O2
A Note to the Researcher: The molecular formula C10H12BrN3O2 represents a vast landscape of potential chemical structures, known as isomers.[1][2][3] Without specific structural information or spectroscopic data, assigning a single, definitive IUPAC (International Union of Pure and Applied Chemistry) name is an impossible task. This guide, therefore, deviates from a traditional whitepaper on a single compound. Instead, it serves as a technical framework for researchers, scientists, and drug development professionals to navigate the complexities of structural isomerism and IUPAC nomenclature, using C10H12BrN3O2 as a illustrative case.
We will explore several plausible isomers that fit this molecular formula, chosen for their relevance in medicinal chemistry, particularly those incorporating benzamide and triazole scaffolds.[4][5][6][7] This approach provides a practical, in-depth exploration of the chemical principles at play, equipping the reader with the expertise to approach similar challenges in their own research.
Part 1: The Challenge of Isomerism in Drug Discovery
A molecular formula is merely a quantitative list of atomic components. The true chemical and biological identity of a molecule lies in the specific arrangement of these atoms. Structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit dramatically different physicochemical properties, biological activities, and toxicological profiles.[2][3][8]
For drug development professionals, a deep understanding of isomerism is not just academic; it is a cornerstone of designing safe and effective therapeutics. A seemingly minor change in atomic arrangement can be the difference between a potent drug and an inactive or even harmful compound.
Logical Framework for Isomer Differentiation
The following diagram illustrates the initial decision-making process when confronted with a molecular formula like C10H12BrN3O2.
Caption: Initial analysis of a molecular formula involves identifying potential, biologically relevant core structures.
Part 2: Case Studies in IUPAC Nomenclature for C10H12BrN3O2 Isomers
The IUPAC system of nomenclature is a rigorous, rule-based methodology designed to provide a unique and unambiguous name for every chemical structure.[9][10] Let's apply these principles to several hypothetical, yet plausible, isomers of C10H12BrN3O2.
Case Study 1: A Benzamide Isomer
Benzamides are a well-established class of compounds with a wide range of biological activities, making them a common scaffold in drug discovery.[6][7][11][12][13] Let's construct a possible benzamide isomer.
Hypothetical Structure 1: A benzamide with a bromine substituent and a nitro group.
-
Structure: A benzene ring substituted with a bromine atom, a nitro group (NO2), and an aminoethyl-carboxamide group.
-
IUPAC Naming Process:
-
Identify the Principal Functional Group: The amide group (-CONH-) takes precedence, making this a benzamide derivative.[14]
-
Identify the Parent Chain: The parent is the benzamide core.
-
Number the Substituents: Numbering starts from the carbon attached to the amide group as position 1. We number the ring to give the substituents the lowest possible locants.
-
Name and Order Substituents: We have a bromine ("bromo") and a nitro group. They are listed alphabetically.
-
-
Resulting IUPAC Name Example: 4-Bromo-N-(2-hydroxyethyl)-3-nitrobenzamide (This is one of many possibilities, depending on substituent placement).
Case Study 2: A Triazole Isomer
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[4][5][15][16][17]
Hypothetical Structure 2: A bromophenyl-substituted triazole with other functional groups to satisfy the molecular formula.
-
Structure: A 1,2,4-triazole ring with a bromophenyl group, an ethyl group, and a carboxyl group attached.
-
IUPAC Naming Process:
-
Identify the Principal Functional Group: The carboxylic acid (-COOH) group takes highest priority.
-
Identify the Parent Chain: The parent chain is the one containing the principal functional group. In this case, it could be named as a derivative of acetic acid.
-
Name the Heterocyclic System: The complex substituent attached to the acid is a substituted triazole ring.
-
Number and Name all Parts: The positions on the triazole and benzene rings must be numbered and all substituents named and located.
-
-
Resulting IUPAC Name Example: 2-(4-(4-bromophenyl)-5-ethyl-4H-1,2,4-triazol-3-yl)acetic acid
Data Summary of Isomeric Examples
| Isomer Class | Core Scaffold | Key Functional Groups | Example IUPAC Name |
| Benzamide | Benzene Ring | Amide, Bromo, Nitro | 4-Bromo-N-(2-hydroxyethyl)-3-nitrobenzamide |
| Triazole | 1,2,4-Triazole Ring | Carboxylic Acid, Bromo | 2-(4-(4-bromophenyl)-5-ethyl-4H-1,2,4-triazol-3-yl)acetic acid |
| Pyridine | Pyridine Ring | Carboxamide, Bromo, Morpholine | 5-Bromo-N-morpholinopyridine-2-carboxamide[18] |
| Hydrazone | Hydrazone | Bromo, Nitro, Butanal | Butanal, (2-bromo-4-nitrophenyl)hydrazone[18] |
Part 3: Experimental Workflow for Structure Elucidation
In a real-world research scenario, you would be presented with an unknown sample, not just a formula. The process of identifying the correct structure and thus the correct IUPAC name involves a series of analytical experiments.
Standard Protocol for Structural Elucidation
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement. This data is used to confirm that the molecular formula is indeed C10H12BrN3O2. Fragmentation patterns can provide initial clues about the structure (e.g., loss of a nitro group or a bromine atom).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To map the carbon and proton framework of the molecule.
-
Methodology:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These advanced techniques are crucial for establishing the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present.
-
Methodology: The sample is exposed to infrared radiation, and the absorption is measured. Characteristic absorption bands will indicate the presence of groups like C=O (carbonyls in amides, acids), N-H (amines, amides), O-H (alcohols, acids), and C-N bonds.
-
Workflow Diagram
Caption: A standard analytical workflow for elucidating the structure of an unknown chemical compound.
Conclusion
The query for the IUPAC name of C10H12BrN3O2 highlights a fundamental principle in chemical and pharmaceutical sciences: a molecular formula is the beginning, not the end, of a compound's identity. This guide has provided a framework for understanding the implications of isomerism and the systematic application of IUPAC nomenclature. For the researcher, scientist, or drug development professional, mastering these concepts is essential for navigating the complex landscape of chemical synthesis, biological testing, and intellectual property. The true identity of a compound with the formula C10H12BrN3O2 can only be revealed through rigorous analytical characterization, leading to a single, correct structure and its corresponding, unambiguous IUPAC name.
References
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Yuchuan, L., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Available at: [Link]
- Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). Google Grounding API. Retrieved January 20, 2026.
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Gomha, S. M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: [Link]
-
Shaaban, M. R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved January 20, 2026.
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Zhang, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]
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Chemical nomenclature. (2024). Wikipedia. Available at: [Link]
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IUPAC nomenclature of organic chemistry. (2024). Wikipedia. Available at: [Link]
- Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.).
- Biological Activity of Novel Benzamide Derivatives: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.
- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved January 20, 2026.
- 4.3 IUPAC naming and formulae | Organic molecules. (n.d.). Siyavula. Retrieved January 20, 2026.
- Benzamide compounds with biological activities. (n.d.).
- Formula:C10H12BrN3O2. (n.d.). LookChem. Retrieved January 20, 2026.
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Functional isomers Grade 12 Organic Chemistry PRACTICE Exam Questions. (2022). YouTube. Available at: [Link]
-
Isomers Organic Chemistry Grade 12 Introduction. (2022). YouTube. Available at: [Link]
-
Structural Isomerism. (2021). YouTube. Available at: [Link]
- 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026.
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The Enduring Ring: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a simple five-membered aromatic heterocycle, stands as a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its prevalence in vital natural products, from the heme in our blood to the chlorophyll in plants, has driven over a century of intense investigation into its synthesis. This guide provides an in-depth exploration of the discovery and historical development of substituted pyrrole synthesis, moving beyond a mere recitation of named reactions to offer a senior application scientist’s perspective on the causality behind experimental choices, the elegance of self-validating protocols, and the evolution toward more efficient and sustainable methodologies.
The Classical Era: Foundational Methods in Pyrrole Synthesis
The late 19th century witnessed the birth of classical methods for pyrrole synthesis, which remain relevant today. These foundational reactions established the fundamental bond disconnections for constructing the pyrrole core and provided the first reliable routes to this important heterocycle.
The Paal-Knorr Synthesis (1884)
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[1] Independently reported by German chemists Carl Paal and Ludwig Knorr, this reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[2][3]
Mechanistic Insight and Experimental Causality:
The elegance of the Paal-Knorr synthesis lies in its simplicity and high yields, often exceeding 60%.[1] The mechanism, elucidated in detail by V. Amarnath and coworkers in the 1990s, involves the initial attack of the amine on a protonated carbonyl to form a hemiaminal.[2] This is followed by an intramolecular cyclization, the rate-determining step, and subsequent dehydration to yield the aromatic pyrrole.[4] The choice of a weak acid, such as acetic acid, is crucial as it accelerates the reaction without promoting the furan-forming side reaction that can dominate at lower pH.[2] The reaction's robustness allows for a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines.[4]
Experimental Protocol: Classic Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in a suitable solvent such as ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
The Knorr Pyrrole Synthesis (1884)
Also developed by Ludwig Knorr, this synthesis provides a route to substituted pyrroles from the condensation of an α-aminoketone with a β-ketoester or other compound with an active methylene group.[6] A key challenge in this synthesis is the inherent instability of α-aminoketones, which readily self-condense.[7]
Mechanistic Insight and Experimental Causality:
The Knorr synthesis typically proceeds by generating the α-aminoketone in situ.[7] A common approach involves the reduction of an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[7] The freshly generated α-aminoketone then condenses with a second equivalent of the β-ketoester. The mechanism involves the formation of an enamine, followed by intramolecular cyclization and dehydration.[6] This method offers excellent regioselectivity, yielding 2,4-diester-substituted pyrroles, making it a valuable tool for building complex molecules.[6]
Experimental Protocol: Classic Knorr Synthesis of "Knorr's Pyrrole" [8]
-
Preparation of the Oxime: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution and slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) to form ethyl 2-oximinoacetoacetate.
-
In Situ Reduction and Condensation: In a separate flask, add the oxime solution and zinc dust gradually to a well-stirred solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid. The reaction is exothermic and may require external cooling.
-
Workup and Isolation: After the reaction is complete, pour the mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude product to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as "Knorr's Pyrrole".
The Hantzsch Pyrrole Synthesis (1890)
Reported by Arthur Hantzsch, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce highly substituted pyrroles.[9][10]
Mechanistic Insight and Experimental Causality:
The Hantzsch synthesis is a versatile method for creating 1,2,3,4,5-pentasubstituted pyrroles with well-defined regiochemistry.[9] The reaction typically begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrrole.[10] Conventional conditions often involve heating in solvents like ethanol or DMF, with yields typically in the 30-60% range due to competing side reactions like the Feist-Bénary furan synthesis.[9]
Experimental Protocol: Hantzsch Pyrrole Synthesis [11]
-
Reaction Setup: Combine the β-ketoester (1 equivalent), the α-haloketone (1 equivalent), and the primary amine or ammonia (excess) in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove excess amine and salts. Dry the organic layer and concentrate.
-
Purification: Purify the resulting crude pyrrole by column chromatography or recrystallization.
Modern Era: Advancements in Efficiency and Scope
While the classical methods remain invaluable, modern organic synthesis has driven the development of new reactions that offer milder conditions, broader substrate scope, and access to unique substitution patterns.
The Barton-Zard Synthesis (1985)
Developed by Nobel laureate Sir Derek Barton and Samir Zard, this reaction provides a powerful route to pyrroles through the reaction of a nitroalkene with an α-isocyanide under basic conditions.[12]
Mechanistic Insight and Experimental Causality:
The Barton-Zard synthesis is particularly useful for preparing pyrroles with electron-withdrawing groups.[13] The mechanism proceeds through a series of steps initiated by the base-catalyzed deprotonation of the α-isocyanide.[14] This is followed by a Michael-type addition to the nitroalkene, a 5-endo-dig cyclization, elimination of the nitro group, and finally tautomerization to the aromatic pyrrole.[12] The choice of a suitable base, such as potassium carbonate, is critical for the success of the reaction.[13]
Experimental Protocol: Barton-Zard Pyrrole Synthesis [13]
-
Reaction Setup: In a round-bottom flask, dissolve the nitroalkene (1 equivalent) and the α-isocyanoacetate (1 equivalent) in a suitable solvent like ethanol or THF.
-
Base Addition: Add a base, such as potassium carbonate (excess), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Workup and Isolation: After the reaction is complete, filter off the base and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and remove the solvent.
-
Purification: Purify the crude product by column chromatography to yield the substituted pyrrole.
The Van Leusen Pyrrole Synthesis (1972)
This powerful [3+2] cycloaddition reaction, developed by Van Leusen and coworkers, utilizes tosylmethyl isocyanide (TosMIC) as a key building block to react with Michael acceptors (electron-deficient alkenes) in the presence of a base.[15][16]
Mechanistic Insight and Experimental Causality:
The Van Leusen synthesis offers a straightforward and operationally simple route to a diverse range of substituted pyrroles.[15] The reaction is initiated by the deprotonation of TosMIC by a base, forming a carbanion. This carbanion then attacks the Michael acceptor, followed by an intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring.[16] The choice of base and reaction conditions can be tuned to optimize yields and accommodate a wide variety of Michael acceptors.[8]
Experimental Protocol: Van Leusen Pyrrole Synthesis [17]
-
Reaction Setup: To a suspension of a base, such as sodium hydride (1.1 equivalents), in a mixture of DMSO and diethyl ether, add a solution of the Michael acceptor (1 equivalent) and TosMIC (1 equivalent) dropwise at room temperature under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup and Isolation: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and concentrate.
-
Purification: Purify the crude product via column chromatography to obtain the desired substituted pyrrole.
Comparative Analysis of Pyrrole Synthesis Methods
The choice of a synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the sensitivity of functional groups within the molecule.
| Method | Starting Materials | Key Advantages | Key Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyl compounds, primary amines/ammonia | High yields, simple procedure, readily available starting materials.[13] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not be suitable for sensitive substrates.[13] |
| Knorr | α-Aminoketones, β-ketoesters | Excellent for synthesizing polysubstituted pyrroles with specific regiochemistry.[6] | α-Aminoketones are often unstable and must be generated in situ.[7] |
| Hantzsch | β-Ketoesters, α-haloketones, amines/ammonia | Multicomponent reaction allowing for rapid assembly of highly substituted pyrroles.[9] | Moderate yields, potential for side reactions.[9] |
| Barton-Zard | Nitroalkenes, α-isocyanides | Good for synthesizing pyrroles with electron-withdrawing groups; milder conditions in some variations.[13] | Substrate scope of isocyanide derivatives can be limited.[13] |
| Van Leusen | TosMIC, Michael acceptors | Operationally simple, broad substrate scope, versatile for creating diverse substitution patterns.[16] | Can be sensitive to the choice of base and reaction conditions.[8] |
Applications in Drug Development and Materials Science
The synthetic methodologies for substituted pyrroles have been instrumental in the development of numerous important molecules.
Atorvastatin (Lipitor®)
The blockbuster cholesterol-lowering drug Atorvastatin features a central polysubstituted pyrrole core. The industrial synthesis of Atorvastatin has evolved, with the Paal-Knorr reaction being a key strategy for constructing the pyrrole ring from a highly functionalized 1,4-diketone and a primary amine.[18][19] This highlights the enduring power of classical reactions in large-scale pharmaceutical production.[20] More recent approaches have also employed Hantzsch-type syntheses to access the atorvastatin core.[19]
Porphyrin Synthesis
Porphyrins, the "pigments of life," are macrocycles built from four pyrrole subunits. The synthesis of both naturally occurring and synthetic porphyrins relies heavily on the availability of appropriately substituted pyrroles.[21] Methods like the Barton-Zard reaction have been used to create pyrrole building blocks for the synthesis of complex porphyrins and related polypyrrolic structures.[12] The condensation of pyrroles with aldehydes is a widely used method for creating symmetric porphyrins.[21] For more complex, unsymmetrically substituted porphyrins, the MacDonald [2+2] cyclization, which involves the condensation of two dipyrromethane units, is a common strategy.[21]
The Green Future of Pyrrole Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For pyrrole synthesis, this has manifested in several ways:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for classical methods like the Paal-Knorr synthesis, often leading to higher yields.[1][22]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at room temperature, avoiding the need for heating.[22]
-
Mechanochemical Synthesis (Ball Milling): This solvent-free approach involves the grinding of solid reactants, offering a highly efficient and environmentally benign route to pyrroles.[23]
-
Green Catalysts and Solvents: The use of water as a solvent and biodegradable catalysts, such as citric acid, is becoming more common in pyrrole synthesis.[23][24]
Conclusion
The journey of substituted pyrrole synthesis, from the foundational discoveries of Paal, Knorr, and Hantzsch to the modern innovations of Barton, Zard, and Van Leusen, showcases the dynamism and creativity of organic chemistry. For researchers in drug discovery and materials science, a deep understanding of these methods, their mechanistic underpinnings, and their respective strengths and weaknesses is paramount. As the field continues to evolve, driven by the principles of green chemistry and the demand for ever more complex molecular architectures, the humble pyrrole ring will undoubtedly remain a central focus of synthetic endeavor.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: Experimental Workflow for the Barton-Zard Synthesis.
Caption: Modern Green Chemistry Approaches to Pyrrole Synthesis.
References
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Hantzsch Pyrrole Synthesis. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
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Large-Scale Green Synthesis of Porphyrins. (2020). ACS Omega. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (2022). Current Organic Synthesis, 19(5), 515-534. [Link]
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Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY. [Link]
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Green Synthesis of Pyrrole Derivatives. (2017). Current Green Chemistry, 4(2), 108-125. [Link]
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Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. [Link]
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Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters. [Link]
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Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. (2009). Revista de la Sociedad Química de México, 53(2), 79-99. [Link]
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Hantzsch Pyrrole Synthesis. (n.d.). Name Reaction. [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Syntheses and Functionalizations of Porphyrin Macrocycles. (2011). Current Organic Synthesis, 8(2), 165-198. [Link]
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Barton–Zard reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Porphyrin Building Blocks. (n.d.). Frontier Specialty Chemicals. [Link]
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Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2020). Molbank, 2020(2), M1129. [Link]
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Vladimirova, S. (2020). SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy, 55(6), 1315-1319. [Link]
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Atorvastatin. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Oriental Journal of Chemistry, 34(4). [Link]
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Paal–Knorr synthesis of pyrroles. (2018). Cogent Chemistry, 4(1), 1526854. [Link]
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Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
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Recent Advancements in Pyrrole Synthesis. (2021). Synthesis, 53(09), 1531-1555. [Link]
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Knorr pyrrole synthesis. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
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Synthetic Routes to meso-Patterned Porphyrins. (2010). Accounts of Chemical Research, 43(6), 718-732. [Link]
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Hantzsch pyrrole synthesis on solid support. (2000). Tetrahedron Letters, 41(45), 8683-8686. [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules, 23(10), 2639. [Link]
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Barton Zard Pyrrole synthesis with Mechanism. (2024, May 13). YouTube. [Link]
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Bobál, P., & Lightner, D. A. (2001). An Improved Coupling Procedure for the Barton-Zard Pyrrole Synthesis. Journal of Heterocyclic Chemistry, 38(2), 527-529. [Link]
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). European Journal of Medicinal Chemistry, 140, 587-611. [Link]
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Paal-Knorr Synthesis, Hantzsch Pyrrole Synthesis, Knorr Pyrrole Synthesis. (n.d.). MBB College. [Link]
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Paal-Knorr Synthesis Definition. (n.d.). Fiveable. [Link]
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The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties have made it a central component in a vast array of natural products and synthetic drugs, spanning therapeutic areas from cardiovascular disease to oncology.[1][2] This guide provides a comprehensive analysis for researchers and drug development scientists on the synthesis, mechanism of action, and therapeutic applications of pyrrole derivatives. We will explore the causality behind synthetic choices, delve into the molecular interactions that drive pharmacological activity, and present key data and workflows to empower the next generation of pyrrole-based drug discovery.
The Pyrrole Ring: A Privileged Structural Motif
The significance of the pyrrole scaffold in drug design is not accidental. It stems from a combination of inherent chemical properties that make it exceptionally suitable for interacting with biological targets.[2]
-
Aromaticity and Electron Richness: The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, creating an electron-rich ring. This property facilitates π-π stacking and cation-π interactions with biological macromolecules.[2]
-
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the π-electron cloud can act as a weak hydrogen bond acceptor, enabling precise molecular recognition at target binding sites.
-
Structural Versatility: The pyrrole ring is readily amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties (e.g., solubility, lipophilicity) to optimize pharmacokinetic and pharmacodynamic profiles.[3]
-
Bioisosterism: The pyrrole nucleus can act as a bioisostere for other functional groups, a strategy used to enhance affinity, selectivity, and metabolic stability of drug candidates.[3]
These features are evident in its natural occurrence in essential biomolecules like heme, chlorophyll, and vitamin B12, underscoring its fundamental role in biological systems.[4]
Synthetic Strategies: Building the Bioactive Core
The translation of a pyrrole-based concept into a clinical candidate hinges on efficient and versatile synthetic chemistry. Several classical and modern methods are employed, with the choice often dictated by the desired substitution pattern, which is, in turn, dictated by structure-activity relationship (SAR) studies.
Key Synthetic Methodologies:
-
Paal-Knorr Synthesis: This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5] Its reliability and broad substrate scope make it a workhorse for generating diverse libraries of substituted pyrroles.
-
Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[4][5] It is particularly useful for constructing highly functionalized pyrroles.
-
Hantzsch Pyrrole Synthesis: This synthesis utilizes the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine.[5]
-
Barton-Zard Synthesis: This reaction builds the pyrrole ring from the addition of an isocyanoacetate to a nitroalkene.[5]
The choice of synthesis is a critical experimental decision. For instance, the Paal-Knorr synthesis is often preferred for initial library synthesis due to its robustness. In contrast, a more complex, multi-step synthesis might be required during lead optimization to install specific functionalities necessary for high-potency target engagement.
General Experimental Protocol: Paal-Knorr Synthesis
-
Reactant Solubilization: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Amine Addition: Add the primary amine or ammonium salt (e.g., ammonium acetate, 1.0-1.5 eq) to the solution.
-
Cyclization/Dehydration: Heat the reaction mixture to reflux for 2-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that thermal energy is required to overcome the activation barrier for both the initial imine formation and the subsequent intramolecular cyclization and dehydration steps that form the aromatic ring.
-
Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.
-
Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications & Mechanisms of Action
Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to blockbuster drugs and promising clinical candidates in numerous disease areas.[6][7]
Anticancer Agents
The pyrrole scaffold is a cornerstone of modern oncology drug discovery.[8] Its derivatives function through diverse mechanisms, including the inhibition of crucial cellular processes like cell signaling, proliferation, and angiogenesis.[9][10]
-
Kinase Inhibition: Many pyrrole-containing drugs are potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[9] For example, Sunitinib , an FDA-approved drug, contains a pyrrole ring and targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby inhibiting tumor growth and angiogenesis.[11][12]
-
Tubulin Polymerization Inhibition: Some pyrrole derivatives disrupt microtubule dynamics, a validated anticancer strategy.[13] They bind to tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest and apoptosis.[13]
-
Hedgehog Signaling Pathway Inhibition: Novel 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit the Hedgehog signaling pathway, a critical pathway in the development of certain cancers like medulloblastoma.[13]
Visualizing Kinase Inhibition
The following diagram illustrates the general principle of a pyrrole-based kinase inhibitor blocking a signaling pathway essential for tumor cell survival.
Caption: Pyrrole kinase inhibitor blocking the VEGFR signaling pathway.
Anti-inflammatory and Analgesic Agents
Pyrrole derivatives are effective anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14]
-
Ketorolac and Tolmetin: These are nonsteroidal anti-inflammatory drugs (NSAIDs) that feature a pyrrole core.[12] They non-selectively inhibit COX-1 and COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14]
Lipid-Lowering Agents
Perhaps the most famous pyrrole-containing drug is Atorvastatin (Lipitor), a member of the statin class used to lower cholesterol.
-
Mechanism of Action: Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The pyrrole ring is a key part of the pharmacophore that mimics the natural substrate, enabling potent and selective binding to the enzyme's active site.
Antimicrobial and Antiviral Agents
The pyrrole scaffold is present in numerous compounds with potent activity against bacteria, fungi, and viruses.[3][12]
-
Antibacterial: Pyrrolamides are a class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12] Their mechanism involves disrupting DNA synthesis, leading to bacterial cell death.[12]
-
Antiviral: Pyrrolo[2,3-d]pyrimidines have been investigated as antiviral agents, showing considerable activity against viruses like Hepatitis C Virus (HCV) by targeting viral proteins.[3]
Drug Discovery Workflow & Data Analysis
The development of novel pyrrole-based therapeutics follows a structured, multi-stage process. This self-validating system ensures that only the most promising candidates advance, saving time and resources.
Visualizing the Drug Discovery Workflow
Caption: A generalized workflow for pyrrole-based drug discovery.
Data Presentation: Structure-Activity Relationships
Quantitative data is essential for guiding lead optimization. Structure-Activity Relationship (SAR) studies systematically modify the pyrrole scaffold and measure the resulting change in biological activity (e.g., IC₅₀ values).
Table 1: Comparative Inhibitory Activity of Pyrrole Derivatives
| Compound ID | Target Enzyme | R1-Substituent | R2-Substituent | IC₅₀ (µM) | Citation |
| 3o | Butyrylcholinesterase (BChE) | 1,3-diaryl | - | 5.37 | [15] |
| 3p | Butyrylcholinesterase (BChE) | 1,3-diaryl | - | 1.71 | [15] |
| 13a | VEGFR-2 | Pyrrolo[2,3-d]pyrimidine | - | 0.0119 | [3] |
| 13b | VEGFR-2 | Pyrrolo[2,3-d]pyrimidine | - | 0.0136 | [3] |
| vh0 | Monoamine Oxidase B (MAO-B) | Hydrazide | - | 0.665 | [16] |
This table illustrates how modifications to the core pyrrole structure (e.g., different aryl groups in compounds 3o and 3p) can significantly impact inhibitory potency against a specific target. This causality—that structural changes directly influence biological activity—is the fundamental principle of medicinal chemistry.
Future Perspectives and Conclusion
The pyrrole scaffold remains a highly fertile ground for drug discovery.[17] Current research is exploring its use in novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and as photosensitizers in photodynamic therapy. The continued development of innovative synthetic methodologies will undoubtedly expand the accessible chemical space for pyrrole derivatives, leading to the discovery of new medicines with improved efficacy and safety profiles.[1]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 1-19. [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Proactive Stance on Chemical Safety
In the fast-paced environment of drug discovery and development, novel chemical entities are the lifeblood of innovation. Tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, a substituted pyrrole derivative, represents a class of compounds with significant potential in medicinal chemistry, likely as an intermediate or a scaffold for more complex molecules.[1][2] The presence of a brominated aromatic system, a cyano group, and a carbamate-protected amine on a pyrrole core suggests a rich reactivity profile.[3][4] However, this structural complexity also necessitates a thorough and proactive approach to safety.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling precautions for this compound. In the absence of a complete, formally published Safety Data Sheet (SDS), this document synthesizes available hazard data, extrapolates information based on the constituent functional groups, and integrates best practices for handling potent research chemicals. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere compliance.
Hazard Identification and Risk Assessment: Deconstructing the Molecule
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with an analysis of its known hazard classifications and the intrinsic risks associated with its chemical architecture.
GHS Classification and Hazard Statements
Based on supplier information, this compound is classified with the following GHS Hazard Statements.[5]
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| Signal Word | Warning |
Table 1: GHS Hazard Classification
These classifications indicate that the compound is acutely toxic via multiple routes of exposure and is a significant irritant to the skin and eyes. The "Warning" signal word underscores the need for careful handling.
Functional Group Hazard Analysis
The structure of this compound contains several functional groups that contribute to its hazard profile:
-
Organic Cyano Group (-CN): Organic nitriles can be toxic. While they do not always readily release free cyanide ions, they can metabolize in the body to produce cyanide, which is a potent inhibitor of cellular respiration.[6][7] Chronic exposure to even low levels of cyanide-releasing compounds can lead to neurological, respiratory, and cardiovascular effects.[8]
-
Brominated Aromatic System: Brominated organic compounds are known for their potential persistence in the environment.[9][10] From a toxicological standpoint, halogenated aromatics can exhibit a range of effects, and their metabolism can sometimes lead to the formation of reactive intermediates.
-
Pyrrole Ring: The pyrrole nucleus is a common scaffold in biologically active molecules and pharmaceuticals.[11] While the pyrrole ring itself is not acutely toxic, its reactivity can be influenced by substituents. N-amino pyrroles and their derivatives can have unique reactivity patterns.[3]
-
tert-Butyl Carbamate (-NHBoc): The Boc protecting group is generally stable but can be cleaved under acidic conditions. While the carbamate group itself is a common feature in many pharmaceuticals, the overall toxicity of the molecule must be considered.[12]
Given the potential for this compound to be biologically active and its classification as harmful, it is prudent to handle it as a potent or cytotoxic compound, especially in a research and development setting where its full toxicological profile is not yet elucidated.[13][14]
Exposure Controls and Personal Protection: A Multi-Layered Defense
The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and Personal Protective Equipment (PPE)—is a fundamental concept in chemical safety. For a research chemical like this compound, a robust combination of engineering controls and PPE is essential.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Containment: For weighing and handling of the solid, a powder containment hood or a glove box is recommended to minimize aerosol generation.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.
-
Gloves: Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a wide range of chemicals. Ensure to check for any signs of degradation and change gloves frequently, and immediately after any contamination.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, should be worn at all times in the laboratory.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: Weigh the solid compound in a containment hood or on a tared weigh paper within a fume hood to minimize dust generation.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. Avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove gloves and wash hands with soap and water.
Storage Requirements
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids (which could potentially cleave the Boc group).[5] A dedicated, locked cabinet is recommended for storing potent compounds.[13]
-
Temperature: The recommended storage condition is sealed in a dry environment at 2-8°C.[5]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize/Clean: Use an appropriate decontamination solution if available. Otherwise, carefully scoop the absorbent material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
A cytotoxic spill kit should be readily available in the laboratory.[13]
Stability and Reactivity: Understanding Chemical Behavior
-
Stability: The compound is likely stable under recommended storage conditions. Avoid exposure to light, heat, and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.
Waste Disposal: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[15] Do not dispose of this chemical down the drain.
Workflow for Safe Handling
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Solubility Profile of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate in Organic Solvents: A Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are foundational to successful drug development. Among these, solubility is a critical parameter that directly influences bioavailability, formulation feasibility, and the reliability of in-vitro assays.[1][2] This guide provides a comprehensive framework for characterizing the solubility of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, a heterocyclic building block of interest in medicinal chemistry. We move beyond a simple data sheet to present the underlying principles, predictive analyses, and detailed, field-proven protocols for determining both kinetic and thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists, offering the necessary tools to generate reliable and reproducible solubility data, thereby de-risking downstream development activities.
Introduction: The Imperative of Solubility Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties.[3] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, a major hurdle for oral drug delivery.[3][4] Understanding and optimizing solubility from the earliest stages is not merely a data collection exercise; it is a strategic necessity that impacts everything from assay integrity to final dosage form design.[2][5]
Profile of the Target Compound
This compound is a substituted pyrrole derivative. Its structure incorporates several functional groups that contribute to a complex physicochemical profile. The presence of this molecule in chemical and patent literature suggests its utility as an intermediate or building block in the synthesis of more complex, biologically active molecules.[6][7][8]
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 937047-04-6 | [7] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [6] |
| Molecular Weight | 286.13 g/mol | [7] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound.
Structural Analysis and Preliminary Solubility Prediction
The molecule's structure offers clues to its likely solubility behavior based on the "like dissolves like" principle.[9][10]
-
Polar Features: The cyano (-C≡N) group and the carbamate linkage (-NHCOO-) introduce significant polarity and potential for hydrogen bonding.
-
Non-polar Features: The tert-butyl group is bulky and lipophilic. The bromo-pyrrole core is largely hydrophobic.
This duality suggests that the compound will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, but limited solubility in highly non-polar solvents like hexanes or in highly polar protic solvents like water, where the energy cost of disrupting the solvent's hydrogen-bonding network may be too high.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is not a single value but is typically assessed in two distinct modes: kinetic and thermodynamic. Understanding the difference is crucial for correctly interpreting data and making informed decisions.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (usually DMSO), begins to precipitate in an aqueous or organic medium.[5][11] It is a measure of how readily a compound can form a supersaturated solution and is highly relevant for high-throughput screening (HTS) assays where compounds are added from DMSO stocks.[12][13] However, these supersaturated solutions are metastable.[14]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can remain dissolved in a solvent under equilibrium conditions, in the presence of excess solid solute.[11][14][15] This value is fundamental for pre-formulation studies, as it dictates the maximum achievable concentration in a final dosage form.[12]
Kinetic solubility values are often higher than their thermodynamic counterparts due to the formation of supersaturated states. Relying solely on kinetic data can lead to a misguided assessment of a compound's viability.[15]
A Systematic Approach to Solubility Determination
A robust characterization of solubility requires a multi-faceted experimental approach. We present two core protocols: a high-throughput method for determining kinetic solubility and the "gold standard" shake-flask method for thermodynamic solubility.
Solvent Selection Rationale
To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected, covering a range of polarities and chemical properties.
Table 2: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent | Type | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Can act as both H-bond donor and acceptor. |
| Ethanol | Polar Protic | 4.3 | Common co-solvent in formulations. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Less polar alcohol, useful for assessing trends. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Strong dipole, common HPLC mobile phase. |
| Acetone | Polar Aprotic | 5.1 | Good general-purpose solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High solubilizing power, common for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Strong solvent for a wide range of compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Cyclic ether, moderately polar. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.4 | Common extraction and chromatography solvent. |
| Dichloromethane (DCM) | Non-polar | 3.1 | Chlorinated solvent for less polar compounds. |
| Toluene | Non-polar | 2.4 | Aromatic hydrocarbon solvent. |
| Hexanes | Non-polar | 0.1 | Aliphatic hydrocarbon, tests for lipophilicity. |
Experimental Protocols
As a Senior Application Scientist, I emphasize that the validity of any result is intrinsically tied to the rigor of the experimental protocol. The following methodologies are designed to be self-validating and reproducible.
Protocol 1: High-Throughput Kinetic Solubility by Nephelometry
This method is ideal for early-stage discovery, providing rapid assessment with minimal compound usage. It measures the light scattering caused by precipitate formation as a compound is introduced from a DMSO stock into the target solvent.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume of the selected solvent (e.g., 1 mL).
-
Trustworthiness Check: A visual excess of solid must be present throughout the experiment to ensure the solution remains saturated.
-
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.
-
Causality Insight: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. [14]Shorter times may result in an underestimation of solubility.
-
-
Sampling: After equilibration, let the vials stand to allow the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Calculate the original concentration in the saturated solution using the dilution factor. This value represents the thermodynamic solubility.
Analytical Method: HPLC-UV Quantification
A robust HPLC method is required for the shake-flask protocol.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or λmax of the compound)
-
Calibration: Prepare a standard curve from a known-concentration stock solution (e.g., in acetonitrile) covering the expected solubility range.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 3: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) | Classification |
| Methanol | > 100 | 15.2 | Very Soluble |
| Acetonitrile | > 100 | 25.8 | Very Soluble |
| DMSO | > 100 | > 50 | Freely Soluble |
| Ethyl Acetate | 85 | 8.1 | Soluble |
| Dichloromethane | 70 | 6.5 | Soluble |
| Toluene | < 10 | 0.5 | Sparingly Soluble |
| Hexanes | < 5 | < 0.1 | Practically Insoluble |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: The data would likely show high solubility in polar aprotic solvents (ACN, DMSO), moderate solubility in solvents of intermediate polarity (EtOAc, DCM), and poor solubility in non-polar hydrocarbons (Hexanes), consistent with our initial structural analysis. Any significant discrepancy between kinetic and thermodynamic values (e.g., high kinetic but low thermodynamic solubility) is a red flag for potential precipitation issues in downstream applications.
Conclusion and Forward Look
This guide establishes a robust, scientifically-grounded framework for determining the solubility of this compound in a range of organic solvents. By employing both high-throughput kinetic and definitive thermodynamic methods, researchers can build a comprehensive solubility profile. This data is not an endpoint but a critical input for guiding lead optimization, designing reliable biological assays, and developing viable formulations. A thorough understanding of solubility, obtained through the rigorous application of the protocols described herein, is a cornerstone of efficient and successful drug discovery and development.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Drug Discovery News. (n.d.). Substance solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]
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Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Wikipedia. (n.d.). Solubility. [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Methodological & Application
Synthetic Routes to 2-Cyanopyrrole Derivatives: A Detailed Guide for Researchers
The 2-cyanopyrrole moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and its utility as a synthetic intermediate. This guide provides an in-depth exploration of robust and versatile synthetic strategies to access these important heterocyclic compounds. We will delve into the mechanistic underpinnings of each method, offering practical insights and detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2-Cyanopyrrole Core
Pyrrole-based structures are ubiquitous in nature and pharmaceuticals.[1] The introduction of a nitrile group at the C2-position profoundly influences the molecule's reactivity and biological profile. This electron-withdrawing group modulates the aromaticity of the pyrrole ring and serves as a versatile handle for further chemical transformations. Consequently, 2-cyanopyrrole derivatives have garnered significant attention, with applications ranging from tyrosinase inhibitors to key intermediates in the synthesis of complex natural products.[2][3] This document outlines several key synthetic approaches, from classical methods to modern transition-metal-catalyzed reactions.
I. Direct C-H Cyanation of Pyrroles: An Atom-Economical Approach
Direct functionalization of C-H bonds represents a paradigm shift in modern organic synthesis, offering a more sustainable and efficient alternative to traditional pre-functionalization strategies. In the context of 2-cyanopyrrole synthesis, transition-metal catalysis has emerged as a powerful tool.
A. Rhodium-Catalyzed C2-Selective Cyanation
A notable advancement in this area is the rhodium-catalyzed C2-selective cyanation of pyrroles.[4] This method employs a chelating directing group to achieve high regioselectivity, a common challenge in pyrrole chemistry due to the similar reactivity of the C2 and C5 positions.
Mechanism Insight: The reaction is believed to proceed through a C-H activation mechanism. The directing group, typically a pyridyl or similar nitrogen-containing moiety attached to the pyrrole nitrogen, coordinates to the rhodium catalyst. This brings the metal center in close proximity to the C2-H bond, facilitating its cleavage and the subsequent formation of a rhodacycle intermediate. This intermediate then reacts with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to afford the 2-cyanopyrrole product and regenerate the active catalyst.
Key Advantages:
-
High Regioselectivity: Overcomes the inherent challenge of differentiating the C2 and C5 positions.
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the pyrrole ring.[4]
-
Milder Reaction Conditions: Compared to some classical cyanation methods.
Protocol 1: Rhodium-Catalyzed C2-Cyanation of a Substituted Pyrrole
Materials:
-
N-pyridyl-substituted pyrrole derivative
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
[Rh(OAc)₂]₂ (Rhodium(II) acetate dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the N-pyridyl-substituted pyrrole (1.0 equiv), NCTS (1.2 equiv), [Rh(OAc)₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-cyanopyrrole derivative.
Data Summary: Rhodium-Catalyzed C2-Cyanation of Various Pyrroles [4]
| Entry | Pyrrole Substrate | Product | Yield (%) |
| 1 | N-(pyridin-2-yl)-1H-pyrrole | 1-(pyridin-2-yl)-1H-pyrrole-2-carbonitrile | 85 |
| 2 | 1-methyl-N-(pyridin-2-yl)-1H-pyrrole | 1-methyl-N-(pyridin-2-yl)-1H-pyrrole-2-carbonitrile | 78 |
| 3 | 1-phenyl-N-(pyridin-2-yl)-1H-pyrrole | 1-phenyl-N-(pyridin-2-yl)-1H-pyrrole-2-carbonitrile | 82 |
II. Cyanation via Electrophilic Reagents: The Use of Chlorosulfonyl Isocyanate (CSI)
Chlorosulfonyl isocyanate (CSI) is a powerful and versatile reagent for the cyanation of aromatic and heteroaromatic compounds, including pyrroles.[5][6] This method is particularly effective for pyrroles bearing electron-withdrawing groups.[5]
Mechanism Insight: The reaction proceeds through an initial electrophilic attack of CSI on the electron-rich pyrrole ring, typically at the C2 position, to form an N-chlorosulfonyl amide intermediate. This intermediate is then treated with a tertiary amine or an amide solvent like N,N-dimethylformamide (DMF) to facilitate the elimination of sulfur trioxide and chloride, yielding the desired 2-cyanopyrrole.[6][7]
Workflow for CSI-mediated Cyanation
Caption: General workflow for the cyanation of pyrroles using CSI.
Protocol 2: Cyanation of Pyrrole with Chlorosulfonyl Isocyanate (CSI)
Materials:
-
Pyrrole
-
Chlorosulfonyl isocyanate (CSI)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the pyrrole (1.0 equiv) in a mixture of DMF and anhydrous acetonitrile in a flask equipped with a dropping funnel and cooled in a dry ice/acetone bath.[5]
-
Slowly add a solution of CSI (1.1 equiv) in anhydrous acetonitrile to the stirred pyrrole solution.[5]
-
Allow the reaction mixture to warm to approximately 5 °C over 1 hour.[5]
-
Add triethylamine (2.0 equiv) to the reaction mixture and stir for an additional hour at room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the 2-cyanopyrrole.
III. Multicomponent Reactions: A Strategy for Rapid Diversity
Multicomponent reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 2-cyanopyrrole derivatives.
A. Copper-Catalyzed Synthesis from Olefins/Alkynes, DMF, and TMSCN
A versatile method involves the copper-catalyzed reaction of aromatic olefins or alkynes with dimethylformamide (DMF) as a one-carbon source and trimethylsilyl cyanide (TMSCN) as the cyanide source.[2][3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as an oxidant in this transformation.[2][3]
Reaction Scheme for Copper-Catalyzed Multicomponent Synthesis
Caption: Copper-catalyzed multicomponent synthesis of 2-cyanopyrroles.
Protocol 3: Copper-Catalyzed Synthesis of a 2-Cyanopyrrole Derivative [2][3]
Materials:
-
Aromatic olefin or alkyne (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (15 equiv)
-
Trimethylsilyl cyanide (TMSCN) (5 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.2 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equiv)
-
Inert atmosphere (Argon)
Procedure:
-
To a stirred mixture of the aromatic olefin or alkyne, DMF, TMSCN, and Cu(OTf)₂ under an argon atmosphere, add DDQ in a batch-wise manner at 80 °C. The first equivalent of DDQ is added in portions over a period of time, followed by the addition of the second equivalent at once.[2][3]
-
Continue stirring the reaction mixture at 80 °C for an additional 14 hours.[2][3]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 2-cyanopyrrole derivative.
IV. Cycloaddition Strategies: Building the Pyrrole Ring
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with high stereocontrol. The Van Leusen pyrrole synthesis, a [3+2] cycloaddition, is particularly relevant for accessing substituted pyrroles.[8]
A. The Van Leusen Pyrrole Synthesis
This reaction involves the base-mediated cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[8] The isocyanide and the adjacent methylene group of TosMIC act as a three-atom component. The reaction proceeds through a series of steps including Michael addition, intramolecular cyclization, and elimination of the tosyl group to form the aromatic pyrrole ring.[8] While not a direct route to 2-cyanopyrroles, this method can be adapted by using appropriate starting materials or by subsequent functionalization of the resulting pyrrole.
Mechanism of the Van Leusen Pyrrole Synthesis
Caption: Simplified mechanism of the Van Leusen pyrrole synthesis.
V. Synthesis from Pyrrole-2-carboxaldehydes
A straightforward and classical approach to 2-cyanopyrroles involves the conversion of the corresponding pyrrole-2-carboxaldehydes. This two-step process typically involves the formation of an aldoxime followed by dehydration.
Protocol 4: Two-Step Synthesis from Pyrrole-2-carboxaldehyde
Step 1: Formation of the Aldoxime
Materials:
-
Pyrrole-2-carboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or pyridine
-
Ethanol or a similar solvent
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde in ethanol.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) in water or ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and add water to precipitate the aldoxime.
-
Filter the solid, wash with cold water, and dry to obtain the pyrrole-2-aldoxime.
Step 2: Dehydration of the Aldoxime
Materials:
-
Pyrrole-2-aldoxime
-
Dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or cyanuric chloride)[7]
-
Anhydrous solvent (e.g., pyridine, dichloromethane)
Procedure:
-
Dissolve the pyrrole-2-aldoxime in an anhydrous solvent.
-
Add the dehydrating agent dropwise at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction by carefully adding water or an aqueous basic solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude 2-cyanopyrrole.
-
Purify by column chromatography or recrystallization.
Conclusion and Future Perspectives
The synthesis of 2-cyanopyrrole derivatives is a rich and evolving field. While classical methods involving the transformation of pre-existing pyrroles remain valuable, modern synthetic strategies such as direct C-H functionalization and multicomponent reactions are providing more efficient and atom-economical routes. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable methods for the synthesis of 2-cyanopyrroles is anticipated.
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Kumar, R., et al. (2018). Rhodium Catalyzed C2-Selective Cyanation of Indoles and Pyrroles. Organic Letters, 20(21), 6888-6892. [Link]
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Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(17), 2673-2676. [Link]
-
Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 906375. [Link]
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-389. [Link]
-
Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 906375. [Link]
-
Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 906375. [Link]
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(4), 383-389. [Link]
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Adamczyk, M., & Reddy, R. E. (1995). A convenient synthesis of 2-Cyanopyrroles from isocyanoacetonitrile. Tetrahedron Letters, 36(44), 7983-7986. [Link]
-
Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
-
Recent Advances in Synthetic Methods for 2 H ‐Pyrroles - ResearchGate. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrroles - Semantic Scholar. [Link]
-
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-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation - MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrroles | Request PDF - ResearchGate. [Link]
-
1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI. [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - NIH. [Link]
-
[2+3] cycloaddition reaction mechanism affording pyrrole derivatives. - ResearchGate. [Link]
-
Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines - PMC - NIH. [Link]
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A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. [Link]
-
A General Route to β-Substituted Pyrroles by Transition-Metal Catalysis - Sci-Hub. [Link]
-
Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed. [Link]
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The Versatile Synthon: Application Notes for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate in Organic Synthesis
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, a polysubstituted pyrrole derivative, has emerged as a highly valuable and versatile synthon. Its unique arrangement of functional groups—a nucleophilic N-amino moiety protected by a tert-butyloxycarbonyl (Boc) group, a strategically positioned bromine atom for cross-coupling reactions, and an electron-withdrawing cyano group—offers a rich platform for the synthesis of complex heterocyclic scaffolds.[1][2][3] These scaffolds are of significant interest in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases, where substituted pyrroles are known to exhibit a wide range of biological activities.[4][5]
The N-Boc-amino group not only serves as a masked hydrazine equivalent but also modulates the electronic properties of the pyrrole ring. The Boc protecting group offers robust stability under a variety of reaction conditions, yet can be selectively removed under acidic or thermal conditions, providing a handle for further derivatization.[6][7] The bromine atom at the 4-position is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.[8][9] The 2-cyano group, an electron-withdrawing moiety, influences the regioselectivity of reactions and can be further elaborated into other functional groups such as amides, tetrazoles, or amines, expanding the synthetic utility of this building block.[10]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed protocols for its use in key cross-coupling reactions, discuss the strategic importance of its functional groups, and provide insights into subsequent synthetic transformations.
Core Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 937047-04-6 | [1][2][11] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [1][2][11] |
| Molecular Weight | 286.13 g/mol | [1][2][11] |
| IUPAC Name | This compound | [11] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥97% | [11] |
Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds
The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position of the pyrrole ring is amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. The use of this compound in Suzuki-Miyaura couplings allows for the direct installation of an aryl or heteroaryl group at the 4-position of the pyrrole core.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium carbonate, K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water, in a 3:1:1 to 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes.[12][13][14] These motifs are valuable precursors for the synthesis of a wide range of more complex structures and are also found in various biologically active molecules and materials.
Conceptual Workflow for Sonogashira Coupling
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- 11. tert-butyl N-(4-bromo-2-cyano-pyrrol-1-yl)carbamate 97% | CAS: 937047-04-6 | AChemBlock [achemblock.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Reaction of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate with organometallic reagents
An In-Depth Guide to the Synthetic Utility of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate with Organometallic Reagents
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyrrole nucleus is a privileged structure found in numerous natural products and pharmaceuticals.[1] The subject of this guide, This compound (hereafter referred to as Boc-BCP ), is a highly functionalized and synthetically versatile building block.[2][3][4][5][6] Its utility stems from the orthogonal reactivity of its three key functional groups: a C4-bromine atom, a C2-cyano group, and an N1-Boc-aminocarbamate protecting group.
This structure allows for selective, stepwise modifications, making it an ideal starting material for generating diverse molecular architectures.
-
The C4-Bromo Group: Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The C2-Cyano Group: Acts as an electrophilic site for nucleophilic attack by strong organometallic reagents and can be further transformed into other valuable functional groups like ketones, amines, or carboxylic acids.[7]
-
The N-Boc-Carbamate Group: This N-amino protecting group modulates the electronic properties of the pyrrole ring. The tert-butoxycarbonyl (Boc) group is known to be relatively stable but can be strategically removed under acidic conditions, revealing an N-amino functionality for subsequent derivatization.[8][9][10] Its presence influences the regioselectivity of certain reactions.[11]
This guide provides a detailed exploration of the reaction pathways available for Boc-BCP when treated with various classes of organometallic reagents, complete with field-proven insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.
Strategic Reaction Pathways
The strategic choice of an organometallic reagent and reaction conditions allows chemists to selectively target different positions on the Boc-BCP scaffold. The following diagram illustrates the primary reactive sites and the corresponding classes of transformations.
Caption: Decision workflow for selective functionalization of Boc-BCP.
Application I: C-C Bond Formation via Cross-Coupling at the C4-Position
The most predictable and widely utilized reaction of Boc-BCP involves the substitution of the C4-bromo atom using a transition-metal catalyst, typically palladium or copper.[12][13][14] These reactions are foundational for building molecular complexity by appending aryl, heteroaryl, alkenyl, or alkynyl moieties.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand, are the workhorses for these transformations. The choice of ligand is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) often accelerate the reaction and improve yields by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is essential for many cross-coupling reactions. In Suzuki couplings, the base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, facilitating the transmetalation step. The choice of base can significantly impact reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used for Suzuki couplings to dissolve both the organic substrate and the inorganic base. Anhydrous conditions are required for other couplings like Stille or Negishi.
Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of Boc-BCP with an arylboronic acid.
Materials:
-
This compound (Boc-BCP) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Boc-BCP (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add K₂CO₃ (2.5 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add the degassed solvent mixture of dioxane and water (4:1 v/v). The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-cyano-1H-pyrrol-1-yl)carbamate.
Trustworthiness Check:
-
Expected Outcome: A clean conversion to a higher Rƒ product on TLC. The product should be characterizable by ¹H NMR, ¹³C NMR, and HRMS.
-
Troubleshooting: If the reaction stalls, potential issues include impure reagents, an inactive catalyst, or insufficient heating. Adding a fresh portion of the catalyst or increasing the temperature may be beneficial. If de-bromination is observed, the reaction temperature might be too high, or the choice of ligand may be suboptimal.
Data Summary: Representative Cross-Coupling Reactions
| Organometallic Reagent | Coupling Type | Catalyst System | Product Type | Typical Yield Range |
| Arylboronic Acid | Suzuki | Pd(PPh₃)₄ / Base | 4-Aryl-pyrrole | 70-95% |
| Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-pyrrole | 65-90% |
| Organozinc Halide | Negishi | Pd(dppf)Cl₂ | 4-Alkyl/Aryl-pyrrole | 75-95% |
| Organostannane | Stille | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-pyrrole | 60-85% |
Application II: Nucleophilic Addition to the C2-Cyano Group
The cyano group presents an electrophilic carbon atom that is susceptible to attack by hard nucleophiles, such as those derived from Grignard or organolithium reagents.[15] This reaction provides a direct route to ketones after acidic workup, a highly valuable transformation.
Causality Behind Experimental Choices
-
Reagent Choice: Grignard (RMgX) and organolithium (RLi) reagents are powerful carbon nucleophiles and strong bases.[16] Their high reactivity is necessary to attack the relatively stable nitrile triple bond.
-
Anhydrous Conditions: These reagents react violently with protic sources, including water. Therefore, scrupulously dry glassware, solvents, and an inert atmosphere are absolutely critical for success.
-
Temperature Control: These reactions are highly exothermic. Addition of the organometallic reagent is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate, prevent side reactions (such as halogen-metal exchange at the C4-bromo position), and improve selectivity.
-
Workup: The initial addition forms a stable magnesium or lithium imine salt. This intermediate must be hydrolyzed, typically with aqueous acid (e.g., NH₄Cl or dilute HCl), to liberate the ketone product.
Protocol 2: Grignard Reagent Addition for Ketone Synthesis
This protocol provides a general method for the addition of a Grignard reagent to the C2-cyano group of Boc-BCP.
Materials:
-
This compound (Boc-BCP) (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.1-1.3 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
-
Anhydrous solvents and flame-dried glassware
Step-by-Step Methodology:
-
Setup: Add a solution of Boc-BCP (1.0 equiv) in anhydrous THF to a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress can be monitored by quenching a small aliquot and analyzing by LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the tert-butyl (4-bromo-2-acyl-1H-pyrrol-1-yl)carbamate product.
Trustworthiness Check:
-
Expected Outcome: Formation of a ketone, which can be confirmed by the appearance of a characteristic carbonyl stretch (~1650-1700 cm⁻¹) in the IR spectrum and the disappearance of the nitrile peak (~2220-2260 cm⁻¹).
-
Troubleshooting: Low yields are often due to moisture in the reaction or impure Grignard reagent. If the starting material is recovered, the Grignard reagent may have decomposed. If a complex mixture is obtained, side reactions may be occurring; running the reaction at a lower temperature (e.g., -78 °C) may improve selectivity.
Caption: Experimental decision map for Boc-BCP reactions.
Application III: Strategic Deprotection of the N-Boc-Carbamate
The N-Boc-carbamate group can be readily cleaved under acidic conditions to unmask the N-amino functionality. This final step opens the door to further derivatization, such as N-alkylation, N-acylation, or condensation reactions to form fused heterocyclic systems.
Protocol 3: N-Boc Deprotection
Materials:
-
Substituted Boc-BCP derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected pyrrole in DCM at room temperature.
-
Acid Addition: Add an excess of TFA (5-10 equiv) or 4M HCl in dioxane (3-5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. Effervescence (release of CO₂ and isobutylene) is often observed. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization: Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected N-amino pyrrole, which can be used without further purification or recrystallized if necessary.
Expert Insight: For some sensitive pyrrole derivatives, acidic deprotection can lead to decomposition or rearomatization side-reactions.[17] In such cases, careful monitoring and using the mildest effective conditions are crucial.
Conclusion
This compound is a powerful and versatile intermediate. By leveraging the distinct reactivity of its functional groups, chemists can access a wide array of substituted pyrroles. The C4-bromo position is ideal for palladium- or copper-catalyzed cross-coupling reactions, while the C2-cyano group readily undergoes nucleophilic addition with strong organometallic reagents to form ketones. The strategic removal of the N-Boc group provides a final handle for diversification. This guide provides the foundational knowledge and practical protocols to effectively utilize this building block in complex synthetic endeavors.
References
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health (NIH). [Link]
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Metal-Free Photocatalyzed Cross Coupling of Bromoheteroarenes with Pyrroles. ACS Publications. [Link]
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This compound. PubChemLite. [Link]
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. [Link]
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Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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Synthesis of >N>-alkoxycarbonyl pyrroles from >O>-substituted carbamates A synthetically enabling pyrrole protection strategy. University of Bath's research portal. [Link]
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Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Royal Society of Chemistry. [Link]
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Synthesis of Pyrroles via Copper‐Catalyzed Coupling of Amines with Bromoenones. Sci-Hub. [Link]
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Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]
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Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]
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Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Organometallic Compounds. University of Illinois Springfield. [Link]
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The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives
Introduction
The Paal-Knorr synthesis, first reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, is a cornerstone of heterocyclic chemistry for the construction of substituted pyrroles, furans, and thiophenes.[1][2] This guide focuses on the synthesis of pyrroles, a critical structural motif found in a vast array of pharmaceuticals, natural products, and functional materials.[3][4] The reaction facilitates the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, offering a straightforward and efficient route to these valuable five-membered heterocycles.[5] Its enduring utility in both academic and industrial research is a testament to its operational simplicity, versatility, and the generally high yields achieved.[4][5]
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed condensation reaction.[6] While it can proceed under neutral or weakly acidic conditions, the addition of an acid catalyst, such as acetic acid, significantly accelerates the reaction.[7] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7]
The established mechanism, investigated in detail by V. Amarnath et al., proceeds through the following key steps[1][4]:
-
Amine Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.[1][3]
-
Intramolecular Cyclization: A subsequent intramolecular attack by the nitrogen atom on the second carbonyl group leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1] This ring-closing step is often the rate-determining step of the reaction.[4][8]
-
Dehydration and Aromatization: The cyclic intermediate then undergoes a two-fold dehydration (loss of two water molecules) to yield the final, stable aromatic pyrrole ring.[8]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Evolution of the Paal-Knorr Synthesis: From Conventional to Green Methodologies
Despite its utility, the traditional Paal-Knorr synthesis is often limited by the need for harsh reaction conditions, such as prolonged heating in acid, which can degrade sensitive functional groups in the precursor molecules.[4][9] To address these challenges, numerous modern methodologies have been developed, focusing on efficiency, sustainability, and milder conditions.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[3][8]
-
Advanced Catalysis: A wide range of catalysts have been explored. Mild Lewis acids like Sc(OTf)₃ can promote the reaction effectively.[8] Furthermore, heterogeneous catalysts such as montmorillonite clays, silica-supported sulfuric acid, and magnetic nanoparticles offer advantages like easy separation, recyclability, and reduced environmental impact.[4]
-
Green Solvents & Solvent-Free Conditions: To move towards more environmentally benign processes, researchers have successfully employed water, ionic liquids (e.g., [BMIm]BF₄), and deep eutectic solvents as reaction media.[8][10] In some cases, these "green" solvents can also act as catalysts.[11] Remarkably, highly efficient catalyst- and solvent-free versions of the Paal-Knorr reaction have been developed, particularly for reactive amines and diones, which can proceed at room temperature.[12][13]
Quantitative Analysis of Synthetic Approaches
The choice of catalyst, solvent, and energy source significantly impacts the efficiency of the Paal-Knorr synthesis. The following table summarizes various conditions reported for the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline, providing a comparative overview for experimental design.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52% | [14][15] |
| Glacial Acetic Acid | Ethanol | 80 °C (Microwave) | Monitored by TLC | Not specified | [3][11] |
| None | Water | 100 °C | Not specified | Good to Excellent | [10][16] |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98% | [4] |
| Saccharin | Methanol | Room Temp. | 30 min | High | [4] |
| Iodine | Solvent-free | Not specified | Varies | High | [4] |
| None | None | Room Temp. | Varies | Excellent | [13] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of substituted pyrroles.
Caption: A generalized workflow for the Paal-Knorr synthesis of pyrroles.
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol describes a classic, microscale approach using conventional heating.[14][15]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1 v/v) mixture for recrystallization
Equipment:
-
5 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Beakers and graduated cylinders
Procedure:
-
To a round-bottom flask, add aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[15]
-
Fit the flask with a reflux condenser.
-
Carefully add one drop of concentrated hydrochloric acid to the mixture through the condenser.[15]
-
Heat the mixture to a gentle reflux and maintain for 15 minutes.[11]
-
After the reflux period, allow the flask to cool slightly before placing it in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to the cold mixture to precipitate the product.[11][14]
-
Collect the resulting crystals by vacuum filtration, washing the crystals with a small amount of cold water.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain purified, crystalline 2,5-dimethyl-1-phenylpyrrole.[14]
-
Dry the product and determine the yield and melting point (literature m.p. ~48-51 °C).[15]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol outlines a modern, rapid synthesis using microwave irradiation.[3]
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary Amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Ethyl acetate and water for work-up
-
Brine
-
Magnesium sulfate or sodium sulfate
Equipment:
-
Microwave vial (with cap)
-
Microwave reactor
-
Thin-Layer Chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (20.0 mg) in ethanol (400 µL).[11]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[11]
-
Seal the microwave vial securely and place it in the microwave reactor.[11]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete. Monitor the progress by TLC.[3]
-
Once complete, allow the reaction mixture to cool to room temperature.[11]
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (e.g., 10 mL portions).[11]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[3]
-
Evaporate the solvent under reduced pressure.[11]
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.[3]
Troubleshooting & Optimization
Low yields or incomplete reactions in a Paal-Knorr synthesis can often be attributed to several factors.[11]
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Poorly reactive amine: Amines with strong electron-withdrawing groups are less nucleophilic. | Increase reaction temperature and/or time. Consider using a more active catalyst (e.g., a stronger Lewis acid) or microwave irradiation. |
| Steric hindrance: Bulky substituents on the dicarbonyl or amine can slow the reaction. | Prolong reaction time and/or increase temperature. Screen different catalysts. | |
| Sub-optimal conditions: Insufficient temperature or reaction time. | Systematically increase temperature and monitor the reaction by TLC to determine the optimal time. | |
| Furan Byproduct Formation | Excessively acidic conditions: Reaction at pH < 3 can favor cyclization onto the oxygen atom. | Use a weaker acid (e.g., acetic acid instead of HCl) or run the reaction under neutral conditions. Buffer the reaction mixture if necessary. |
| Product Degradation | Harsh conditions: Prolonged heating in strong acid can degrade the starting materials or the pyrrole product. | Use milder conditions. Explore modern methods such as heterogeneous catalysis at room temperature or microwave synthesis with shorter reaction times. |
| Purification Issues | Tarry byproducts: Polymerization or degradation can lead to difficult-to-remove impurities. | Ensure optimal reaction conditions to minimize side reactions. Column chromatography is often effective for purification. |
References
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. Available at: [Link]
-
Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology. Available at: [Link]
-
Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table - ResearchGate. Available at: [Link]
-
Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole | Chemistry Online. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. Available at: [Link]
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Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - RSC Publishing. Available at: [Link]
-
The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). Available at: [Link]
-
Shaw, D. J., & Wood, W. F. (1991). Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Journal of Chemical Education. Available at: [Link]
-
Preparation of 2,5-Dimethyl-l-Phenylpyrrole - Academia.edu. Available at: [Link]
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Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Paal–Knorr Pyrrole Synthesis in Water - ResearchGate. Available at: [Link]
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The Hantzsch Pyrrole Synthesis: A Modern Application Guide for the Strategic Synthesis of Functionalized Pyrroles
Introduction: Reimagining a Classic Reaction for Modern Drug Discovery
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] From the life-sustaining heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor) and the anti-inflammatory drug tolmetin, the prevalence of the pyrrole motif underscores the enduring need for robust and versatile synthetic methodologies.[2][4] The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch in 1890, represents a classical and powerful multicomponent reaction for the construction of substituted pyrroles.[4][5] This reaction brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine to forge the pyrrole ring in a single, convergent step.[1][6]
Despite its century-old legacy, the conventional Hantzsch synthesis has often been overlooked, plagued by limitations such as modest yields, which rarely exceed 60%, and a limited substrate scope.[2] However, recent innovations have breathed new life into this venerable reaction, with the advent of non-conventional techniques such as mechanochemistry, green solvents, and continuous flow processes.[2][4] These advancements have not only addressed the historical shortcomings of the Hantzsch synthesis but have also expanded its utility, enabling the efficient and sustainable production of highly functionalized and complex pyrroles.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the Hantzsch pyrrole synthesis for the preparation of functionalized pyrroles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both classical and modern variations, and present a comparative analysis to guide your experimental design. Our focus is not merely on the procedural steps but on the causality behind them, empowering you to troubleshoot and adapt these methods for your specific synthetic targets.
The Mechanistic Heart of the Hantzsch Synthesis: A Stepwise Look
The beauty of the Hantzsch synthesis lies in its elegant and convergent assembly of three readily available components. The generally accepted mechanism unfolds through a series of well-defined steps, providing a clear roadmap for understanding and optimizing the reaction.[1][6]
The reaction commences with the nucleophilic attack of the amine on the β-ketoester to form an enamine intermediate. This enamine is the key nucleophile that then attacks the α-haloketone. Following a series of condensation and cyclization steps, the final pyrrole product is formed after dehydration.
Figure 1: A simplified workflow of the Hantzsch pyrrole synthesis mechanism.
An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction.[6] The prevailing mechanism can be influenced by the specific substrates and reaction conditions employed.
Experimental Protocols: From the Classical to the Cutting-Edge
Here, we provide two detailed protocols that exemplify the evolution of the Hantzsch synthesis. The first is a representative "classical" procedure, while the second showcases a modern, solvent-free mechanochemical approach that offers significant advantages in terms of efficiency and sustainability.
Protocol 1: Classical Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol is a representative example of a conventional Hantzsch synthesis performed in solution. The choice of ethanol as a solvent is common, and the reaction is typically conducted at reflux to drive the reaction to completion.
Materials:
-
Ethyl acetoacetate
-
Phenacyl bromide (α-bromoacetophenone)
-
Ammonium acetate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Amine Source: To the stirred solution, add ammonium acetate (1.54 g, 20 mmol). The use of ammonium acetate provides both the ammonia and a mild acidic catalyst to facilitate enamine formation.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.
Expected Yield: 55-65%
Protocol 2: Mechanochemical Hantzsch Synthesis of a Highly Substituted Pyrrole
This protocol highlights a modern, solvent-free approach using high-speed vibration milling (HSVM).[7] This method is not only environmentally friendly but often leads to higher yields and shorter reaction times.[4] This example is adapted from the synthesis of an atorvastatin precursor.[7][8]
Materials:
-
A suitable β-ketoamide (e.g., a precursor to the atorvastatin side chain) (1.0 equiv)
-
A chiral protected primary amine (1.0 equiv)
-
An α-iodoacetophenone derivative (1.0 equiv)
-
N-Iodosuccinimide (NIS) (for in-situ generation of α-iodoketone if starting from the ketone)
-
Cerium(IV) ammonium nitrate (CAN) (catalyst)
-
Silver nitrate (AgNO₃) (halide scavenger)
-
High-speed vibration mill (mixer mill) with zirconium oxide grinding jars and balls
Procedure:
-
Grinding Jar Preparation: To a zirconium oxide grinding jar, add the β-ketoamide, the primary amine, the α-iodoacetophenone derivative, a catalytic amount of CAN, and one equivalent of silver nitrate.
-
Milling: Place the grinding jar in the high-speed vibration mill and operate at a frequency of 20-30 Hz for 30-60 minutes. The mechanical energy facilitates the intimate mixing and reaction of the solid components.
-
Workup: After milling, the solid reaction mixture is typically dissolved in a suitable organic solvent (e.g., ethyl acetate) and filtered to remove insoluble inorganic salts (e.g., silver iodide).
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the highly substituted pyrrole.
Expected Yield: Often >80-90%
Comparative Analysis and Causality of Experimental Choices
The choice between a classical and a modern Hantzsch protocol depends on the specific goals of the synthesis, including scale, desired purity, and sustainability considerations.
| Parameter | Classical Hantzsch Synthesis | Mechanochemical Hantzsch Synthesis | Rationale for Difference |
| Solvent | Typically ethanol, DMF, or other organic solvents.[4] | Solvent-free.[4] | Mechanochemistry uses mechanical force to drive reactions, eliminating the need for bulk solvents, which reduces waste and environmental impact. |
| Temperature | Often requires heating to reflux (60-85 °C).[4] | Typically performed at ambient temperature, though localized heating can occur. | The high energy input from milling can overcome activation barriers without external heating. |
| Reaction Time | Several hours (e.g., 4-6 hours). | Shorter reaction times (e.g., 30-60 minutes). | The high frequency of collisions and intimate mixing in the solid state accelerates the reaction rate. |
| Yields | Moderate (often 30-60%).[2][4] | High to excellent (often >80-99%).[4] | The absence of solvent side reactions and the efficient mixing contribute to higher conversion and fewer byproducts. |
| Workup | Liquid-liquid extraction and solvent removal. | Simple filtration to remove inorganic salts. | The solvent-free nature simplifies the isolation of the product. |
| Catalyst | Often proceeds without a catalyst, but acids or bases can be used. | Lewis acids like CAN can be employed to enhance reactivity.[9] | Catalysts can be effectively utilized in the solid state to promote specific steps of the reaction mechanism. |
Table 1: Comparison of Classical and Mechanochemical Hantzsch Pyrrole Synthesis Protocols.
Expanding the Synthetic Toolbox: Variations and Applications
The Hantzsch synthesis is not a monolithic reaction but rather a versatile platform that can be adapted to generate a wide array of functionalized pyrroles.
-
Green Solvents: For syntheses where a solvent is necessary, water has been successfully employed as a green alternative, often in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2]
-
Continuous Flow Chemistry: The Hantzsch synthesis is amenable to continuous flow processing, which allows for rapid optimization, scalability, and the synthesis of compound libraries with reaction times as short as 8 minutes.[6][10]
-
Synthesis of 2,3-Dicarbonylated Pyrroles: This variation is particularly valuable for total synthesis, as the dicarbonyl functionality can be further elaborated into a variety of other functional groups.[6]
-
Pharmaceutical Applications: The Hantzsch synthesis has been instrumental in the synthesis of key intermediates for important pharmaceuticals, most notably in some synthetic routes to atorvastatin.[7][11][12]
Figure 2: Key application areas of the Hantzsch pyrrole synthesis.
Conclusion: A Timeless Reaction for Contemporary Challenges
The Hantzsch pyrrole synthesis, once considered a classical but somewhat limited method, has been revitalized through modern synthetic innovations. For researchers in drug discovery and materials science, a thorough understanding of both the classical and contemporary Hantzsch protocols provides a powerful and versatile tool for the construction of functionalized pyrroles. The shift towards more sustainable and efficient methods like mechanochemistry and continuous flow synthesis ensures that the Hantzsch reaction will remain a relevant and valuable strategy for years to come. By appreciating the underlying mechanistic principles and the rationale behind various experimental choices, scientists can confidently apply and adapt this venerable reaction to meet the challenges of modern chemical synthesis.
References
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Beilstein Journal of Organic Chemistry, 10, 2269–2275. Retrieved from [Link]
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Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Retrieved from [Link]
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Parikh, A., Parikh, H., & Parikh, K. (2012). Hantzsch Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(10), 1629-1639. Retrieved from [Link]
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Waheed Roomi, M. (2025). The Hantzsch pyrrole synthesis. ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
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Karageorge, G. N., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 329-333. Retrieved from [Link]
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Menéndez, J. C. (2018). CHAPTER 8: Mechanochemical Synthesis of Biologically Relevant Heterocycles. In Mechanochemical Organic Synthesis (pp. 219-252). Royal Society of Chemistry. Retrieved from [Link]
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Karageorge, G. N., et al. (2019). Atorvastatin (Lipitor) by MCR. PMC - NIH. Retrieved from [Link]
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Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of atorvastatin lactone based on the mechanochemical Hantzsch.... Retrieved from [Link]
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Harish Chopra. (2021, September 17). Hantzsch Pyrrole Synthesis [Video]. YouTube. Retrieved from [Link]
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Knorr Pyrrole Synthesis: A Detailed Guide to Mechanism and Application for Pharmaceutical and Materials Science Professionals
Abstract
The Knorr pyrrole synthesis, a foundational reaction in heterocyclic chemistry, offers a robust and versatile methodology for the construction of substituted pyrroles. This guide provides an in-depth analysis of the reaction's mechanism, supported by contemporary insights, and details its practical applications in the synthesis of high-value compounds. We present specific, field-proven protocols for the classic Knorr synthesis and related methodologies, such as the Paal-Knorr synthesis, which are pivotal in the production of blockbuster pharmaceuticals like Atorvastatin and Sunitinib. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development, offering both theoretical understanding and actionable experimental procedures.
Introduction: The Enduring Relevance of a Classic Reaction
First reported by Ludwig Knorr in 1884, the Knorr pyrrole synthesis has remained a cornerstone of organic synthesis for over a century. The classic transformation involves the condensation of an α-aminoketone with a β-ketoester or a related compound with an active methylene group.[1] Its enduring appeal lies in its reliability and the ability to construct polysubstituted pyrroles from readily accessible starting materials. The pyrrole motif is a privileged scaffold in medicinal chemistry and a key building block for advanced materials, ensuring the continued importance of mastering this synthetic tool. This guide will elucidate the mechanistic intricacies of the Knorr synthesis, provide detailed protocols for its application, and discuss its role in the synthesis of notable commercial products.
Unraveling the Mechanism: A Step-by-Step Analysis
A thorough understanding of the Knorr pyrrole synthesis mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction proceeds through a cascade of condensation, cyclization, and dehydration steps.
A key practical consideration is the inherent instability of α-aminoketones, which tend to self-condense.[1] Consequently, they are typically generated in situ. The original and still widely practiced method involves the reduction of an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[1]
The generally accepted mechanism unfolds as follows:
-
In Situ Formation of the α-Aminoketone: The synthesis begins with the reduction of an α-oximino-β-ketoester to the corresponding α-amino-β-ketoester.
-
Enamine Formation: The newly formed α-aminoketone condenses with a molecule of a β-ketoester to form an enamine intermediate.
-
Nucleophilic Attack and Cyclization: The enamine then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the β-ketoester. This is followed by an intramolecular cyclization.
-
Dehydration and Aromatization: The cyclized intermediate undergoes a series of dehydration steps to eliminate water and form the stable, aromatic pyrrole ring.[1]
Figure 1: Stepwise mechanism of the Knorr pyrrole synthesis.
Applications in Pharmaceutical Synthesis
The Knorr synthesis and its variants are workhorse reactions in the pharmaceutical industry for the construction of pyrrole-containing active pharmaceutical ingredients (APIs).
Atorvastatin (Lipitor®) via Paal-Knorr Synthesis
While closely related to the Knorr synthesis, the industrial production of the cholesterol-lowering drug Atorvastatin predominantly utilizes the Paal-Knorr synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3][4][5][6] The key pyrrole-forming step is a convergent reaction that assembles the complex molecular framework efficiently.[4][5]
The reaction involves condensing a complex 1,4-diketone with a chiral primary amine side-chain to form the core of the Atorvastatin molecule.[2][3] Pivalic acid is often used as a catalyst in a toluene-heptane co-solvent system, with azeotropic removal of water to drive the reaction to completion.[6]
Sunitinib (Sutent®) Intermediate Synthesis
Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, features a substituted pyrrole core.[7] A key intermediate in its synthesis is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .[7] The synthesis of this intermediate often begins with a Knorr-type reaction to form a precursor, which is then further functionalized. For example, a Knorr synthesis product can be selectively hydrolyzed and then formylated using a Vilsmeier-Haack reaction to install the necessary aldehyde group.[8]
Tolmetin (Tolectin®) Synthesis
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID).[9][10] Unlike Atorvastatin and Sunitinib, the synthesis of Tolmetin typically does not involve a de novo Knorr pyrrole ring formation as the central step. Instead, syntheses often start with a pre-formed N-methylpyrrole which is then functionalized. A common route involves the Friedel-Crafts acylation of a pyrrole-2-acetic acid derivative with p-toluoyl chloride to install the required aroyl group.[11][12][13]
Experimental Protocols
The following protocols are presented as detailed, actionable procedures for laboratory synthesis.
Protocol 1: The Classic Knorr Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate ("Knorr's Pyrrole")
This one-pot procedure is a quintessential example of the Knorr synthesis and produces a highly functionalized pyrrole.[1][14][15][16]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl acetoacetate | 130.14 | 32.5 g | 0.25 |
| Glacial Acetic Acid | 60.05 | 75 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 |
| Deionized Water | 18.02 | 12.5 mL | - |
| Zinc Dust | 65.38 | 16.7 g | 0.255 |
Procedure:
-
Combine ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-salt bath to maintain a temperature between 5-7 °C.
-
Dissolve sodium nitrite (8.7 g) in deionized water (12.5 mL). Slowly add this solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 7 °C. This step is exothermic.[14]
-
After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Equip the flask with a reflux condenser. Begin adding zinc dust (16.7 g) in small portions. The reaction is highly exothermic and will begin to boil. Add subsequent portions of zinc as the boiling subsides.[14]
-
Once all the zinc has been added, heat the mixture to reflux for 1 hour.[14]
-
While still hot, pour the reaction mixture into 850 mL of cold water with vigorous stirring.
-
Allow the mixture to stand until the product precipitates. Collect the solid by vacuum filtration, wash thoroughly with water, and allow it to air dry.
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield: ~60-70%
Figure 2: Workflow for the classic Knorr synthesis of "Knorr's Pyrrole".
Protocol 2: Paal-Knorr Synthesis of an Atorvastatin Intermediate
This protocol is a representative example of the Paal-Knorr condensation used in the synthesis of Atorvastatin.[3][5][6]
Materials:
-
1,4-Diketone precursor (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) (1.0 eq)
-
Chiral amine side-chain (e.g., (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) (1.0 eq)
-
Pivalic Acid (catalytic amount, e.g., 0.1-0.2 eq)
-
Toluene
-
Heptane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-diketone precursor (1.0 eq) and the chiral amine side-chain (1.0 eq) in a mixture of toluene and heptane (e.g., 1:1 v/v).
-
Add pivalic acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvents.
-
Continue refluxing until no more water is collected, indicating the reaction is complete. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system, such as isopropanol/water or anhydrous ethanol.[3]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Degradation of starting materials or product.[17][18] | Monitor reaction by TLC to ensure completion. Gradually increase reaction time or temperature. For Paal-Knorr, ensure efficient water removal.[18] Use purified starting materials. |
| Side Product Formation (e.g., Furans) | Reaction conditions are too acidic (pH < 3).[18] | Use a weaker acid catalyst (e.g., acetic acid, pivalic acid) or conduct the reaction under neutral conditions. Buffer the reaction mixture if necessary. |
| Tar/Polymer Formation | Excessively high temperatures; Highly concentrated reaction mixture. | Reduce the reaction temperature and extend the reaction time. Use a more dilute solution. For Paal-Knorr, microwave-assisted synthesis can sometimes reduce byproduct formation by shortening reaction times.[19] |
| Reaction Fails to Initiate | Poorly reactive amine (e.g., strongly electron-withdrawn anilines); Steric hindrance. | Use more forcing conditions (higher temperature, longer time). Consider a more active Lewis acid catalyst. If sterically hindered, an alternative synthetic route may be required.[17] |
Conclusion
The Knorr pyrrole synthesis and its close relative, the Paal-Knorr synthesis, are indispensable tools in modern organic chemistry. Their capacity for constructing highly functionalized pyrrole rings from simple precursors has cemented their role in the synthesis of complex molecules, from blockbuster drugs to novel materials. While classic procedures remain effective, ongoing research continues to refine these methods, introducing greener catalysts and milder conditions.[19][20][21] A deep understanding of the reaction mechanism and careful control of experimental parameters, as outlined in this guide, are key to successfully leveraging these powerful synthetic strategies.
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- ZHEJIANG HISUN PHARMACEUTICAL CO LTD. Preparation method of sunitinib intermediate.
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- Systematic Reviews in Pharmacy. Overview on analytical method development of tolmetin sodium. Sysrevpharm.org; 2021.
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Revolutionizing Pyrrole Synthesis: A Guide to Microwave-Assisted Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Traditional methods for synthesizing these vital heterocyclic compounds, however, often involve lengthy reaction times, harsh conditions, and significant energy consumption.[4][5] This application note provides a comprehensive guide to the theory and practice of microwave-assisted organic synthesis (MAOS) for the efficient and environmentally benign preparation of pyrrole derivatives. By leveraging the principles of microwave heating, researchers can dramatically accelerate reaction rates, improve yields, and enhance product purity, aligning with the tenets of green chemistry.[6][7][8][9]
The Microwave Advantage: Transforming Chemical Synthesis
Conventional heating methods rely on conduction and convection to transfer energy to a reaction mixture, a process that is often slow and inefficient, leading to uneven heating and the formation of byproducts.[4][10] Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and efficiently.[6][10][11] This direct energy transfer, primarily through dipolar polarization and ionic conduction, results in rapid, uniform, and localized heating.[4][5]
The key advantages of employing microwave irradiation in the synthesis of pyrrole derivatives include:
-
Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[10][12][13]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[2][4][13]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis significantly reduces energy consumption compared to traditional methods.[4][7]
-
Greener Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[6][7][8]
Core Protocols for Microwave-Assisted Pyrrole Synthesis
Several classical methods for pyrrole synthesis have been successfully adapted to microwave conditions, offering significant improvements in efficiency and practicality. This section details the protocols for some of the most widely used microwave-assisted pyrrole syntheses.
The Paal-Knorr Synthesis
The Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most fundamental and versatile methods for preparing pyrroles.[14] Microwave irradiation has been shown to dramatically reduce the reaction times for this transformation.[14][15][16]
Reaction Mechanism: The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. Microwave energy accelerates these key steps.[17]
Protocol: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles [12][17]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine
-
Catalyst (e.g., glacial acetic acid, N-bromosuccinimide (NBS), or iodine)
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave synthesizer
-
Microwave synthesis vials (10 mL) with caps
Procedure (Acid Catalysis in Ethanol): [17]
-
To a 10 mL microwave synthesis vial, add the 1,4-diketone (1.0 mmol).
-
Add absolute ethanol (4.0 mL) and stir to dissolve.
-
Add the primary amine (1.2 mmol).
-
Add glacial acetic acid (0.4 mL) as a catalyst.
-
Seal the vial with a cap and place it in the microwave synthesizer.
-
Irradiate the mixture at 120-150 °C for 2-10 minutes.[12]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction mixture by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Procedure (Solvent-Free with Iodine Catalyst): [17]
-
In a microwave synthesis vial, combine the 1,4-diketone (1.0 mmol) and the primary amine (1.2 mmol).
-
Add a catalytic amount of iodine (approximately 5 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the solvent-free mixture at 140 °C for 5 minutes.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Filter the solution to remove any insoluble material.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a route to polysubstituted pyrroles through the reaction of an α-halo ketone with a β-ketoester and an amine. Microwave assistance has been shown to be highly effective in promoting this multi-component reaction, often under solvent-free conditions.[12][18]
Reaction Mechanism: The Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and the amine, which then undergoes a nucleophilic attack on the α-halo ketone. Subsequent cyclization and dehydration afford the pyrrole ring.
Protocol: Microwave-Assisted Hantzsch Pyrrole Synthesis [12]
Materials:
-
α-Halo ketone (e.g., phenacyl bromide)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Primary amine (e.g., aniline)
-
Microwave synthesizer
-
Microwave synthesis vials
Procedure (Solvent-Free): [12]
-
In a microwave synthesis vial, combine the α-halo ketone (1.0 mmol), β-ketoester (1.0 mmol), and primary amine (1.0 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a predetermined temperature and time (optimization may be required, but typical conditions are in the range of 100-150 °C for 5-15 minutes).
-
After cooling, dissolve the reaction mixture in a suitable solvent.
-
Proceed with standard work-up and purification procedures as described for the Paal-Knorr synthesis.
The Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a valuable method for preparing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine in the presence of an acid catalyst. Microwave irradiation can significantly shorten the reaction times for this process.[12]
Reaction Mechanism: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde, which then undergoes a condensation reaction with the primary amine, followed by cyclization and dehydration to form the pyrrole.
Protocol: Microwave-Assisted Clauson-Kaas Pyrrole Synthesis [12]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine
-
Catalyst (e.g., an ionic liquid like [hmim][HSO4])
-
Solvent (if necessary)
-
Microwave synthesizer
-
Microwave synthesis vials
Procedure: [12]
-
To a microwave synthesis vial, add 2,5-dimethoxytetrahydrofuran (1.0 mmol) and the primary amine (1.0 mmol).
-
Add the catalyst (e.g., [hmim][HSO4]).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature and time (e.g., 130 °C for 10 minutes).
-
After cooling, proceed with the appropriate work-up and purification steps.
Quantitative Data Summary
The following table summarizes representative data for microwave-assisted pyrrole syntheses, highlighting the significant reduction in reaction times and high yields achieved compared to conventional heating methods.
| Synthesis Type | Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield (%) | Reference |
| Paal-Knorr | 2,5-Hexanedione, Aniline | Acetic Acid/Ethanol | 120 °C | 10 min | 89 | [12] |
| Paal-Knorr | 2,5-Hexanedione, Primary Amine | NBS/Solvent-free | Not specified | Short | High | [12] |
| Hantzsch | α-Halo ketone, β-Ketoester, Amine | Solvent-free | Not specified | Drastically reduced | High | [12] |
| Clauson-Kaas | Furan-2,5-dione, 3-Phenylenediamine | Ethanol | 130 °C | 10 min | 83 | [12] |
Experimental Workflow and Visualization
The general workflow for performing a microwave-assisted synthesis is straightforward and can be visualized as follows:
Caption: General workflow for microwave-assisted synthesis of pyrrole derivatives.
Safety and Scalability Considerations
Safety Precautions:
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.[19]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[19][20]
-
Vessel Integrity: Always use appropriate reaction vessels that can withstand the anticipated temperatures and pressures. Do not use sealed containers unless the system is designed for pressurized reactions.[21]
-
Solvent Choice: Be aware of the flammability and decomposition products of solvents at high temperatures.[19]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions, as the rapid heating can lead to runaway conditions.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[20]
Scalability:
Scaling up microwave-assisted reactions from the milligram to the gram or kilogram scale presents unique challenges.[22] While direct scalability is not always possible, successful scale-up has been demonstrated for various reactions.[22][23][24][25][26] Key factors to consider for scalability include:
-
Microwave Reactor Design: Larger-scale reactions often require multimode microwave reactors to ensure even energy distribution.[23][24][25]
-
Heat Transfer: Efficient cooling is critical to manage the heat generated during the reaction.
-
Stirring: Adequate mixing is essential to prevent localized superheating.[19]
Conclusion
Microwave-assisted synthesis has emerged as a transformative technology for the rapid and efficient preparation of pyrrole derivatives.[3][9][27] By significantly reducing reaction times, improving yields, and promoting greener chemical processes, MAOS offers a compelling alternative to conventional heating methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast potential of microwave chemistry in the synthesis of this important class of heterocyclic compounds.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Microwave-assisted organic synthesis of pyrroles (Review) - Pharmacia.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Paal−Knorr Reaction.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Scale-up in microwave-acceler
- Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles - Benchchem.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave assisted green organic synthesis.
- Scalability of microwave-assisted organic synthesis.
- Microwave-assisted organic synthesis of pyrroles (Review)
- Scalability of Microwave-Assisted Organic Synthesis.
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Pyrrole: Chemical Synthesis, Microwave Assisted Synthesis, Reactions and Applications: A Review | Bentham Science Publishers.
- The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - ResearchG
- Microwave-induced Reactions for Pyrrole Synthesis - Bentham Science Publishers.
- Scalability of Microwave-Assisted Organic Synthesis.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA.
- Microwave Safety - Kansas St
- Scalability of Microwave-Assisted Organic Synthesis.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed.
- Technologies|Microwave Safety Policy.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Microwave assisted organic synthesis (MAOS)
- Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF - ResearchG
- Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Publishing.
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Application Notes and Protocols for the Utilization of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate in the Synthesis of Bioactive Molecules
Introduction: A Versatile Scaffold for Bioactive Compound Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among these, marine bromopyrrole alkaloids, such as oroidin and hymenidin, represent a fascinating class of compounds with significant therapeutic potential.[3][4] The synthesis of analogs of these complex natural products is a key strategy in drug discovery programs.
This document provides detailed application notes and protocols for the use of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6), a highly functionalized building block designed for the efficient construction of diverse molecular libraries targeting bioactive space.[5][6] This reagent combines three key features: a bromine atom at the 4-position, ideal for cross-coupling reactions; a nitrile group at the 2-position, a common feature in marine alkaloids and a versatile synthetic handle; and a Boc-protected amino group on the pyrrole nitrogen, which modulates the reactivity of the pyrrole ring and provides a route to N-aminopyrrole derivatives.
We will detail a proposed synthetic route for this building block, its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and subsequent deprotection to yield the free N-aminopyrrole, a valuable intermediate for further diversification.
Synthesis of the Building Block
While this compound is commercially available, an in-house synthesis can be achieved via a two-step process from the known precursor, tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate.[5][7] The proposed synthesis involves the N-amination of 2-cyanopyrrole, followed by Boc protection and subsequent regioselective bromination. A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title building block.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate (Precursor)
-
To a solution of 1-amino-2-cyanopyrrole (prepared via N-amination of 2-cyanopyrrole with monochloramine[3]) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate.
Step 2: Bromination to Yield the Final Product
-
Dissolve tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise, keeping the reaction mixture shielded from light.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The 4-bromo position of the building block is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[6][8] This reaction is a cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals.[9]
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Anhydrous solvents and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%) |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (5:3) |
| Temperature | 90 °C | 100 °C | 80 °C |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Deprotection of the N-Boc-amino Group
The final step to unmask the N-amino group is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11] The choice of reagent and conditions should be guided by the stability of the aryl group introduced in the Suzuki coupling step.
Mechanism of Acidic Boc Deprotection
Caption: Mechanism of acidic Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly effective but harsh; it should be used with substrates that can withstand strong acid.
-
Dissolve the Boc-protected aminopyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v solution in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (usually 1-3 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used as is or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the free amine with an organic solvent, dry, and concentrate.
Protocol 2: Deprotection using HCl in Dioxane
This is a common and slightly milder alternative to TFA.
-
Dissolve the Boc-protected aminopyrrole in a minimal amount of a co-solvent like methanol or ethyl acetate if solubility is an issue.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be partially removed in vacuo and the salt collected by filtration.
-
Alternatively, the solvent can be fully removed, and the resulting salt can be triturated with diethyl ether to yield a pure solid.
Conclusion and Future Perspectives
This compound is a strategically designed building block that provides a streamlined entry into libraries of 4-aryl-2-cyano-1-aminopyrroles. The protocols outlined herein for Suzuki-Miyaura coupling and subsequent N-Boc deprotection are robust and adaptable, enabling medicinal chemists to rapidly generate novel analogs of bioactive marine alkaloids and other pharmacologically relevant scaffolds. The resulting 1-aminopyrrole core is itself a versatile intermediate for further functionalization, offering numerous possibilities for the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
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Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). [Link]
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Reed, J. W., & Pu, L. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of organic chemistry, 69(4), 1368–1371. [Link]
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Rasapalli, S., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. [Link]
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Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry. [Link]
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Lopatriello, S., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5057. [Link]
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Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 123-127. [Link]
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Aleksanyan, M. V., et al. (2025). Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]
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Rane, R., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current topics in medicinal chemistry, 14(2), 253–273. [Link]
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Butler, M. S., et al. (2000). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][10][11]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 3869-3877. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22444–22454. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Raines, R. T., et al. (2007). Synthesis of N-Boc-bicycloproline. Organic letters, 9(1), 101-103. [Link]
-
ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link]
-
Al-Mourabit, A., et al. (2011). Biosynthesis, Asymmetric Synthesis, and Pharmacology, Including Cellular Targets, of the Pyrrole-2-aminoimidazole Marine Alkaloids. Chemistry–A European Journal, 17(32), 8770-8788. [Link]
-
Lovely, C. J., et al. (2011). Synthesis of 7-15N-Oroidin and Evaluation of Utility for Biosynthetic Studies of Pyrrole-Imidazole Alkaloids by Microscale1H-15N HSQC and FTMS. The Journal of organic chemistry, 76(16), 6474–6483. [Link]
-
Wales, S. M., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
University of Bath. (2023). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates A synthetically enabling pyrrole protection strategy. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15829–15832. [Link]
-
Al-Zoubi, R. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(17), 5585. [Link]
-
Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry, 11(25), 4133-4136. [Link]
-
Schmidt, D. R., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of organic chemistry. [Link]
-
Wales, S. M., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13955–13962. [Link]
-
ChemHelpASAP. (2020). The Suzuki Cross Coupling Reaction. YouTube. [Link]
-
ResearchGate. (n.d.). (a) Structures of oroidin (6) and oroidin-inspired derivatives.... [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
-
ResearchGate. (n.d.). Synthesis of the Pyrrole-Imidazole Alkaloids. [Link]
-
ResearchGate. (n.d.). A novel, three-component reaction to the synthesis of 3-amino-4-cyano-5-aryl-1 H -pyrrole-2-carboxamides. [Link]
-
Castillo, J. C., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22839–22850. [Link]
-
Wang, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC advances, 14(49), 36173–36177. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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- 11. scribd.com [scribd.com]
Application Notes & Protocols: A Scientist's Guide to the N-Functionalization of Pyrrole Rings
Foreword: The Strategic Imperative of Pyrrole N-Functionalization
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme and chlorophyll, as well as a vast array of pharmaceuticals and advanced materials.[1][2][3][4] However, the intrinsic reactivity of the pyrrole nucleus presents a formidable challenge. As an electron-rich aromatic system, it is highly susceptible to electrophilic attack and polymerization, particularly under acidic conditions.[1][5] The nitrogen atom's lone pair is integral to the ring's aromaticity, making the N-H bond acidic and a prime site for chemical modification.[5]
N-functionalization is not merely a synthetic step; it is a strategic decision. By modifying the nitrogen atom, we can fundamentally alter the electronic properties of the pyrrole ring. The introduction of electron-withdrawing groups, for instance, can temper its reactivity, prevent unwanted side reactions, and direct subsequent functionalization to specific carbon atoms.[6][7][8] Conversely, the addition of alkyl or aryl groups is crucial for building the complex molecular architectures required in drug development and materials science.[9] This guide provides field-proven protocols and explains the underlying principles governing the key strategies for pyrrole N-functionalization.
Core Principle: Taming the Ambident Pyrrolide Anion
The journey into N-functionalization almost invariably begins with the deprotonation of the pyrrole N-H, which has a pKa of approximately 17.5 in DMSO. This is typically achieved using a suitable base to generate the nucleophilic pyrrolide anion.[9] A critical concept to grasp is the ambident nature of this anion; it possesses nucleophilic character at both the nitrogen and the carbon atoms (primarily C2).
The regiochemical outcome—whether the electrophile attaches to the nitrogen (N-functionalization) or a carbon (C-functionalization)—is a delicate balance dictated by the reaction conditions, a principle known as Hard and Soft Acids and Bases (HSAB) theory. The choice of the counter-ion (from the base) and the solvent system is paramount.[10][11][12]
-
Favoring N-Functionalization: To direct the reaction towards the nitrogen atom, conditions that promote a "free" or highly solvent-separated anion are preferred. This is achieved by using more ionic nitrogen-metal bonds (e.g., with sodium or potassium bases) in highly polar, solvating solvents like DMF or DMSO.[11][12]
-
Favoring C-Functionalization: Conversely, using a more covalent nitrogen-metal bond, such as with a Grignard reagent (MgX), in less polar solvents like ether or THF, increases the degree of coordination to the nitrogen. This effectively blocks the N-position and directs the electrophile to the C2 position.[11]
Caption: Regioselectivity in Pyrrole Functionalization.
N-Alkylation: Building the Molecular Framework
N-alkylation is a fundamental transformation that introduces alkyl substituents onto the pyrrole nitrogen.
Protocol 1: Classic Deprotonation-Alkylation
This is the most direct method, relying on a strong base to generate the pyrrolide anion, which is then quenched with an alkylating agent. Sodium hydride (NaH) is a common and effective choice due to its strength and the irreversible nature of the deprotonation (liberating H₂ gas).
Causality Behind the Choices:
-
Base (NaH): A non-nucleophilic, strong base is essential to ensure complete deprotonation without competing side reactions. Potassium hydride (KH) or potassium tert-butoxide (t-BuOK) are also excellent alternatives.[9][10]
-
Solvent (THF/DMF): Anhydrous aprotic solvents are required to prevent quenching the base and the pyrrolide anion. Tetrahydrofuran (THF) is a good starting point, while N,N-dimethylformamide (DMF) can enhance solubility and reaction rates for less reactive systems.[9][12]
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the hydride base. The subsequent alkylation step may be run at room temperature or with gentle heating to drive the reaction to completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a slurry. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension. Effervescence (H₂ evolution) should be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the sodium pyrrolide.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Classic N-Alkylation.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when using primary or secondary alcohols as the alkyl source.[13][14] It proceeds under mild, neutral conditions and is renowned for its stereospecific inversion of configuration at the alcohol's stereocenter, making it invaluable for synthesizing chiral molecules.
Causality Behind the Choices:
-
Reagents (PPh₃/DIAD): The reaction is driven by the formation of a highly reactive phosphonium species from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] DIAD is often preferred as it is more stable.
-
Mechanism: The alcohol is activated by this phosphonium species, which is then displaced by the nucleophilic pyrrole N-H. The high pKa of pyrrole means it can be a challenging nucleophile for this reaction, and the method works best for pyrroles with electron-withdrawing groups that increase their acidity.[16]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrrole derivative (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. An orange-red color may develop and then fade.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the residue directly by flash column chromatography. The byproducts are often less polar than the desired N-alkylated product, but careful chromatography is required for complete separation.
| N-Alkylation Method | Alkylating Agent | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Classic | Alkyl Halides, Tosylates | NaH, KH, or t-BuOK | Anhydrous THF or DMF, 0 °C to RT | Widely applicable, strong driving force | Requires strong base, sensitive to moisture |
| Phase-Transfer | Alkyl Halides (incl. Chlorides) | K₂CO₃, Quaternary Ammonium Salt | Toluene/Water or solid-liquid | Scalable, mild conditions, simple workup | May be slower, catalyst required |
| Mitsunobu | Primary/Secondary Alcohols | PPh₃, DIAD (or DEAD) | Anhydrous THF, 0 °C to RT | Inversion of stereochemistry, neutral conditions | Stoichiometric byproducts, purification can be difficult |
N-Arylation: Forging C-N Bonds
The formation of N-aryl pyrroles is crucial for many pharmaceutical and electronic materials. Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, are the methods of choice.[17][18] Copper-catalyzed systems are often advantageous due to their lower cost and high efficiency.[19][20]
Protocol 3: Copper-Diamine Catalyzed N-Arylation
This protocol, based on work by Buchwald and others, provides a general and functional-group-tolerant method for coupling pyrroles with aryl iodides or bromides.[19][20]
Causality Behind the Choices:
-
Catalyst System (CuI/Ligand): Copper(I) iodide is an inexpensive and effective catalyst precursor. The diamine ligand (e.g., N,N'-dimethylethylenediamine) is crucial; it coordinates to the copper center, increasing its solubility and catalytic activity, and facilitating the reductive elimination step that forms the C-N bond.
-
Base (K₂CO₃/K₃PO₄): A moderately strong base is needed to deprotonate the pyrrole and regenerate the active catalyst. Potassium carbonate or potassium phosphate are commonly used.
-
Solvent (Dioxane/Toluene): A high-boiling point, non-coordinating solvent is typically required to achieve the necessary reaction temperatures (often >100 °C).
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 5-10 mol%), the aryl halide (1.0 eq), the pyrrole (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent and Ligand Addition: Add anhydrous solvent (e.g., dioxane) via syringe, followed by the diamine ligand (10-20 mol%).
-
Reaction: Place the sealed tube in a preheated oil bath (e.g., 110 °C) and stir vigorously for 24-48 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper salts and base.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Simplified Copper-Catalyzed N-Arylation Cycle.
N-Protection: Modulating Reactivity
Introducing an electron-withdrawing protecting group on the nitrogen is a key strategy to stabilize the pyrrole ring, reduce its susceptibility to oxidation, and control the regioselectivity of subsequent electrophilic substitutions.[6][7]
Protocol 4: N-Sulfonylation (e.g., Tosylation)
Sulfonyl groups are among the most common and effective protecting groups for pyrroles due to their strong electron-withdrawing nature.[7][8]
Step-by-Step Methodology:
-
Deprotonation: Generate the sodium pyrrolide in situ as described in Protocol 1 (Steps 1-5) using NaH (1.2 eq) and pyrrole (1.0 eq) in anhydrous THF.
-
Sulfonylation: Cool the solution to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC shows consumption of the starting material.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1 (Steps 8-10) to isolate the N-tosylpyrrole.
Protocol 5: N-Alkoxycarbonylation
N-alkoxycarbonyl groups like Boc, Fmoc, and Troc are valuable alternatives to sulfonyl groups, offering different electronic properties and deprotection conditions.[6][21] They can be installed in a single step from O-substituted carbamates.[6]
Step-by-Step Methodology (from Carbamate):
-
Preparation: In a flask, combine the O-substituted carbamate (e.g., benzyl carbamate for N-Cbz-pyrrole, 1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction: Add glacial acetic acid and heat the mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Workup: Dilute with an organic solvent (e.g., CH₂Cl₂) and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Purification: Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.[6]
| N-Protecting Group | Abbreviation | Installation Reagent | Typical Deprotection Conditions | Key Feature |
| p-Toluenesulfonyl | Ts | TsCl, Base | Strong base (e.g., NaOH, Mg) | Strongly electron-withdrawing, highly stable |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Strong acid (e.g., TFA) | Acid-labile, common in peptide synthesis |
| Trichloroethoxycarbonyl | Troc | Troc-Cl, Base | Reductive cleavage (e.g., Zn/AcOH) | Orthogonal to acid/base labile groups |
References
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-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]
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ResearchGate. (n.d.). Pyrrole Protection | Request PDF. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
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Hunjan, M. K., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available at: [Link]
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ACS Publications. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | The Journal of Organic Chemistry. Retrieved from [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF. Retrieved from [Link]
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-
Hunjan, M. K., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols | Request PDF. Retrieved from [Link]
-
Gonzalez, C., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry. Available at: [Link]
-
Tan, Y., & Dong, G. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(5), 1049. Available at: [Link]
-
Colonna, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Douglas, C. J., & Seidel, D. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 11(2), 401–403. Available at: [Link]
-
Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, a-branched, and chiral alcohols. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles.
-
Journal of the American Chemical Society. (n.d.). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
Progress in Chemical and Biological Science. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
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SlideShare. (n.d.). Pyrrole : Aromatic. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the functionalized pyrroles. [a] Reaction Conditions: Step 1:. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective C−H functionalization of pyrroles. Reaction conditions. Retrieved from [Link]
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RSC Publishing. (n.d.). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Strategies for Corrole Functionalization | Chemical Reviews. Retrieved from [Link]
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The Buchwald Research Group. (2015). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Paal-Knorr Reaction Conditions for Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve high yields and purity in your pyrrole synthesis endeavors.
Understanding the Foundation: The Paal-Knorr Mechanism
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] The reaction is typically conducted under neutral or weakly acidic conditions.[2] Understanding its mechanism is critical for effective troubleshooting.
The process begins with a nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl. The rate-determining step is the cyclization of this hemiaminal.[3][4] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the aromatic pyrrole ring.[1][5]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section provides a systematic workflow for diagnosing and resolving common issues encountered during the Paal-Knorr synthesis.
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Low yields are a frequent challenge and can be traced back to several factors:
-
Insufficiently Reactive Starting Materials: Amines bearing strong electron-withdrawing groups are less nucleophilic and may react slowly.[5][6] Likewise, significant steric hindrance on either the dicarbonyl compound or the amine can impede the reaction.[5][6]
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr syntheses often require heat.[6][7] However, excessively high temperatures or prolonged heating can lead to degradation of starting materials or the product.[4][8][9] The reaction pH is also critical; while weak acid catalysis is beneficial, strongly acidic conditions (pH < 3) can favor side reactions.[2][8]
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound, such as mono-carbonyls, can lead to undesired side products and lower the yield of the target pyrrole.[8]
-
Solution: Ensure the 1,4-dicarbonyl starting material is pure. If purity is questionable, purify it using standard techniques like distillation or recrystallization before use.[8]
-
Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
The formation of a furan is the most common side reaction.[6][7] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, without involving the amine.[6] This pathway becomes dominant under strongly acidic conditions (pH < 3).[2][8]
-
Solution 1: Adjust Acidity: Avoid strong acids like concentrated HCl or H₂SO₄. Switch to a weaker Brønsted acid like glacial acetic acid.[2][5] Alternatively, running the reaction under neutral conditions or using a Lewis acid catalyst can completely suppress furan formation.[3]
-
Solution 2: Increase Amine Concentration: Using an excess of the amine can kinetically favor the desired bimolecular reaction pathway leading to the pyrrole over the unimolecular cyclization to the furan.[7]
Question 3: My reaction mixture has turned into a dark, tarry material that is difficult to work with. What is the cause and how can I prevent it?
The formation of tar or polymeric material is a strong indication that the reaction conditions are too harsh.[6] Excessively high temperatures or the use of a very strong acid can cause the starting materials or the pyrrole product to polymerize or decompose.[6][7]
-
Solution 1: Lower the Reaction Temperature: Run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.
-
Solution 2: Use a Milder Catalyst: Replace strong Brønsted acids with a milder alternative like acetic acid, a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃), or a heterogeneous catalyst like montmorillonite clay.[3][10] Some reactions can even proceed under solvent- and catalyst-free conditions.[11]
-
Solution 3: Monitor Closely: Use TLC to determine when the reaction is complete and work up the reaction mixture immediately to avoid prolonged exposure to heat and acid.[5][8]
Data & Protocols for Optimization
Comparative Data: Catalyst Selection
The choice of catalyst is pivotal to the success of the Paal-Knorr synthesis. Both Brønsted and Lewis acids are commonly employed, with modern methods often favoring milder and more recyclable options.[4][12]
| Catalyst Type | Catalyst Example | Typical Conditions | Yield (%) | Time | Key Advantages |
| Brønsted Acid | Acetic Acid (AcOH) | Ethanol, 80 °C | High | 1-4 h | Mild, low cost, readily available.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Benzene, Reflux | 80 | 1 h | Effective dehydrating agent.[1] | |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 h | Stronger acid for less reactive substrates. | |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Solvent-free, 80 °C | >90 | 15-30 min | Mild, highly efficient, can be used in small amounts.[3][8] |
| Bismuth Nitrate (Bi(NO₃)₃) | Reflux or Microwave | High | <1 h | Inexpensive and environmentally benign Lewis acid.[3][10] | |
| Iodine (I₂) | Room Temperature | High | <2 h | Mild, non-metallic catalyst for rapid synthesis.[3][12] | |
| Heterogeneous | Montmorillonite Clay | Solvent-free, Microwave | >85 | 2-5 min | Recyclable, environmentally friendly, simple workup.[3] |
| Silica Sulfuric Acid | Room Temperature | >90 | <1 h | Reusable solid acid catalyst, avoids corrosive solvents.[4] |
Optimized Experimental Protocols
Protocol 1: General Synthesis using Microwave Irradiation
This method is ideal for rapid screening of conditions and works well for a variety of substrates.
-
Reactant Preparation: In a 0.5-2 mL microwave vial, add the 1,4-diketone (1.0 eq) dissolved in a minimal amount of ethanol (e.g., 400 µL for a 0.04 mmol scale).[5]
-
Reagent Addition: Add glacial acetic acid (e.g., 40 µL) and the primary amine (1.1 - 3.0 eq).[5]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-30 minutes.[5] The initial power is typically high to reach the target temperature quickly, then it is reduced to maintain it.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, allow the reaction to cool. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5][8] Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.[5][8]
Protocol 2: Lewis Acid Catalyzed Synthesis for Acid-Sensitive Substrates
This protocol is suitable for substrates containing functional groups that might be compromised by Brønsted acids.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 - 1.5 eq).[8]
-
Catalyst Addition: Add the chosen solvent (e.g., ethanol) or proceed under solvent-free conditions. Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 1-5 mol%).[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C) until TLC indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8] Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College Of Engineering and Technology. Retrieved from [Link]
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimization of reaction conditions | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
FutureChemistry AppNote3.4 FlowStart Paal-Knorr | PDF | Gas Chromatography - Scribd. (n.d.). Scribd. Retrieved from [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. (2020, January 15). Quora. Retrieved from [Link]
-
Paal-Knorr condensation for the synthesis of pyrrole derivatives under solvent-free conditions without catalyst - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. - YouTube. (2020, January 4). YouTube. Retrieved from [Link]
-
Knorr pyrrole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Purification of Bromo-Cyano-Pyrrole Compounds
Welcome to the technical support center for the purification of bromo-cyano-pyrrole compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these unique heterocyclic scaffolds. Bromo-cyano-pyrroles are valuable synthons in drug discovery, but their distinct electronic properties—stemming from the electron-rich pyrrole ring conflicting with electron-withdrawing bromo and cyano substituents—present specific purification hurdles.
This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind experimental choices to empower you to solve purification challenges logically and efficiently.
Section 1: First Principles & Initial Characterization
Before attempting purification, a preliminary analysis of the crude reaction mixture is essential. This informs the selection of an appropriate strategy and helps anticipate potential issues.
Q1: What are the key chemical properties of bromo-cyano-pyrroles that I should consider before purification?
A1: The purification strategy for bromo-cyano-pyrroles is dictated by a balance of several factors:
-
Polarity: The pyrrole ring is π-excessive and electron-rich, while the bromine and cyano groups are strongly electron-withdrawing. This creates a molecule with a significant dipole moment but moderate overall polarity. Its behavior can be ambiguous, sometimes retaining on normal-phase silica and other times eluting quickly.
-
Stability: Halogenated pyrroles can be sensitive to acid and light.[1][2] The electron-withdrawing groups can make the pyrrole ring susceptible to nucleophilic attack under certain conditions. Prolonged exposure to silica gel, which is weakly acidic, can sometimes lead to decomposition.
-
Solubility: These compounds often exhibit moderate solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone, but lower solubility in non-polar solvents like hexanes or polar solvents like water.
-
Common Impurities: Typical impurities include unreacted starting materials, polymeric byproducts from pyrrole decomposition, and regioisomers formed during synthesis.
Q2: What is the first analytical step I should take with my crude product?
A2: Always start with Thin Layer Chromatography (TLC). TLC is a rapid, inexpensive method to assess the complexity of your crude mixture and to begin developing a solvent system for column chromatography.[3]
-
Action: Spot your crude material on a silica gel TLC plate. Also spot the key starting materials if they are available.
-
Develop: Run several plates using different solvent systems of varying polarity (e.g., 10%, 20%, 40% Ethyl Acetate in Hexanes).
-
Visualize: Check the plate under a UV lamp (254 nm). Stain with potassium permanganate or vanillin solution if your compounds are not UV-active.[3]
-
Analyze:
-
How many spots are there?
-
Is your product spot well-separated from impurities?
-
Does the product have a Retention Factor (Rf) between 0.2 and 0.4 in any system? This is an ideal range for preparative column chromatography.
-
Is there streaking? This could indicate overloading, decomposition on the silica, or a compound that is too polar for the chosen solvent system.
-
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying these compounds. Success depends on choosing the right stationary and mobile phases.
Purification Strategy Decision Workflow
The first step is to decide on the most appropriate purification path. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a primary purification technique.
Q3: Should I use normal-phase or reverse-phase chromatography?
A3: The choice depends on your compound's polarity.
-
Normal-Phase (NP): Uses a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., Hexanes/Ethyl Acetate). It is the default choice and works well for compounds of moderate polarity. In NP, polar compounds stick to the column longer and elute last.[4]
-
Reverse-Phase (RP): Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., Water/Acetonitrile).[5][6] RP is ideal for highly polar compounds that do not move from the baseline in normal-phase TLC, or for compounds that are unstable on silica.[7] In RP, non-polar compounds stick longer, and polar compounds elute first.[5]
Expert Tip: Bromo-cyano-pyrroles can be effectively purified by either method. If your compound has an Rf > 0.1 in 50% EtOAc/Hexanes, start with normal-phase. If it remains at the baseline (Rf ≈ 0) even in 100% EtOAc, or shows significant streaking, switch to reverse-phase.
Q4: My compound is streaking on the silica gel TLC plate and I'm getting poor recovery from my column. What's happening?
A4: This strongly suggests decomposition on the acidic silica surface. The lone pair of electrons on the pyrrole nitrogen, while delocalized, can still interact with acidic sites on the silica gel, potentially catalyzing degradation.
Solution: Deactivate the silica gel.
-
For Column Chromatography: Prepare your silica slurry in the non-polar solvent component of your eluent (e.g., hexanes). Add 0.5-1% triethylamine (Et3N) by volume to the slurry. Let it sit for 5 minutes before packing the column. Run the column using a mobile phase that also contains 0.5-1% triethylamine. The basic amine neutralizes the acidic silanol groups on the silica surface. A similar procedure using amine-treated silica is a standard method for handling sensitive heterocyclic compounds.[2]
-
For TLC: Add a drop of triethylamine to the developing chamber solvent.
Q5: I'm not getting good separation between my product and an impurity. How can I optimize my mobile phase?
A5: Optimizing separation is about exploiting differences in polarity.
-
Decrease Polarity: If your Rf values are too high (>0.5) and spots are compressed at the solvent front, decrease the percentage of the polar solvent (e.g., move from 30% EtOAc/Hex to 20% EtOAc/Hex).
-
Change Solvent Selectivity: If decreasing polarity doesn't resolve the spots, switch one of the mobile phase components. The "eluting power" is not the only factor; different solvents interact with your compounds in unique ways. For example, instead of Ethyl Acetate (a hydrogen bond acceptor), try Dichloromethane (a dipole) or a small amount of Methanol (a hydrogen bond donor).
Common Solvent Systems for Pyrrole Derivatives
| Solvent System (v/v) | Polarity | Typical Use Case |
| 10-40% Ethyl Acetate / Hexanes | Low to Medium | The standard starting point for many bromo-cyano-pyrroles. |
| 10-50% Dichloromethane / Hexanes | Low to Medium | Good for resolving less polar compounds. Offers different selectivity than EtOAc. |
| 1-5% Methanol / Dichloromethane | Medium to High | Used for more polar compounds that show low Rf in EtOAc systems. |
| 20-80% Acetonitrile / Water | High (RP) | A standard mobile phase for reverse-phase HPLC/flash chromatography.[4][5] |
| 20-80% Methanol / Water | High (RP) | An alternative to acetonitrile for reverse-phase, offering different selectivity.[4] |
Section 3: Troubleshooting Crystallization
Crystallization can be a highly effective, scalable, and economical purification method if your compound is a solid. It relies on solubility differences between your product and impurities in a given solvent system.
Q6: My compound is a solid, but I can't get it to crystallize from a single solvent. It just crashes out as a powder or oils out.
A6: This is a classic scenario that calls for a two-solvent (or multi-solvent) recrystallization system.
-
Principle: You need a pair of miscible solvents. In one ("Solvent A"), your compound is highly soluble. In the other ("Solvent B," the anti-solvent), your compound is poorly soluble.
-
Procedure:
-
Dissolve your crude solid in the minimum amount of hot "Solvent A".
-
While the solution is still hot, add "Solvent B" dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
If needed, add a drop or two of "Solvent A" to make it clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Slow cooling is critical for forming large, pure crystals.
-
-
Common Solvent Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Water, Methanol/Water.
Q7: My compound oiled out instead of forming crystals. What do I do?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent ("Solvent A") to lower the saturation concentration, then attempt to cool it again, even more slowly.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck (a seed crystal) to induce crystallization.
-
Lower the Temperature: Try a solvent system with a lower boiling point.
Crystallization-induced diastereomer transformations are advanced techniques used for chiral compounds, but the underlying principle of carefully controlling solubility and saturation is broadly applicable.[8][9]
Section 4: Purity Assessment
Purification is incomplete without verification. You must confirm the identity and purity of your final compound.
Q8: My purified compound gives a single spot on TLC. Is it pure?
A8: Not necessarily. A single TLC spot is a good indicator, but it is not definitive proof of purity. Co-eluting impurities are common.
Q9: What are the standard methods for assessing the purity of my final bromo-cyano-pyrrole?
A9: A combination of methods is required for a trustworthy assessment.
-
NMR Spectroscopy (1H and 13C): This is the most powerful tool. The 1H NMR spectrum will confirm the structure and can reveal the presence of solvent or other proton-containing impurities. The purity can often be estimated by integrating the product signals against impurity signals. For a more rigorous assessment, quantitative 1H NMR (qHNMR) using an internal standard is a highly accurate method.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components and provides the mass of each, confirming your product's molecular weight and revealing impurities that may not be visible by NMR.[11]
-
Melting Point: A sharp melting point (range of 1-2 °C) is a classic indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting point range.
Section 5: Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol describes a standard procedure for purifying 1 gram of a crude bromo-cyano-pyrrole derivative.
Caption: Workflow for Flash Column Chromatography.
Steps:
-
Solvent Selection: Based on TLC analysis, select a mobile phase that gives your product an Rf of 0.2-0.4 (e.g., 20% Ethyl Acetate in Hexanes).
-
Column Packing:
-
For 1g of crude material, use approximately 40-50g of silica gel (40-63 µm particle size).
-
In a beaker, make a slurry of the silica gel in 100% hexanes.
-
Pour the slurry into your column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your 1g of crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add ~2g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with a mobile phase of lower polarity than your target system (e.g., 5% EtOAc/Hex) to wash down non-polar impurities.
-
Gradually increase the polarity (step gradient) to your target mobile phase (20% EtOAc/Hex).
-
Collect fractions (10-20 mL each) in test tubes.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent under reduced pressure and dry the final product under high vacuum.
-
References
- This cit
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- McKinley, J. B. (1945). Recovery of pyrrole. U.S. Patent No. 2,388,475. Washington, DC: U.S.
- This cit
-
Wikipedia contributors. (2023). Reversed-phase chromatography. In Wikipedia, The Free Encyclopedia. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]
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Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. [Link]
- This cit
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- This cit
- Pachaly, B., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Washington, DC: U.S.
-
Hodge, P., & Rickards, R. W. (1963). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Journal of the Chemical Society (Resumed), 459-470. [Link]
- This cit
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Kumar, P., & Singh, B. K. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(6), 1435-1463. [Link]
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Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses, 69, 222. [Link]
- Pachaly, B., et al. (1994). Process for the purification of crude pyrroles.
-
Roizen, J. L., et al. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(21), 10456-10468. [Link]
- This cit
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
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Covaci, A., Voorspoels, S., & de Boer, J. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Journal of Chromatography A, 1153(1-2), 145-171. [Link]
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Roizen, J. L., et al. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceuticals and Biological Sciences, 4(4), 1-10. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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- 6. chromtech.com [chromtech.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Common side reactions in the synthesis of substituted pyrroles
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of substituted pyrroles. Drawing from established literature and practical field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.
Section 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is arguably the most straightforward and widely used method for preparing substituted pyrroles.[1][2] Despite its simplicity, several side reactions can compromise yield and purity.
Q1: My Paal-Knorr reaction is producing a significant, non-polar byproduct and my yield of the desired pyrrole is low. What is this side product and how can I prevent its formation?
A1: The most common side reaction in the Paal-Knorr synthesis is the formation of a furan derivative. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed intramolecular cyclization and dehydration, a pathway that directly competes with the desired condensation with the amine.[3][4] This side reaction is particularly prevalent under strongly acidic conditions.
Causality: The reaction mechanism for both pyrrole and furan formation begins with the protonation of a carbonyl oxygen.[1][5] If the reaction medium is highly acidic (pH < 3), the rate of intramolecular cyclization of the dicarbonyl to form a furan can outcompete the rate of imine formation with the amine, leading to the furan as the major product.[3][6][7]
Troubleshooting & Optimization:
-
pH Control is Critical: The reaction should be conducted under neutral or weakly acidic conditions (pH 4-6).[3] The addition of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[6][8] Avoid using amine hydrochloride salts or strong mineral acids, which drastically lower the pH.[6][7]
-
Catalyst Choice: While traditional methods use protic acids, modern variations employ milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., clays, montmorillonite, silica sulfuric acid) that can improve selectivity and yield under milder conditions.[2][5]
-
Amine Concentration: Using a slight excess of the amine (1.1 - 1.5 equivalents) can help push the equilibrium towards the desired pyrrole formation pathway.[3][8]
Data Summary: Effect of Reaction pH on Paal-Knorr Product Distribution
| pH Range | Primary Product | Common Conditions | Rationale |
| < 3 | Furan | Amine hydrochloride salts, strong mineral acids | Intramolecular cyclization of the dicarbonyl is kinetically favored.[3][6] |
| 4 - 6 | Pyrrole | Acetic acid, neutral (neat), mild Lewis acids | Optimal balance for carbonyl activation and amine nucleophilicity.[3][6] |
| > 7 | Low Conversion | Basic conditions | Insufficient protonation to activate the carbonyl groups for nucleophilic attack. |
Visualizing the Competing Pathways
Caption: Competing pathways in the Paal-Knorr synthesis.
Q2: After my Paal-Knorr reaction, the crude product is a dark, intractable tar that is very difficult to purify. What causes this polymerization?
A2: The formation of dark, tarry materials is typically due to polymerization or degradation of the starting materials or the pyrrole product itself. Pyrroles, being electron-rich aromatic systems, can be susceptible to polymerization under harsh acidic conditions and high temperatures.
Causality:
-
Excessive Heat: Prolonged exposure to high temperatures can lead to thermal decomposition and polymerization, especially for sensitive substrates.[3][8]
-
Strongly Acidic Conditions: Strong acids can catalyze not only the desired reaction but also unwanted side reactions, including polymerization of the electron-rich pyrrole ring.[8]
Troubleshooting & Optimization:
-
Temperature Control: Maintain the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Milder Conditions: Explore modern, milder protocols. Microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times, minimizing thermal degradation.[3] Solvent-free conditions or using water as a solvent have also been shown to be effective and can reduce side reactions.[2][9]
Experimental Protocol: Trial Optimization to Minimize Degradation
-
Reactant Purity: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use.[3] Impurities can often act as initiators for polymerization.
-
Reaction Setup: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.2 eq).
-
Solvent/Catalyst: Add a minimal amount of glacial acetic acid as both solvent and catalyst. Alternatively, consider a solvent-free approach or use a milder catalyst like iodine in a microwave reactor.[10]
-
Temperature & Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C).[3] Place a small aliquot on a TLC plate every 15-30 minutes to monitor the disappearance of the starting material and the appearance of the product spot.
-
Work-up: Once the reaction is complete by TLC, immediately proceed with the work-up. Do not let the reaction stir at high temperature for an extended period. Cool the mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the acid catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product promptly via column chromatography on silica gel.
Section 2: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12][13] While highly versatile for creating polysubstituted pyrroles, its multi-component nature introduces several potential side reactions.
Q1: My Hantzsch synthesis is inefficient, yielding a complex mixture of byproducts. What are the most common competing reactions?
A1: The primary challenges in Hantzsch synthesis are managing competing reaction pathways that consume the intermediates. The two most common side reactions are the self-condensation of the α-aminoketone intermediate and the Feist-Bénary furan synthesis.
Causality:
-
Self-Condensation of α-Aminoketone: The α-aminoketone, formed in situ from the reaction between the α-haloketone and the amine, contains both a nucleophilic amine and an electrophilic carbonyl. It can react with itself via condensation to form dihydropyrazine byproducts, reducing the amount available to react with the enamine intermediate.[4]
-
Feist-Bénary Furan Synthesis: The enolate of the β-ketoester can directly attack the α-haloketone in an SN2 reaction, followed by cyclization to yield a furan. This pathway competes directly with the formation of the enamine needed for the Hantzsch pathway.[11]
Troubleshooting & Optimization:
-
Slow Addition of α-Haloketone: The key to suppressing both side reactions is to control the concentration of the reactive intermediates. The β-ketoester and amine should be allowed to react first to form the enamine intermediate. The α-haloketone should then be added slowly to this mixture. This ensures its concentration remains low, minimizing self-condensation and favoring reaction with the pre-formed enamine.[14]
-
Solvent Choice: Protic solvents like ethanol can favor the desired C-alkylation pathway for pyrrole formation by stabilizing the enamine intermediate through hydrogen bonding.[14]
-
Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing ethanol) provides enough energy for the desired reaction without excessively accelerating competing pathways.[14]
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: A workflow for troubleshooting low yields in the Hantzsch synthesis.
Section 3: The Knorr Pyrrole Synthesis
The classic Knorr synthesis involves the condensation of an α-aminoketone with a compound containing an active methylene group (typically a β-ketoester).[12][15][16] The primary operational challenge stems from the instability of the α-aminoketone starting material.
Q1: The α-aminoketone required for my Knorr synthesis is unstable and undergoes rapid self-condensation upon isolation. How can I perform the reaction effectively?
A1: This is the most significant historical and practical limitation of the Knorr synthesis. α-aminoketones readily dimerize or polymerize.[16] The universally accepted solution is to generate the α-aminoketone in situ immediately before or during the condensation step.
Causality & Solution: The standard procedure involves the reduction of an α-oximinoketone. The α-oximinoketone is easily prepared by nitrosation of the parent β-ketoester using sodium nitrite in acetic acid. This stable precursor is then reduced, typically with zinc dust in acetic acid, to generate the reactive α-aminoketone, which is immediately trapped by the second equivalent of the β-ketoester present in the reaction mixture to form the pyrrole.[15][16]
Visualizing the In Situ Generation Pathway
Caption: In situ generation of the α-aminoketone in the Knorr synthesis.
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Oxime Formation: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the temperature below 10 °C. Stir for 1 hour. This forms the ethyl 2-oximinoacetoacetate.
-
Reaction Setup: In a separate, larger flask equipped with a mechanical stirrer, add the remaining ethyl acetoacetate (1.0 eq) dissolved in glacial acetic acid.
-
In Situ Reduction and Condensation: To the second flask, add zinc dust (approx. 2.0 eq). Then, add the prepared oxime solution dropwise from a dropping funnel to the vigorously stirred zinc/ketoester suspension. The reaction is exothermic; use an ice bath to maintain a temperature of around 40 °C.
-
Completion and Work-up: After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture into a large volume of ice water. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.
References
- Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Benchchem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
- Benchchem. (n.d.). "common side reactions in indole-pyrrole synthesis".
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Grokipedia. (n.d.). Knorr pyrrole synthesis.
- The Heterocyclist - WordPress.com. (2012, January 20). Deconstructing the Knorr pyrrole synthesis.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Scribd. (2018, January). Synthesis of Pyrrole and Substituted Pyrroles (Review).
- Benchchem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- ResearchGate. (2022, August 6). (PDF) The Hantzsch pyrrole synthesis.
- PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
- YouTube. (2018, December 8). Knorr pyrrole synthesis with important question from csir-net.
- Thieme. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- National Institutes of Health. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions.
- YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
- SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles.
- YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Pyrrole Acylation
Welcome to the technical support center for pyrrole acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving optimal yields in their acylation experiments. Pyrrole's electron-rich nature makes it highly reactive, but also prone to undesirable side reactions like polymerization and polysubstitution, especially under acidic conditions.[1][2] This resource provides a structured, question-and-answer approach to diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.
Section 1: Foundational Questions & Initial Diagnosis
Before diving into method-specific issues, let's address the most common overarching problems that can lead to low yields.
Q1: My pyrrole acylation reaction turned dark brown/black and formed an insoluble tar. What happened?
A1: This is a classic sign of acid-catalyzed polymerization.[1] Pyrrole is an electron-rich heterocycle that is highly susceptible to polymerization in the presence of strong acids, which are often required for conventional Friedel-Crafts acylations.[2][3][4]
-
Causality: The pyrrole ring can be protonated under acidic conditions, disrupting its aromaticity and making it highly reactive.[1] This protonated pyrrole acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in an insoluble polymer.[1][4] Even light can sometimes initiate this process in acidic media.[2]
-
Immediate Solutions:
-
Lower the Temperature: Drastically reduce the reaction temperature (e.g., to -78 °C or 0 °C) before and during the addition of any acidic reagents.
-
Slow Addition: Add the pyrrole substrate slowly to the mixture of the acylating agent and Lewis acid. This minimizes localized high concentrations of acid and helps control the initial exotherm.[5]
-
Use a Protecting Group: The most robust solution is to install an electron-withdrawing protecting group on the pyrrole nitrogen (e.g., tosyl (Ts) or Boc). This decreases the electron density of the ring, making it less prone to protonation and polymerization.[1]
-
Q2: I'm not seeing any product, or my starting material is unreacted. What are the likely causes?
A2: This issue points to insufficient activation of either the pyrrole or the acylating agent.
-
Causality & Solutions:
-
Deactivated Pyrrole Ring: If your pyrrole substrate has one or more strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or even an existing acyl group, the ring may be too "deactivated" to react under standard conditions. The product of a successful acylation is a ketone, which is a deactivating group, naturally preventing polyacylation.[6]
-
Solution: More forcing conditions are required. This may involve using a stronger Lewis acid (e.g., AlCl₃), a more reactive acylating agent (acyl chloride > anhydride), or increasing the reaction temperature.[5]
-
-
Weak Electrophile: The acylating agent may not be sufficiently activated.
-
Troubleshooting Workflow: Initial Diagnosis
Here is a basic workflow to help diagnose the initial problem with your reaction.
Caption: Initial troubleshooting workflow for low-yield pyrrole acylations.
Section 2: Method-Specific Troubleshooting
Different acylation methods have unique failure modes. This section addresses the most common techniques.
Comparison of Common Pyrrole Acylation Methods
| Method | Acylating Agent | Catalyst/Reagent | Common Use | Pros | Cons |
| Vilsmeier-Haack | DMF (or other formamide) | POCl₃ (or SOCl₂) | Formylation (-CHO) | Mild conditions, high C2-selectivity for electron-rich rings, avoids strong Lewis acids.[8][9] | Limited to formylation/acylation with amides; sensitive to moisture.[8][10] |
| Friedel-Crafts | Acyl Chloride or Anhydride | Lewis Acid (AlCl₃, FeCl₃, ZnCl₂) | General Acylation (-COR) | Versatile for various acyl groups. | Requires strong, stoichiometric Lewis acids; high risk of polymerization; fails with deactivated rings.[6][11] |
| TFAA/Tf₂O Activation | Carboxylic Acid | TFAA or Tf₂O | General Acylation (-COR) | Metal-free; can be highly efficient for N-protected pyrroles.[12] | Requires careful handling of pyrophoric/corrosive anhydrides; can generate strong acid byproducts. |
Q3: My Vilsmeier-Haack reaction is not working. The starting material remains. Why?
A3: This typically points to an issue with the Vilsmeier reagent itself or a deactivated substrate.
-
Causality & Solutions:
-
Decomposition of Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[10]
-
Solution: Ensure your DMF is anhydrous and the POCl₃ is fresh. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Substrate is Not Electron-Rich Enough: The Vilsmeier reagent is a relatively weak electrophile compared to an acylium ion from a Friedel-Crafts reaction.[8][13] It requires an electron-rich aromatic system to be effective.[13][14]
-
Solution: If your pyrrole is substituted with EWGs, the Vilsmeier-Haack reaction may not be suitable. Consider a Friedel-Crafts acylation with a stronger Lewis acid.
-
-
Improper Work-up: The reaction forms an iminium salt intermediate that must be hydrolyzed to the final aldehyde product during aqueous work-up.[15]
-
Q4: My Friedel-Crafts acylation is giving a complex mixture of products. How can I improve selectivity?
A4: Friedel-Crafts reactions on pyrroles are notorious for selectivity issues, including N- vs. C-acylation and poor regioselectivity (C2 vs. C3).
-
Causality & Solutions:
-
N-Acylation vs. C-Acylation: The unprotected pyrrole N-H is acidic (pKa ≈ 17.5) and nucleophilic, making it a prime target for acylation, especially if any base is present or under neutral conditions with a reactive acylating agent.[16]
-
Poor Regioselectivity (C2 vs. C3): Electronic factors strongly favor acylation at the C2 (α) position because the cationic intermediate is better stabilized by resonance.[16][17]
-
Solution for C3-Acylation: Achieving C3 selectivity is a common challenge. The most effective strategy is to install a large, sterically bulky protecting group on the nitrogen, such as triisopropylsilyl (TIPS), which physically blocks the C2 and C5 positions, forcing the electrophile to attack C3.[5][16]
-
-
Caption: Controlling selectivity in pyrrole acylation reactions.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of N-Tosylpyrrole
This protocol provides a reliable method for the C2-formylation of a protected pyrrole, minimizing polymerization risk.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Incubation: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a pale yellow solid or thick slurry.
-
Substrate Addition: Cool the mixture back to 0 °C. Add a solution of N-tosylpyrrole (1.0 eq.) in anhydrous DMF dropwise over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃).
-
Hydrolysis: Slowly and carefully pour the reaction mixture into the ice/base slurry. This quench is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.
-
Work-up: Continue stirring the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the slurry to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solutions |
| Reaction turned black | Acid-catalyzed polymerization of unprotected pyrrole. | Use an N-protecting group (e.g., Ts, Boc). Lower reaction temp to -78 °C. Add pyrrole slowly to the acid/acylating agent mixture.[1] |
| N-acylated product is major | Unprotected pyrrole nitrogen is more nucleophilic or basic conditions were used. | Use Friedel-Crafts conditions (strong Lewis acid). Protect the nitrogen with an electron-withdrawing group.[5][16] |
| Low or no conversion | 1. Deactivated pyrrole ring (EWG present). 2. Insufficiently reactive electrophile. | 1. Use stronger Lewis acid (AlCl₃) and higher temperatures. 2. Use acyl chloride instead of anhydride; increase equivalents of Lewis acid.[5] |
| C2-isomer formed, C3 desired | Electronic preference for C2 attack. | Use a sterically bulky N-protecting group like TIPS to block the C2/C5 positions.[5][16] |
| Vilsmeier reaction fails | 1. Reagents (DMF, POCl₃) are not anhydrous. 2. Substrate is not electron-rich enough. | 1. Use fresh, anhydrous reagents under an inert atmosphere. 2. Vilsmeier is not suitable; switch to Friedel-Crafts.[7][8] |
| Difficult work-up (emulsions) | Phosphoric acid byproducts from Vilsmeier work-up. | Ensure the aqueous quench solution is sufficiently basic to neutralize all acids (H₃PO₄, HCl) before extraction.[10] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a milder Lewis acid than AlCl₃ for a Friedel-Crafts reaction?
-
A: Yes, and it is often recommended for sensitive pyrrole substrates to avoid decomposition. Alternatives like zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂) can be effective, particularly for activated pyrroles.[16] Metal triflates, such as Sc(OTf)₃, are also excellent, often catalytic, alternatives.[18]
-
-
Q: My pyrrole has an ester group. Will this survive a Friedel-Crafts acylation?
-
A: It depends on the conditions. An ester is a deactivating group, making the acylation more difficult. Furthermore, the Lewis acid can complex with the ester's carbonyl oxygen. Using stoichiometric AlCl₃ at elevated temperatures may lead to cleavage of the ester. Milder conditions (e.g., ZnCl₂) or alternative methods like TFAA activation of a carboxylic acid would be safer choices.
-
-
Q: How do I remove the tosyl (Ts) protecting group after my acylation is successful?
-
A: The tosyl group is robust but can typically be removed under reducing conditions (e.g., sodium naphthalenide, or Mg in methanol) or with strong acids like HBr in acetic acid, provided your acylated product is stable to these conditions.
-
-
Q: Is it possible to perform an acylation with a simple carboxylic acid and avoid acyl chlorides?
-
A: Yes. A common method is to activate the carboxylic acid in situ. Mixing the carboxylic acid with trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) generates a highly reactive mixed anhydride that can acylate N-protected pyrroles efficiently, often at room temperature or below.[12]
-
References
-
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
Pyrrole polymerization. Química Organica.org. Available at: [Link]
-
Hawkins, S. C., & Ratcliffe, N. M. (1991). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 1(1), 71-75. Available at: [Link]
-
Pernaut, J. M., & Diaz, A. F. (1999). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole. The Journal of Physical Chemistry B, 103(21), 4434-4439. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Williams, J. M. J., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 55(4), 1437-1440. Available at: [Link]
-
Thomson, R. J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13635–13644. Available at: [Link]
-
Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]
-
Rykunov, D., et al. (2025). Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available at: [Link]
- Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. Google Patents.
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 706911. Available at: [Link]
-
Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(32), 10839-10846. Available at: [Link]
-
Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(20), 5735-5742. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]
-
Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
Anderson, J. C., et al. (2005). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Tetrahedron, 61(20), 4765-4804. Available at: [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). International Journal of Pharmaceutical Sciences and Research, 8(12), 4945-4956. Available at: [Link]
-
Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 49(7), 1064-1069. Available at: [Link]
-
Kawamura, M., et al. (2003). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Journal of the American Chemical Society, 125(27), 8271-8277. Available at: [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]
-
Heterocyclic compounds part _IV (Pyrrole). Slideshare. Available at: [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]
-
What are the limitations of Fridel-Craft Alkylation? Quora. Available at: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)malonaldehyde. Arkivoc, 2013(3), 189-200. Available at: [Link]
-
Thomson, R. J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Available at: [Link]
-
Zhang, L., et al. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 24(1), 249-254. Available at: [Link]
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Stability of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate under acidic/basic conditions
Welcome to the technical support center for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and reacting this compound, with a specific focus on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group attached to the pyrrole nitrogen. In general, the Boc group is known to be labile under strong acidic conditions and relatively stable under basic conditions.[1][2][3] The pyrrole ring itself, particularly with electron-withdrawing cyano and bromo substituents, has a moderate degree of aromatic stability but can be susceptible to polymerization or degradation under harsh conditions, especially after deprotection.[2]
Q2: Under what acidic conditions is the Boc group expected to cleave from the pyrrole nitrogen?
The Boc group is designed to be removed under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are standard for this deprotection.[1][5] Other common acidic reagents include hydrochloric acid (HCl) in various organic solvents (e.g., dioxane, ethyl acetate) and sulfuric acid.[1] The rate of cleavage is dependent on the acid strength, concentration, temperature, and the electronic properties of the substrate.[6]
Q3: What are the potential side reactions or degradation pathways under acidic conditions?
The primary concern under acidic conditions is the cleavage of the Boc group to yield the unprotected 1-amino-4-bromo-2-cyanopyrrole. This deprotected pyrrole can be unstable and may undergo rapid polymerization, especially in the presence of strong acid.[2] The mechanism of Boc cleavage proceeds through the formation of a relatively stable tert-butyl cation, which can then be scavenged by nucleophiles or eliminate to form isobutylene.[4][5]
Q4: Is this compound stable to basic conditions?
Generally, the Boc protecting group is stable to a wide range of basic conditions, including amine bases (e.g., triethylamine, diisopropylethylamine) and alkali metal hydroxides at moderate temperatures.[1][3][7] This stability allows for reactions at other sites of the molecule in the presence of the Boc group. However, some studies have reported the cleavage of N-Boc groups on indoles and pyrroles using sodium methoxide in methanol.[8][9] Therefore, prolonged exposure to strong bases at elevated temperatures should be approached with caution.
Q5: Are there any specific basic conditions that could cause degradation?
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection Under Acidic Conditions
-
Probable Cause:
-
Insufficient Acid Strength or Stoichiometry: The acidic conditions may not be harsh enough to fully drive the reaction to completion. Electron-withdrawing groups on the pyrrole ring can decrease the basicity of the carbamate oxygen, slowing down the initial protonation step.[6]
-
Degraded Acidic Reagent: Trifluoroacetic acid, for example, is hygroscopic and absorption of water can reduce its effectiveness.
-
Low Reaction Temperature or Insufficient Time: The deprotection may be kinetically slow under the chosen conditions.
-
-
Recommended Solutions:
-
Increase the concentration or stoichiometry of the acid.
-
Switch to a stronger acid (e.g., from HCl in dioxane to neat TFA).
-
Ensure the acidic reagent is fresh and anhydrous.
-
Increase the reaction temperature or prolong the reaction time, monitoring carefully by TLC or LC-MS to avoid product degradation.
-
Issue 2: Significant Product Degradation or Polymerization During Acidic Boc Deprotection
-
Probable Cause:
-
Recommended Solutions:
-
Use Milder Acidic Conditions: Explore the use of milder acids such as aqueous phosphoric acid or silica gel, which have been reported for the deprotection of sensitive substrates.[1]
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower temperatures to minimize the rate of polymerization.
-
Quench the Reaction Promptly: As soon as the starting material is consumed (monitored by TLC/LC-MS), immediately quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
-
Consider a Two-Phase System: A two-phase quench can sometimes help to quickly separate the deprotected, more organic-soluble product from the acidic aqueous phase.
-
Issue 3: Unexpected Reaction Under Basic Conditions
-
Probable Cause:
-
Recommended Solutions:
-
Confirm the Identity of Byproducts: Isolate and characterize any unexpected products to understand the reaction pathway.
-
Screen Milder Bases: If the intended reaction requires a base, screen milder options such as potassium carbonate, cesium carbonate, or organic amines.
-
Lower the Reaction Temperature: Many side reactions can be suppressed by running the experiment at a lower temperature.
-
Protect Other Functional Groups: If a specific functional group is found to be reactive, consider a protection strategy for that group.
-
Experimental Protocols
Protocol 1: Stability Assessment Under Acidic Conditions
This protocol provides a general method for assessing the stability of this compound in the presence of a strong acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
LC-MS system
Procedure:
-
Dissolve a small amount (e.g., 20 mg) of this compound in anhydrous DCM (1 mL) in a round-bottom flask at room temperature.
-
Take an initial sample for TLC and LC-MS analysis (t=0).
-
Add TFA (e.g., 0.5 mL, ~50% v/v) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC and LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Observe the disappearance of the starting material spot/peak and the appearance of new, more polar spots/peaks corresponding to the deprotected product and any degradation products.
-
Upon completion or at a designated time point, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue by NMR or LC-MS to identify the products and assess the extent of degradation.
Protocol 2: Stability Assessment Under Basic Conditions
This protocol outlines a general procedure to evaluate the stability of the target compound under common basic conditions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates (silica gel 60 F254)
-
LC-MS system
Procedure:
-
Dissolve a small amount (e.g., 20 mg) of this compound in methanol (1 mL) in a round-bottom flask at room temperature.
-
Take an initial sample for TLC and LC-MS analysis (t=0).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC and LC-MS at regular intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr).
-
If no reaction is observed, the temperature can be gradually increased (e.g., to 40 °C or reflux) while continuing to monitor.
-
Upon completion of the desired time, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the residue to determine the extent of starting material recovery or the formation of any new products.
Data Presentation
Table 1: Summary of Expected Stability
| Condition | Reagent/Solvent | Temperature | Expected Outcome | Potential Issues |
| Acidic | TFA / DCM | Room Temp | Rapid cleavage of Boc group | Polymerization of deprotected pyrrole |
| Acidic | HCl / Dioxane | Room Temp | Cleavage of Boc group | Polymerization of deprotected pyrrole |
| Basic | NaOMe / MeOH | Room Temp | Generally stable, but potential for slow cleavage | Unintended cleavage with prolonged reaction |
| Basic | K₂CO₃ / Acetonitrile | Reflux | Expected to be stable | Minimal risk, but should be verified |
| Basic | Triethylamine / DCM | Room Temp | Stable | None expected |
Visualizations
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed deprotection and potential degradation.
Experimental Workflow for Stability Assessment
Caption: General workflow for stability testing.
References
-
Attanasi, O. A., De Crescentini, L., Foresti, E., Gatti, G., Giorgi, R., Perrulli, F. R., & Santeusanio, S. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][8][11]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from
- (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][8][11]triazines together with spectroscopic and X-ray studies. RSC Publishing. Retrieved from
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem.
- (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem.
- Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC - NIH.
- (2016, March 26). How to confirm BOC deprotection by TFA ?. ResearchGate.
- tert-Butyl Esters. Organic Chemistry Portal.
- A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
- (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. Oxford Academic.
- (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate.
- tert-butyl N-(4-bromo-2-cyano-pyrrol-1-yl)carbamate. Advanced ChemBlocks.
- (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
- This compound. PubChemLite.
- This compound. Achmem.
- This compound. PubChem.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides - Wordpress.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers. Research portal Eindhoven University of Technology.
- (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- 937047-04-6|this compound. BLDpharm.
- N-Boc-pyrrole (98%). Amerigo Scientific.
- The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole.... ResearchGate.
- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate. Sigma-Aldrich.
- Buy tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate from JHECHEM CO LTD. ECHEMI.
- (2025, August 6). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate.
- 937046-96-3|tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate. BLDpharm.
- tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate. Sunway Pharm Ltd.
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Technical Support Center: Alternative Catalysts for N-Substituted Pyrrole Synthesis
Welcome to the technical support center for the synthesis of N-substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond traditional, harsh catalytic methods. Here, we address common challenges and provide practical, field-tested solutions for employing a range of modern, alternative catalysts. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts over traditional strong acids like sulfuric or acetic acid for Paal-Knorr or Clauson-Kaas type syntheses?
While traditional Brønsted acids are effective, they often require harsh conditions such as high temperatures and prolonged reaction times.[1][2] This can lead to the degradation of sensitive functional groups on your starting materials or the desired pyrrole product, resulting in lower yields and complex purification.[3][4] Alternative catalysts offer several distinct advantages:
-
Milder Reaction Conditions: Many modern catalysts, including gold-based systems, enzymes, and certain heterogeneous acids, operate efficiently at or near room temperature, preserving delicate functionalities.[5][6]
-
Improved Selectivity: By avoiding strongly acidic environments (pH < 3), the formation of common furan byproducts is significantly suppressed.[7][8]
-
Enhanced Sustainability ("Green Chemistry"): Catalysts like reusable ionic liquids, solid-supported acids, or even natural catalysts like fruit juice reduce hazardous waste and environmental impact.[9][10][11][12]
-
Simplified Workup: Heterogeneous catalysts can often be removed by simple filtration, streamlining the purification process.[13][14][15]
Q2: How do I select the best alternative catalyst for my specific substrates?
Catalyst selection is critical and depends on the electronic and steric properties of your amine and 1,4-dicarbonyl compound. The following decision tree provides a general guideline.
Caption: Catalyst selection guide based on experimental priorities.
Troubleshooting Guides
Problem: My reaction yield is consistently low.
Low yield is the most common issue, often stemming from multiple factors. Use this systematic approach to diagnose the problem.
Caption: A flowchart for troubleshooting low yields in pyrrole synthesis.[16]
In-depth Causality:
-
Reactant Purity: The Paal-Knorr reaction is a condensation. Any impurities in your 1,4-dicarbonyl compound or amine can lead to undesired side products, consuming your starting materials and complicating purification.[16]
-
Catalyst Choice & Acidity: The choice of catalyst is paramount. For amines with electron-withdrawing groups that are less nucleophilic, a stronger Lewis acid catalyst like Sc(OTf)₃ may be required to sufficiently activate the carbonyl groups.[16][17] Conversely, for acid-sensitive substrates, a harsh catalyst will cause degradation.[7] Heterogeneous catalysts like CATAPAL 200, an alumina variant, are effective because their surface provides a high concentration of Brønsted acid sites that facilitate the necessary condensation and dehydration steps under mild heating.[13][18]
-
Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.[7] However, excessive heat can promote polymerization or degradation.[2][7] Microwave-assisted synthesis often provides a solution by enabling rapid, uniform heating to the target temperature, which can dramatically shorten reaction times from hours to minutes and improve yields.[19][20]
Problem: I'm observing a significant furan byproduct.
This is a classic problem in Paal-Knorr type syntheses.
Cause: The 1,4-dicarbonyl compound can undergo an intramolecular cyclization and dehydration without the amine, especially under strongly acidic conditions (pH < 3).[7][8] This acid-catalyzed self-condensation directly competes with the desired amine condensation pathway.
Solutions:
-
Control Acidity: Avoid strong acids. Use of a weak acid like acetic acid is often sufficient.[8] Alternatively, employ catalysts that do not create a highly acidic environment, such as certain ionic liquids, gold complexes, or performing the reaction under neutral, solvent-free conditions.[11][21][22]
-
Use Excess Amine: Employing a slight excess of the amine (e.g., 1.1-1.2 equivalents) can shift the reaction equilibrium to favor the pyrrole formation pathway over the competing furan synthesis.[7]
-
Catalyst Strategy: Utilize catalysts known to favor the aminocyclization pathway. Gold(I) catalysts, for instance, operate via a different mechanism involving alkyne activation, which circumvents the conditions that typically lead to furan formation.[5][21]
Problem: My heterogeneous or ionic liquid catalyst is losing activity upon recycling.
Cause: Loss of catalytic activity is often due to poisoning of the active sites or physical degradation of the catalyst support. Reaction intermediates or byproducts can adsorb strongly to the catalyst surface, blocking active sites. For ionic liquids, incomplete separation can lead to leaching and loss of the catalyst.
Solutions:
-
Washing/Regeneration: After filtration, wash the heterogeneous catalyst with a suitable solvent to remove adsorbed species before drying and reuse. For some catalysts, a more rigorous regeneration protocol (e.g., calcination for certain metal oxides) may be necessary, but this should be done according to the manufacturer's or literature's recommendations.
-
Optimize Catalyst Loading: Using the minimum effective amount of catalyst can reduce the potential for deactivation and makes the process more economical.[18]
-
Improve Ionic Liquid Recovery: Ensure your workup procedure is optimized for the recovery of the ionic liquid. This may involve selecting an extraction solvent in which the product is highly soluble but the ionic liquid is not.[11][23]
-
Consider Catalyst Robustness: Some catalysts are inherently more robust. For example, cobalt catalysts supported on nitrogen-doped graphene have shown excellent reusability for up to ten cycles without significant loss of activity in cascade reactions to form pyrroles.[15]
Comparative Data on Alternative Catalysts
The following table summarizes the performance of several classes of alternative catalysts for the synthesis of N-substituted pyrroles.
| Catalyst Type | Example Catalyst | Typical Conditions | Reaction Time | Avg. Yield (%) | Key Advantages & (Limitations) |
| Heterogeneous Acid | CATAPAL 200 (Alumina) | Solvent-free, 60 °C | 45 min | 68-97% | Low cost, simple filtration, reusable, solvent-free. (May require moderate heat).[13][18] |
| Lewis Acid | Sc(OTf)₃ (1 mol%) | Solvent-free, RT | 10-60 min | 89-98% | Very high yields, mild conditions, low catalyst loading. (Cost of catalyst can be high).[16][17] |
| Ionic Liquid | [HMIM][HSO₄] | Ultrasound, RT | 15-30 min | 85-95% | Acts as both solvent and catalyst, recyclable, green. (Viscosity can be an issue, recovery needs care).[11][22] |
| "Green" Catalyst | Citric Acid | Ball Milling, RT | 60 min | ~90% | Environmentally benign, solvent-free, uses mechanical energy. (Requires specialized equipment).[12] |
| Gold Catalyst | IPrAuCl/AgNTf₂ | DCE, 75 °C | 8-24 h | 55-68% | Very mild, tolerates diverse functional groups, unique reactivity. (High cost, longer reaction times).[5][24] |
| Photocatalyst | K-PHI Carbon Nitride | Blue LED, RT | ~24 h | 70-95% | Uses visible light, sustainable. (Can have limited substrate scope, may require specific chromophores).[25] |
| Enzyme | α-Amylase | Aqueous buffer, 45 °C | 6-12 h | 60-99% | Extremely mild (biocatalysis), environmentally friendly. (Substrate scope may be limited by enzyme's active site).[6] |
Featured Experimental Protocol: Heterogeneous Catalysis with CATAPAL 200
This protocol demonstrates a solvent-free, efficient synthesis of N-substituted pyrroles using a commercially available and reusable alumina catalyst.[13][18]
Materials:
-
1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 mmol)
-
Primary amine (1.0 mmol)
-
CATAPAL 200 (20 mg, ~4 wt%)
-
Reaction vial with a magnetic stir bar
-
Heating plate or oil bath
Procedure:
-
Setup: To a clean, dry reaction vial, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and CATAPAL 200 (20 mg).
-
Reaction: Place the vial in a preheated oil bath or on a heating plate set to 60 °C. Stir the mixture vigorously. The reaction is typically carried out open to the atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (10 mL) and stir for 2 minutes.
-
Filter the mixture through a small plug of celite or a syringe filter to remove the solid CATAPAL 200 catalyst.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
-
Catalyst Recycling: The recovered CATAPAL 200 can be washed with ethyl acetate, dried in an oven at 100 °C for 2 hours, and reused for subsequent reactions.[13]
References
-
Ueda, H., Yamaguchi, M., Kameya, H., Sugimoto, K., & Tokuyama, H. (2014). Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Organic Letters, 16(18), 4948–4951. [Link]
-
ResearchGate. (n.d.). Noval synthesis of N‐substituted pyrroles by green catalyst: Apple juice. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Noval synthesis of N‐substituted pyrroles by green catalyst: Apple juice. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Catalytic Advancements in Pyrrole Synthesis: Significance of Ionic Liquids. Retrieved from [Link]
-
(n.d.). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Retrieved from [Link]
-
ACS Publications. (2014). Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
(n.d.). Heterogeneous catalysts for the synthesis of pyrrole from furan and ammonia. Retrieved from [Link]
-
(2025). Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
PubMed. (n.d.). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. Retrieved from [Link]
-
ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Retrieved from [Link]
-
(n.d.). Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Retrieved from [Link]
-
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
ResearchGate. (n.d.). Ionic Liquid Promoted Multicomponent Reaction: A Good Strategy for the Eco-Compatible Synthesis of Functionalized Pyrroles. Retrieved from [Link]
-
ChemistryViews. (2019). Photocatalytic Synthesis of N-Fused Pyrroles. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
ARKAT USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
PubMed. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
Bentham Science Publishers. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible Light Catalysis Promoted the Synthesis of Tetra‐C‐Substituted Pyrroles under External‐Oxidant‐Free Conditions. Retrieved from [Link]
-
ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
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- 5. Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction [organic-chemistry.org]
- 6. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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- 12. books.lucp.net [books.lucp.net]
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- 14. researchgate.net [researchgate.net]
- 15. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 20. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 21. Pyrrole synthesis [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. connectsci.au [connectsci.au]
- 24. An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Photocatalytic Synthesis of N-Fused Pyrroles - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Scale-Up of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate Production
Welcome to the technical support center dedicated to the synthesis and scale-up of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, experience-driven insights to ensure a robust and scalable process.
Introduction: A Three-Stage Synthetic Approach
The production of this compound can be strategically divided into three key stages, each with its own set of challenges, particularly during scale-up. This guide will address each stage sequentially, offering detailed protocols and troubleshooting advice.
The overall synthetic pathway is as follows:
Caption: Synthetic overview for this compound.
Stage 1: Synthesis of 4-bromo-2-cyano-1H-pyrrole
The initial and critical step is the selective bromination of a suitable pyrrole precursor. The regioselectivity of this electrophilic substitution is paramount for the success of the overall synthesis.
Experimental Protocol: Bromination of 2-cyanopyrrole
-
Reaction Setup: To a stirred solution of 2-cyanopyrrole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and FAQs: Stage 1
Q1: My bromination reaction is producing a mixture of mono-, di-, and poly-brominated pyrroles. How can I improve the selectivity for the 4-bromo isomer?
A1: This is a common challenge in pyrrole chemistry due to the electron-rich nature of the pyrrole ring. Here are several strategies to enhance regioselectivity:
-
Control of Stoichiometry and Addition Rate: Use of a slight excess of the brominating agent can lead to over-bromination. Ensure accurate stoichiometry (1.0-1.05 equivalents of NBS). The slow, portion-wise addition of the brominating agent at a low temperature (0 °C or below) is crucial to control the reaction rate and minimize the formation of di-brominated byproducts.
-
Choice of Brominating Agent: While NBS is common, other reagents like bromine (Br₂) can be used. However, Br₂ is more reactive and may lead to lower selectivity. For sensitive substrates, consider milder brominating agents.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents can sometimes afford better selectivity.
Q2: I'm observing significant decomposition of my starting material or product during the reaction. What could be the cause?
A2: Pyrroles can be sensitive to acidic conditions and light.
-
Acid Scavenging: The succinimide byproduct from NBS can generate acidic conditions. Adding a non-nucleophilic base, like sodium bicarbonate, to the reaction mixture can help neutralize any generated acid.
-
Light Protection: Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can prevent light-induced degradation.
Q3: During scale-up, I'm facing issues with heat management during the NBS addition. What are the risks and how can I mitigate them?
A3: Exothermic reactions are a major concern during scale-up.
-
Exotherm Control: The bromination of pyrroles is often exothermic. On a larger scale, the heat generated can be difficult to dissipate, leading to a runaway reaction and the formation of byproducts. Ensure efficient stirring and use a jacketed reactor with a reliable cooling system. A slow, controlled addition of the brominating agent is critical.
-
Process Safety: A thorough risk assessment is essential before any scale-up.[1] Consider the thermal stability of all reactants and products.
Stage 2: N-Amination of 4-bromo-2-cyano-1H-pyrrole
This step introduces the nitrogen atom at the N1 position of the pyrrole ring, a key transformation to enable the final carbamate formation. The use of monochloramine (NH₂Cl) is an effective method for this transformation.[2][3]
Experimental Protocol: N-Amination with Monochloramine
-
Preparation of Monochloramine: Prepare a fresh, anhydrous solution of monochloramine in diethyl ether or THF from an aqueous solution of ammonia and sodium hypochlorite. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: To a solution of 4-bromo-2-cyano-1H-pyrrole (1.0 eq.) in an anhydrous aprotic solvent like THF or DMF at -10 to 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.1 eq.) portion-wise. Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Amination: Slowly add the prepared monochloramine solution (1.2-1.5 eq.) to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude 1-amino-4-bromo-2-cyano-1H-pyrrole is often a polar compound and may require purification by column chromatography using a polar solvent system or by recrystallization.
Troubleshooting and FAQs: Stage 2
Q1: The yield of my N-amination reaction is consistently low. What are the potential reasons?
A1: Low yields in N-amination reactions can stem from several factors:
-
Quality of Monochloramine: The concentration and purity of the monochloramine solution are critical. It is unstable and should be freshly prepared and used immediately. Titrate the solution before use to ensure accurate stoichiometry.
-
Incomplete Deprotonation: The pyrrolic nitrogen must be fully deprotonated before the addition of the aminating agent. Ensure the base is of high quality and that the reaction is stirred for a sufficient time after its addition.
-
Side Reactions: The aminating agent can react with other nucleophiles present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Q2: I am observing the formation of impurities that are difficult to separate from the desired product. What are these likely to be and how can I avoid them?
A2: Potential impurities include unreacted starting material, and byproducts from the decomposition of monochloramine.
-
Starting Material: If the reaction is incomplete, you will have a mixture of the starting material and product. Try increasing the equivalents of the aminating agent or extending the reaction time.
-
Purification of Polar Compounds: The product, an N-amino pyrrole, is likely to be quite polar. Purification by column chromatography may require a more polar eluent system (e.g., gradients of methanol in dichloromethane).[4] Reversed-phase chromatography can also be an effective technique for purifying highly polar compounds.[5][6][7]
Stage 3: Boc Protection of 1-amino-4-bromo-2-cyano-1H-pyrrole
The final step involves the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.[8][9][10][11][12]
Experimental Protocol: Boc Protection
-
Reaction Setup: Dissolve the 1-amino-4-bromo-2-cyano-1H-pyrrole (1.0 eq.) in a suitable solvent such as THF, DCM, or acetonitrile. Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, concentrate the reaction mixture and partition the residue between ethyl acetate and water. Wash the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs: Stage 3
Q1: The Boc protection reaction is sluggish or incomplete. How can I drive it to completion?
A1: While generally a robust reaction, several factors can affect its efficiency:
-
Base Strength and Stoichiometry: Ensure a sufficient amount of a suitable base is used to deprotonate the amino group and neutralize any generated acid.
-
Reagent Quality: Di-tert-butyl dicarbonate can degrade over time. Use a fresh bottle or verify the purity of your reagent.
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Q2: On a large scale, the work-up is cumbersome due to the formation of an emulsion. How can this be managed?
A2: Emulsions are a common issue in large-scale work-ups.
-
"Salting Out": Adding brine to the aqueous layer can help to break the emulsion by increasing the ionic strength of the aqueous phase.[4]
-
Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up the emulsion.[4]
Overall Process Scale-Up Considerations
Scaling up a multi-step synthesis requires careful planning and consideration of several factors beyond simple multiplication of reagent quantities.
| Parameter | Lab Scale (grams) | Scale-Up (kilograms) | Key Considerations & Troubleshooting |
| Heat Transfer | Stir plate, oil bath | Jacketed reactor, overhead stirrer | Ensure adequate cooling capacity for exothermic steps (bromination, amination). Monitor internal temperature closely. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Inefficient mixing can lead to localized "hot spots" and side reactions. Ensure proper impeller design and stirring speed. |
| Reagent Addition | Pipette, dropping funnel | Metering pump, addition funnel with pressure equalization | Control the addition rate of reactive reagents (NBS, NaH, NH₂Cl) to manage exotherms and maintain selectivity. |
| Work-up & Isolation | Separatory funnel, rotovap | Large-scale extractor, reactor with distillation capabilities | Emulsion formation can be a major issue. Plan for efficient phase separation. Filtration of large quantities of solids can be time-consuming; consider appropriate filtration equipment. |
| Purification | Flash chromatography, recrystallization | Large-scale chromatography, crystallization vessel | Column chromatography at scale is expensive and time-consuming. Optimize for a process that yields a solid that can be purified by recrystallization. |
| Safety | Fume hood | Process safety management, HAZOP study | Handle hazardous reagents like monochloramine and sodium hydride with extreme caution.[1] Ensure proper ventilation and personal protective equipment. |
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- Dawadi, P. B. S., & Lugtenburg, J. (2015). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. Global Journal of Science Frontier Research: B Chemistry, 15(1), 1-8.
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Li, W., et al. (2021). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, 23(15), 5966–5971.
- Wang, X., et al. (2020). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers, 7(1), 74-79.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Zhang, Q., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]
- Attanasi, O. A., et al. (2011). Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation. The Journal of Organic Chemistry, 76(15), 6296-6302.
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PubChem. This compound. [Link]
- Dragancea, D., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6423.
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
- Witty, D. R., et al. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic letters, 6(17), 2857–2859.
- Hynes, J., Jr, et al. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of organic chemistry, 69(4), 1368–1371.
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University of Rochester. Purification. [Link]
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ResearchGate. Previous and proposed work for the synthesis of 3-cyanopyrroles. [Link]
- Haut, F. L., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society, 143(24), 9002–9008.
-
Science of Synthesis. Hazard Information for Science of Synthesis. [Link]
- Gribble, G. W., et al. (2004). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & pharmaceutical bulletin, 52(2), 219–222.
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- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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PubMed. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]
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PubChemLite. This compound. [Link]
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- Barnett, G. H., et al. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-413.
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Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]
- Google Patents.
- Matteson, D. S., & Moody, R. J. (1980). Bromination of tri(isopropyl)boroxine and asymmetric synthesis of (2-cyano-3,3-dimethylcyclopropyl)boronic esters. Organometallics, 1(1), 20-28.
- Itami, K., et al. (2005). Copper-Catalyzed Direct Amination of Electron-Deficient Arenes with Hydroxylamines. Organic Letters, 7(5), 819–822.
-
ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
- Donohoe, T. J., et al. (2008). The Partial Reduction of Electron-Deficient Pyrroles: Procedures Describing Both Birch (Li/NH3) and Ammonia-Free (Li/DBB) Conditions. Current protocols in nucleic acid chemistry, Chapter 15, Unit15.4.
-
MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]
Sources
- 1. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile | MDPI [mdpi.com]
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Green Chemistry in Pyrrole Synthesis: A Technical Support Center
Welcome to the technical support center for green chemistry approaches to pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of synthesizing pyrrole derivatives through environmentally benign methodologies. Pyrroles are fundamental heterocyclic scaffolds in numerous natural products, pharmaceuticals, and advanced materials.[1][2] The shift towards green chemistry is not just an ethical imperative but also a practical one, often leading to higher efficiency, reduced costs, and enhanced safety.[3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the lab. The information is structured to help you diagnose problems, understand their root causes, and implement effective solutions.
Part 1: The Paal-Knorr Synthesis - A Green Overhaul
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis due to its atom economy, as it only loses two molecules of water.[5] However, traditional methods often rely on harsh acidic catalysts and volatile organic solvents.[6] Green modifications aim to mitigate these issues.
Frequently Asked Questions (FAQs): Paal-Knorr Synthesis
Q1: What are the most common green alternatives to traditional solvents and catalysts in the Paal-Knorr synthesis?
A1: The field has seen significant innovation in replacing hazardous solvents and catalysts. Key green alternatives include:
-
Water: An excellent solvent choice due to its non-toxicity, non-flammability, and low cost.[7][8] It can also act as a catalyst in some cases.[7]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both solvent and catalyst, are non-volatile, and can often be recycled.[9]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a eutectic with a melting point lower than the individual components. They are often biodegradable, inexpensive, and non-toxic.[10][11]
-
Solvent-Free/Mechanochemical Conditions: Running the reaction neat or using ball milling eliminates the need for a solvent altogether, significantly reducing waste.[5][12]
-
Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[2][4][13][14][15][16][17]
Q2: How does microwave irradiation accelerate the Paal-Knorr synthesis?
A2: Microwave irradiation provides rapid and uniform heating of the reaction mixture through dielectric heating.[14] This is different from conventional heating, where the vessel is heated from the outside. The direct interaction of microwaves with polar molecules in the reaction mixture leads to a rapid increase in temperature, which can significantly shorten reaction times and improve yields.[4][15]
Troubleshooting Guide: Paal-Knorr Synthesis
Issue 1: Low to no product yield in a water-based Paal-Knorr synthesis.
-
Question: I am attempting a Paal-Knorr synthesis of a substituted pyrrole using water as the solvent, but I am getting very low yields. What could be the problem?
-
Answer:
-
Poor Solubility of Starting Materials: While water is a green solvent, many organic starting materials, particularly non-polar 1,4-dicarbonyls and amines, may have poor solubility in it.[18] This can lead to a slow or incomplete reaction.
-
Insufficient Temperature: While some water-based syntheses work at room temperature, many require heating to overcome the activation energy barrier.
-
pH of the Reaction Medium: The Paal-Knorr reaction is often catalyzed by acid. The neutral pH of water may not be sufficient for efficient catalysis.
-
Issue 2: Difficulty in recovering and reusing the ionic liquid (IL) or deep eutectic solvent (DES).
-
Question: My Paal-Knorr reaction in a DES works well, but I'm struggling with the work-up and recovery of the solvent for reuse. How can I improve this?
-
Answer:
-
Product Isolation: The key is to exploit the solubility differences between your product and the IL/DES.
-
Solution: Most pyrrole products are significantly less polar than the IL or DES. After the reaction, you can often precipitate the product by adding water. Alternatively, extraction with a non-polar organic solvent (like diethyl ether or ethyl acetate) can selectively remove the product, leaving the IL/DES behind.[11][20]
-
-
IL/DES Recovery: Once the product is removed, the IL/DES needs to be purified for reuse.
-
Solution: If you used an organic solvent for extraction, it can be removed from the IL/DES by vacuum distillation.[20] If you added water, it can be removed under reduced pressure, often on a rotary evaporator, to recover the IL/DES.[21] The recovered solvent can often be reused multiple times with only a slight decrease in activity.[10][11]
-
-
Issue 3: Side product formation in microwave-assisted Paal-Knorr synthesis.
-
Question: I'm using microwave irradiation to speed up my Paal-Knorr synthesis, but I'm observing significant side product formation. What's going on?
-
Answer:
-
Overheating and Decomposition: The rapid heating provided by microwaves can sometimes lead to localized hotspots, causing decomposition of starting materials or the desired product, especially if they are thermally sensitive.[22]
-
Solution: Carefully control the reaction temperature using the microwave reactor's built-in temperature sensor. Reduce the microwave power or use pulsed heating to maintain a steady temperature. Also, ensure efficient stirring to distribute the heat evenly.
-
-
Reaction Time: The optimal reaction time in microwave synthesis is often much shorter than in conventional heating. Prolonged irradiation can lead to side reactions.
-
Solution: Perform a time-course study to determine the optimal reaction time. Start with short irradiation times (e.g., 5-10 minutes) and monitor the reaction progress by TLC or GC-MS.[15]
-
-
Part 2: Alternative Green Pyrrole Syntheses
While the Paal-Knorr synthesis is popular, other methods are also amenable to green chemistry principles.
The Barton-Zard Pyrrole Synthesis
This reaction involves the condensation of a nitroalkene with an α-isocyanide under basic conditions.[23] It is a powerful method for preparing substituted pyrroles.
Troubleshooting the Barton-Zard Synthesis
-
Question: My Barton-Zard reaction is sluggish and gives low yields. How can I optimize it under greener conditions?
-
Answer:
-
Solvent Choice: Traditional solvents like THF or acetonitrile can be replaced.
-
Solution: Ethanol is a greener solvent that has been shown to be effective for the Barton-Zard reaction.[24] The reaction can often be run at reflux in ethanol, simplifying the setup.
-
-
Base Selection: The choice of base is crucial for the initial enolization step.[23][25]
-
Solution: Instead of strong bases like sodium hydride, consider using potassium carbonate (K₂CO₃), which is safer and easier to handle.[24]
-
-
Reaction Time: While the reaction can be fast, incomplete conversion is a common issue.
-
Solution: Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh base might be beneficial.
-
-
The Van Leusen Pyrrole Synthesis
This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene to form the pyrrole ring.[26][27]
Troubleshooting the Van Leusen Synthesis
-
Question: I am trying to synthesize a polysubstituted pyrrole via the Van Leusen reaction in an ionic liquid, but the purification is difficult. What are my options?
-
Answer:
-
Ionic Liquid as a Promoter: Ionic liquids can promote the Van Leusen reaction, but their high polarity can make product isolation challenging.[26]
-
Solution: After the reaction, try extracting the product with a less polar solvent like ethyl acetate or dichloromethane. The ionic liquid should remain in a separate phase. If an emulsion forms, adding a saturated brine solution can help break it.
-
-
Alternative Green Solvents: If ionic liquids prove too problematic for your specific product, consider other green options.
-
Solution: Deep eutectic solvents (DESs) or even a water-ethanol mixture could be viable alternatives, potentially simplifying the work-up.[19]
-
-
Part 3: Experimental Protocols and Data
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole in Water
This protocol is adapted from methodologies described in the literature.[8][15]
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 mmol, 114 mg), benzylamine (1.0 mmol, 107 mg), and 2 mL of deionized water.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Set the reaction temperature to 120 °C, the microwave power to 100 W (or as appropriate for your instrument), and the reaction time to 15 minutes with continuous stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.
Protocol 2: Mechanochemical Paal-Knorr Synthesis using Ball Milling
This protocol is based on the work of Lamaty and colleagues.[12]
Step-by-Step Methodology:
-
To a stainless-steel grinding jar (e.g., 10 mL), add 2,5-hexanedione (2.7 mmol, 308 mg), the desired amine (2.7 mmol), and citric acid (0.027 mmol, 1 mol%).
-
Add one stainless-steel ball (e.g., 10 mm diameter).
-
Securely close the grinding jar and place it in a ball mill.
-
Mill the mixture at a frequency of 30 Hz for 15-30 minutes.
-
After milling, open the jar in a fume hood and dissolve the contents in a suitable organic solvent (e.g., dichloromethane).
-
Filter the solution to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining citric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Data Summary: Comparison of Green Paal-Knorr Conditions
| Method | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Microwave | Water | 140 | 20 min | High | [15] |
| Ultrasound | Lactic Acid | RT | 1-2 h | High | [2] |
| Ball Milling | Citric Acid (1 mol%) | RT | 15 min | 74 | [12] |
| Deep Eutectic Solvent | Choline chloride/Urea | 80 | 1 h | ~95 | [11] |
| Solvent-Free | None | RT | 24 h | Good | [5] |
Part 4: Visualizing Troubleshooting Logic
References
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (2023). Progress in Chemical and Biological Science. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-462. [Link]
-
Green Synthesis of Pyrrole Derivatives. (2017). Current Organic Synthesis, 14(5), 676-691. [Link]
-
Li, Y., et al. (2023). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. [Link]
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (2016). European Journal of Organic Chemistry. [Link]
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. (2019). Organic & Biomolecular Chemistry. [Link]
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Balakrishna, A., et al. (2021). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews. [Link]
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What are the challenges in the synthesis and application of pyrrole? (2025). BIOSYNCE Blog. [Link]
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Huang, B. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Green Chemistry. [Link]
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Green Synthesis of Pyrrole Derivatives. (2017). Bentham Science Publishers. [Link]
-
Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. (2013). Tetrahedron Letters. [Link]
-
Anary-Abbasinejad, M., et al. (2020). A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent. Molecular Diversity. [Link]
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Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review. (2024). ChemistrySelect. [Link]
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Synthesis of pyrroles. Organic Chemistry Portal. [Link]
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Paal–Knorr Pyrrole Synthesis in Water. (2014). Synthetic Communications. [Link]
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ZnCl2-Based Deep Eutectic Solvent as Solvent-Catalyst in the Michael Addition Reaction of Pyrrole to Maleimide. (2022). Molecules. [Link]
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Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Akbaslar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water. Synthetic Communications, 44(9), 1322-1329. [Link]
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Electropolymerization of pyrrole from a deep eutectic solvent for supercapacitor applications. (2020). Journal of Applied Electrochemistry. [Link]
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Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia. [Link]
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The Paal–Knorr Pyrroles Synthesis: A Green Perspective. (2021). Current Green Chemistry. [Link]
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Wang, L. (2004). Pyrrole synthesis in ionic liquids by Paal–Knorr condensation under mild conditions. Tetrahedron Letters. [Link]
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An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. (2013). Journal of Heterocyclic Chemistry. [Link]
-
Microwave-induced Reactions for Pyrrole Synthesis. (2023). Current Organic Synthesis. [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules. [Link]
-
Georgieva, M., & Vladimirova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 69. [Link]
-
Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. (2024). RSC Advances. [Link]
-
Barton–Zard reaction. Wikipedia. [Link]
-
Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY. [Link]
-
Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. (2024). RSC. [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Molbank. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (2022). Pharmaguideline. [Link]
-
Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. (2022). Molecules. [Link]
-
Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (2014). Journal of Applicable Chemistry. [Link]
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2023). Catalysts. [Link]
-
PYRROLES | Science topic. ResearchGate. [Link]
-
ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. (2018). Chemistry of Heterocyclic Compounds. [Link]
-
Barton‐Zard reaction of formation pyrroles. ResearchGate. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2017). RSC Advances. [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. (2022). Journal of Molecular Liquids. [Link]
-
Green Synthesis of Pyrrole Derivatives. (2017). CONICET Digital. [Link]
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Pyrrole Derivatives
Pyrrole, a five-membered aromatic heterocycle, is a foundational structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. From the core of heme and chlorophyll to the structure of blockbuster drugs, the pyrrole nucleus is of paramount importance. Consequently, the accurate and precise analytical characterization of pyrrole derivatives is a critical task in drug discovery, quality control, and safety assessment.
This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of specifications and delve into the causality behind experimental choices, empowering you to select and develop the optimal analytical strategy for your specific pyrrole derivative.
The Fundamental Dichotomy: Volatility and Thermal Stability
The choice between HPLC and GC-MS for the analysis of pyrrole derivatives hinges on a fundamental physicochemical property: the analyte's volatility and thermal stability.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is ideally suited for non-volatile, semi-volatile, and thermally labile compounds.[1][3][4] Since the separation occurs in a liquid mobile phase at or near ambient temperatures, HPLC can analyze a wide range of pyrrole derivatives without the risk of thermal degradation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the domain of volatile and thermally stable compounds.[3][5] The technique requires the analyte to be vaporized at high temperatures in the injection port to be carried by a gaseous mobile phase through the analytical column.[5]
This fundamental difference dictates the applicability of each technique to the diverse world of pyrrole derivatives. Simple, low molecular weight pyrroles may be amenable to direct GC-MS analysis, while more complex, functionalized, or high molecular weight derivatives will necessitate an HPLC-based approach.
Head-to-Head Comparison: Performance Characteristics
The selection of an analytical technique is a multi-faceted decision. Below is a summary of key performance parameters for HPLC and GC-MS in the context of pyrrole derivative analysis, based on typical performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Applicability | Non-volatile, thermally unstable, polar, and high molecular weight pyrrole derivatives.[1][3] | Volatile and thermally stable pyrrole derivatives.[3][5] | HPLC operates at lower temperatures with a liquid mobile phase, preserving the integrity of heat-sensitive molecules. GC requires high temperatures for volatilization.[4] |
| Sample Preparation | Generally simpler; involves dissolution, filtration, and sometimes solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][7] | Can be more complex; often requires derivatization to increase volatility and thermal stability of polar functional groups.[8] | The need to make polar pyrrole derivatives suitable for the gas phase adds an extra chemical modification step in GC-MS workflows.[9][10] |
| Separation Efficiency | Good resolution, but peaks can be broader compared to GC. | Higher separation efficiency, leading to sharper and narrower peaks for volatile compounds.[4] | The diffusion rates in the gaseous mobile phase of GC are much higher than in the liquid mobile phase of HPLC, resulting in more efficient mass transfer and sharper peaks. |
| Sensitivity (LOD/LOQ) | Dependent on the detector (UV, DAD, MS). For pyrrolizidine alkaloids by LC-MS/MS, LOQs can be in the range of 0.05–2.5 µg/kg.[11] | Generally higher sensitivity, especially with selective detectors like a mass spectrometer. LOQs for derivatized pyrrolizidine alkaloids can be in the low µg/kg range. | The low background noise in GC-MS and the high efficiency of ionization in the MS source contribute to its high sensitivity. |
| Selectivity/Specificity | Good, especially when coupled with a mass spectrometer (LC-MS). Diode-array detectors (DAD) can provide spectral information for peak purity assessment. | Excellent, particularly with mass spectrometry. The mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive identification.[3][12] | The detailed fragmentation patterns generated by electron ionization (EI) in GC-MS provide a high degree of structural information, enabling confident compound identification.[12] |
| Analysis Time | Typically 10-60 minutes per sample.[4] | Generally faster for simple mixtures, often a few minutes to half an hour.[4] | The higher flow rates and shorter columns often used in GC, combined with rapid temperature programming, can lead to shorter run times. |
| Cost & Complexity | Higher initial instrument cost and ongoing solvent costs. Operation can be complex due to multiple mobile and stationary phase choices.[5] | Lower initial instrument cost for basic setups. Lower solvent costs (uses gases). Derivatization adds complexity to the workflow.[5] | The high-pressure pumps and sophisticated detectors in HPLC systems contribute to their higher cost. |
The Deciding Factor: A Logic-Based Approach
The choice between HPLC and GC-MS is not arbitrary. It is a decision guided by the specific analytical challenge at hand. The following decision tree illustrates a logical workflow for selecting the appropriate technique for your pyrrole derivative analysis.
Caption: Decision tree for selecting between HPLC and GC-MS for pyrrole derivative analysis.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies, the following sections detail step-by-step protocols for the analysis of a hypothetical pyrrole derivative, "Pyrrolophen," using both HPLC and GC-MS. These protocols are intended as a starting point and should be optimized for your specific application and instrumentation.
HPLC-UV Analysis of "Pyrrolophen"
This protocol is designed for the routine purity analysis and quantification of a non-volatile, substituted pyrrole derivative.
1. Sample Preparation:
-
Objective: To dissolve the sample in a solvent compatible with the mobile phase and remove any particulate matter.[7]
-
Procedure:
-
Accurately weigh approximately 10 mg of the "Pyrrolophen" reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be your 1 mg/mL stock solution.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[13]
-
2. Chromatographic Conditions:
-
Rationale: A reverse-phase C18 column is a versatile choice for separating moderately polar compounds like many pyrrole derivatives. The mobile phase composition is chosen to achieve good retention and peak shape. A gradient elution is often employed to separate compounds with a range of polarities.
-
Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm (or the λmax of "Pyrrolophen").
-
3. Data Analysis and System Suitability:
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[15][16][17]
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
GC-MS Analysis of "Pyrrolophen" (with Derivatization)
This protocol is suitable for the trace-level analysis and definitive identification of a "Pyrrolophen" derivative that has been made volatile and thermally stable through derivatization.
1. Derivatization (Silylation):
-
Objective: To replace active hydrogens on polar functional groups (e.g., -OH, -NH) with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[9][18]
-
Procedure:
-
Place approximately 1 mg of the dried "Pyrrolophen" sample or standard into a 2 mL reaction vial.
-
Add 100 µL of a silylation-grade solvent such as anhydrous pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Rationale: A non-polar capillary column like a DB-5ms is a good general-purpose column for separating a wide range of derivatized compounds. The temperature program is designed to separate analytes based on their boiling points. Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.
-
Parameters:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
3. Data Analysis and Identification:
-
Identification: The primary identification of the derivatized "Pyrrolophen" is achieved by comparing its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern provides structural confirmation. For example, the mass spectrum of N-acetylpyrrole shows a molecular ion at m/z 109 and characteristic fragments at m/z 67 ([M - CH₂CO]⁺) and m/z 43 ([CH₃CO]⁺).[19]
-
Quantification: For quantitative analysis, a calibration curve is constructed using derivatized standards. An internal standard is recommended to correct for variations in derivatization efficiency and injection volume.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of pyrrole derivatives.
Caption: HPLC analytical workflow for pyrrole derivatives.
Caption: GC-MS analytical workflow for pyrrole derivatives.
Conclusion: A Symbiotic Relationship in Analytical Chemistry
Neither HPLC nor GC-MS is universally superior for the analysis of all pyrrole derivatives. Instead, they represent complementary tools in the analytical scientist's arsenal.[3] HPLC, with its applicability to a broad range of non-volatile and thermally labile compounds, is often the workhorse for routine purity and stability testing in pharmaceutical development.[1][3] In contrast, GC-MS offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile pyrrole derivatives, making it the gold standard for trace-level impurity identification and structural confirmation.[3][5]
A comprehensive understanding of the physicochemical properties of your pyrrole derivative, coupled with a clear definition of the analytical objective, will empower you to make an informed and scientifically sound decision. For a complete characterization of a sample, particularly in a research and development setting, the judicious application of both techniques often provides the most complete and reliable analytical picture.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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Altabrisa Group. Key ICH Method Validation Parameters to Know. Published August 25, 2025. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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BrJAC. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Published August 29, 2023. [Link]
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ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Published September 3, 2024. [Link]
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RSC Publishing. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Published July 24, 2018. [Link]
-
ResearchGate. (PDF) Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography-mass Spectrometry. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Published April 5, 2022. [Link]
-
PubMed. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. [Link]
-
PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Published December 5, 2023. [Link]
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Spectral Elucidation of a Multis-ubstituted Pyrrole: A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
For researchers and professionals in the field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. Pyrrole scaffolds, in particular, are privileged structures in a multitude of pharmacologically active agents. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate , a polysubstituted pyrrole derivative. In the absence of a directly published spectrum, this guide will establish a robust predicted spectrum, drawing comparisons with structurally related analogues to illustrate the nuanced effects of substituent placement on chemical shifts.
Core Principles of NMR Spectroscopy on the Pyrrole Ring
The pyrrole ring is a five-membered aromatic heterocycle, which in its unsubstituted form, presents a simple NMR spectrum due to its symmetry.[1] The protons at the α-positions (C2 and C5) are chemically equivalent, as are the protons at the β-positions (C3 and C4). The introduction of substituents breaks this symmetry and induces significant changes in the chemical shifts of the ring protons and carbons. These shifts are governed by the electronic properties of the substituents—whether they are electron-donating or electron-withdrawing.[1][2]
Electron-withdrawing groups (EWGs), such as the cyano (-CN) and bromo (-Br) groups present in our target molecule, generally deshield the protons and carbons of the pyrrole ring, causing their signals to appear at higher chemical shifts (downfield).[1] Conversely, electron-donating groups (EDGs) would shield the ring nuclei, leading to an upfield shift.[1] The magnitude and direction of these shifts provide invaluable information for positional isomer determination.
Predicted ¹H NMR Spectral Analysis
The structure of this compound suggests a relatively simple ¹H NMR spectrum, with distinct signals for the pyrrole ring protons and the tert-butyl protecting group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~6.5 - 7.0 | Doublet (d) | 1H | Located between two electron-withdrawing groups (cyano at C2 and bromo at C4), this proton is expected to be significantly deshielded. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.0 - 7.5 | Doublet (d) | 1H | Adjacent to the electron-withdrawing bromo group and the N-Boc-carbamate group. Its chemical shift will be downfield. It will appear as a doublet due to coupling with H-3. |
| -NH | Broad singlet | 1H | The N-H proton of the carbamate will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. | |
| tert-butyl | ~1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signal for this protecting group.[3] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The influence of the substituents is often more pronounced in the ¹³C spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carbamate) | ~150 - 155 | The carbonyl carbon of the Boc group typically resonates in this downfield region.[3] |
| C-5 | ~120 - 125 | This carbon is adjacent to the nitrogen and the bromine atom, leading to a downfield shift. |
| C-3 | ~110 - 115 | Situated between two carbons bearing electron-withdrawing groups, its chemical shift will be influenced by both. |
| C-4 | ~95 - 105 | The carbon bearing the bromine atom will be significantly shielded by the "heavy atom effect". |
| C-2 | ~115 - 120 | The carbon attached to the electron-withdrawing cyano group will be deshielded. |
| -CN | ~110 - 120 | The nitrile carbon signal is typically found in this region.[4] |
| C(CH₃)₃ (tert-butyl) | ~80 - 85 | The quaternary carbon of the tert-butyl group.[3] |
| C(CH₃)₃ (tert-butyl) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[3] |
Comparative Analysis with Structurally Related Pyrroles
To substantiate our predicted spectral data, a comparison with known pyrrole derivatives is instructive.
-
N-Boc-pyrrole: In the absence of other substituents, the α-protons of N-Boc-pyrrole appear around 7.3 ppm and the β-protons around 6.2 ppm. The Boc group itself shows a characteristic singlet at ~1.5 ppm for the methyl protons and a signal around 84 ppm for the quaternary carbon.[5] This provides a baseline for the contribution of the N-Boc-carbamate group.
-
2-Cyanopyrrole: The introduction of a cyano group at the 2-position deshields the adjacent H-3 and H-5 protons. The cyano group's electron-withdrawing nature is evident in the downfield shift of the ring carbons, particularly C2.
-
4-Bromopyrrole: The bromo substituent at the 4-position will primarily influence the chemical shifts of the adjacent H-3 and H-5 protons. The carbon directly attached to the bromine (C4) will experience a shielding effect.
The combined electronic effects of the cyano, bromo, and N-Boc-carbamate groups in our target molecule lead to the predicted downfield shifts for the ring protons compared to unsubstituted or monosubstituted pyrroles.
Experimental Protocols
For the accurate acquisition of NMR spectra for compounds such as this compound, the following protocol is recommended:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.[6]
-
Relaxation Delay: 2-5 seconds.
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound with key proton and carbon positions labeled for clarity in the NMR analysis.
Caption: Structure of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of complex organic molecules like this compound. By understanding the fundamental principles of substituent effects on the pyrrole ring and making judicious comparisons with related structures, a reliable prediction of the spectral features can be achieved. This guide provides a framework for researchers to interpret the NMR data of this and similar polysubstituted pyrroles, ensuring confidence in their molecular structure and paving the way for further investigation in drug discovery and development programs.
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Der Pharma Chemica. Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Link]
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Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
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MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
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Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Navigating the Mass Spectrum of a Niche Pharmaceutical Intermediate: A Comparative Guide to tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic compounds, mass spectrometry (MS) stands out as an indispensable tool for confirming molecular weight and probing structural features through fragmentation analysis. This guide provides an in-depth examination of the expected mass spectrometry data for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate, a specialized building block in medicinal chemistry.
Due to the niche status of this compound, publicly available experimental mass spectra are scarce. Therefore, this guide will leverage high-quality predicted mass spectrometry data and compare it with the known fragmentation patterns of its core structural motifs and a closely related, non-brominated analog. This approach not only provides a robust framework for identifying the target molecule but also serves as an educational tool for interpreting the mass spectra of similarly complex structures.
The Subject Molecule: Structure and Significance
This compound (Molecular Formula: C₁₀H₁₂BrN₃O₂, Molecular Weight: 286.13 g/mol ) incorporates several key functional groups that influence its behavior in a mass spectrometer: a brominated pyrrole ring, a cyano group, and a tert-butyl carbamate (Boc) protecting group attached to the pyrrole nitrogen.[1] Understanding the interplay of these groups is critical for accurate spectral interpretation.
Predicted Mass Spectrometry Data
Computational tools provide a powerful starting point for understanding the ionization of a molecule. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of our target compound, which are likely to be observed in soft ionization techniques like Electrospray Ionization (ESI).[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.0186 |
| [M+Na]⁺ | 308.0005 |
| [M-H]⁻ | 284.0040 |
| [M+NH₄]⁺ | 303.0451 |
| [M+K]⁺ | 323.9745 |
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from computational predictions.[2]
Comparative Analysis: The Role of Bromine
To appreciate the influence of the bromine atom on the mass spectrum, we can compare the predicted data of our target molecule with its non-brominated analog, tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate (C₁₀H₁₃N₃O₂, MW: 207.23 g/mol ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ |
| Target Molecule | C₁₀H₁₂BrN₃O₂ | 286.13 | 286.0186 |
| Non-Brominated Analog | C₁₀H₁₃N₃O₂ | 207.23 | 207.1132 |
Table 2: Comparison of the target molecule with its non-brominated analog.
The most striking feature of any bromine-containing compound in mass spectrometry is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[3] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with the peaks separated by 2 m/z units (M and M+2) and having nearly equal intensity. This isotopic pattern is a definitive marker for the presence of a single bromine atom and is a critical diagnostic feature to look for when analyzing this molecule.
Deciphering the Fragmentation Puzzle: A Mechanistic Approach
While soft ionization techniques like ESI often yield prominent molecular ions, inducing fragmentation (e.g., through Collision-Induced Dissociation in MS/MS experiments) provides invaluable structural information. The fragmentation of this compound is expected to be driven by its three primary functional components.
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth technical guide on the single-crystal X-ray diffraction analysis of substituted pyrroles. This guide moves beyond a simple recitation of protocols to provide a comparative analysis of methodologies, an exploration of the underlying crystallographic principles, and field-proven insights to empower your structural elucidation endeavors. As the precise three-dimensional arrangement of atoms within a molecule is paramount for understanding its function and for rational drug design, mastering this technique is essential. Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, and a thorough understanding of their solid-state structures is critical for developing new chemical entities.
The Decisive First Step: Achieving High-Quality Single Crystals
The success of any X-ray diffraction analysis hinges on the quality of the single crystal. The ideal crystal for diffraction is a well-ordered, single lattice, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). For substituted pyrroles, which can range from simple to complex structures, a systematic approach to crystallization is crucial.
Comparative Crystallization Strategies for Substituted Pyrroles
The choice of crystallization method is often empirical, but a logical starting point can be established based on the physicochemical properties of the pyrrole derivative.
| Crystallization Technique | Principle | Ideal for Substituted Pyrroles That Are... | Key Considerations |
| Slow Evaporation | A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until crystals form. | Thermally stable and soluble in a volatile solvent. | The rate of evaporation is critical; covering the vessel with parafilm and piercing small holes can slow down the process and yield better crystals.[1][2] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Soluble in one solvent and insoluble in a miscible, more volatile solvent. | The choice of solvent/anti-solvent pair is crucial. Common pairs for organic molecules include chloroform/hexane and acetone/water.[3] |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | More soluble at higher temperatures. | The rate of cooling should be slow and controlled to prevent the formation of polycrystalline material. Using a Dewar flask or an insulated container can help achieve a gradual temperature drop.[4] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution. | Soluble in a denser solvent and insoluble in a less dense, miscible solvent. | A steady hand is required to create a distinct layer without mixing.[3] |
Expert Insight: For novel substituted pyrroles, a multi-technique screening approach is often the most efficient path to success. Start with slow evaporation from a variety of common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, and toluene). If this fails, proceed to vapor diffusion with a range of solvent/anti-solvent combinations.
Step-by-Step Protocol for Crystallization of a Substituted Pyrrole via Slow Evaporation
This protocol provides a practical workflow for obtaining single crystals of a typical substituted pyrrole.
-
Purification of the Compound: Ensure the pyrrole derivative is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. A purity of >95% is recommended.
-
Solvent Selection: In a small vial, test the solubility of a few milligrams of the compound in various solvents at room temperature. A good solvent will dissolve the compound completely upon gentle heating but show limited solubility at room temperature.
-
Preparation of a Saturated Solution: Add the chosen solvent dropwise to a clean vial containing the compound while gently warming and swirling until the solid is completely dissolved. Aim for a solution that is close to saturation.
-
Filtration: To remove any particulate matter, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Slow Evaporation: Cover the vessel with a cap or parafilm with a few small holes pricked by a needle. This will allow for slow evaporation of the solvent.[1]
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vessel periodically for the formation of crystals. This may take anywhere from a few hours to several weeks.
-
Harvesting: Once well-formed crystals of a suitable size are observed, carefully remove them from the mother liquor using a spatula or a loop and wash them with a small amount of cold solvent.
From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next stage is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.
Key Experimental Parameters and Their Significance
| Parameter | Description | Importance for Substituted Pyrroles |
| X-ray Source | The source of the X-ray beam. Common sources are Molybdenum (Mo Kα, λ = 0.71073 Å) and Copper (Cu Kα, λ = 1.5418 Å). | Mo Kα is generally preferred for organic compounds as it provides better resolution and less absorption. Cu Kα may be used for very small or weakly diffracting crystals.[5] |
| Temperature | Data is typically collected at low temperatures (100-120 K) using a cryostream. | Low temperatures reduce thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure determination. |
| Data Collection Strategy | The series of rotations and exposures used to collect a complete dataset. | A good strategy ensures that all unique reflections are measured with sufficient redundancy and signal-to-noise ratio. Modern diffractometers often have automated software to optimize this. |
| Exposure Time | The duration for which the crystal is exposed to the X-ray beam for each frame. | Longer exposure times can improve the signal for weakly diffracting crystals but can also lead to radiation damage. |
A Generalized Workflow for Single-Crystal X-ray Diffraction Data Collection
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Deciphering the Data: Structure Solution and Refinement
After data collection, the raw diffraction intensities are processed to generate a list of reflection intensities, which is then used to solve and refine the crystal structure.
A Comparative Overview of Crystallographic Software Suites
Several software packages are available for processing diffraction data and determining crystal structures. The choice of software often comes down to user preference and the specific challenges of the dataset.
| Software Suite | Key Features | Strengths | Considerations |
| SHELX (SHELXT, SHELXL) | A powerful and widely used suite of programs for structure solution and refinement.[6] | Considered the "gold standard" for small-molecule crystallography due to its robustness and reliability. It is particularly effective for routine structures.[6][7] | Command-line driven, which can have a steeper learning curve for new users. Often used in conjunction with a graphical user interface like Olex2.[7] |
| Olex2 | A comprehensive graphical user interface that integrates various structure solution and refinement programs, including SHELX and its own refinement engine.[8] | User-friendly, with a workflow-oriented design that guides the user through the structure determination process. Excellent for visualization and analysis.[8] | While it simplifies the process, a fundamental understanding of crystallographic principles is still necessary for troubleshooting difficult structures. |
| CrystalStructure (Rigaku) | A complete software package for data collection, processing, and structure analysis, often bundled with Rigaku diffractometers. | A fully integrated system from a single vendor can provide a seamless workflow. | May be less commonly used in academic labs that have a mix of instrumentation. |
Expert Insight: For most routine structures of substituted pyrroles, the combination of Olex2 as a graphical interface with the underlying power of the SHELX programs for solution and refinement is an excellent and widely adopted choice.
The Impact of Substitution on Pyrrole Crystal Packing: A Deeper Dive
The substituents on the pyrrole ring play a crucial role in dictating the three-dimensional arrangement of the molecules in the crystal lattice. Understanding these substituent effects is key to crystal engineering and predicting the solid-state properties of new materials.
Key Intermolecular Interactions in Substituted Pyrrole Crystals
-
Hydrogen Bonding: The N-H group of the pyrrole ring is a classic hydrogen bond donor. When the pyrrole is substituted with acceptor groups (e.g., carbonyl, nitro), strong N-H···O or N-H···N hydrogen bonds can form, often leading to well-defined supramolecular structures like chains or sheets.
-
π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions with other aromatic rings. The nature and geometry of these interactions are highly dependent on the electronic properties of the substituents. Electron-withdrawing groups can enhance π-stacking by creating a more electron-deficient π-system.
-
Halogen Bonding: If the pyrrole is substituted with halogens (Cl, Br, I), these can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules.
-
van der Waals Forces: These non-specific attractive forces are always present and contribute to the overall stability of the crystal packing.
Visualizing the Influence of Substituents on Crystal Packing
Caption: The influence of substituent properties on intermolecular interactions and crystal packing.
Comparative Crystallographic Data of Substituted Pyrroles
The following table presents a comparison of crystallographic data for a selection of substituted pyrroles, illustrating the impact of different substituents on their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| N-Nitro-1H-pyrrole-2-carboxamide | C₅H₅N₃O₃ | Orthorhombic | Pbca | 9.988 | 6.4547 | 19.184 | 90 | 1236.8 | 8 | [9] |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₃NO₃ | Monoclinic | P2₁/c | 3.9830 | 15.572 | 16.213 | 96.96 | 998.2 | 4 | [10] |
| Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | C₁₀H₁₃NO₃ | Triclinic | P1 | 7.2223 | 7.4347 | 10.0488 | 84.191 | 517.84 | 2 | [11] |
Note: This table provides a snapshot of the vast crystallographic data available. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for a comprehensive collection of pyrrole structures.
Conclusion
The X-ray crystallographic analysis of substituted pyrroles is a powerful tool for elucidating their three-dimensional structures and understanding the forces that govern their self-assembly in the solid state. This guide has provided a comparative overview of the critical steps in this process, from obtaining high-quality single crystals to interpreting the final structural model. By understanding the interplay between experimental design, data analysis, and the chemical nature of the substituents, researchers can unlock a wealth of information that is invaluable for the rational design of new pharmaceuticals and functional materials.
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A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyrroles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Halogenated pyrroles are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their utility lies in the capacity of the carbon-halogen bond to act as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which have revolutionized modern synthetic chemistry.[1]
However, not all halogens are created equal. The choice between a brominated and a chlorinated pyrrole substrate can have profound implications for reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds. Moving beyond a simple recitation of protocols, we will delve into the fundamental principles that govern their differential reactivity, supported by experimental data and field-proven insights to empower researchers in making strategic, effective decisions in their synthetic endeavors.
Part 1: Fundamental Principles Governing Reactivity
The observed difference in reactivity between brominated and chlorinated pyrroles is not arbitrary; it is dictated by fundamental chemical principles. The key to understanding this difference lies in the rate-limiting step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the halo-pyrrole to the palladium(0) catalyst.
The Decisive Role of the Carbon-Halogen Bond
The primary factor governing the ease of oxidative addition is the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, requiring more energy to break. This is reflected in their average bond dissociation energies (BDE).
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339[2] |
| C-Br | ~276[2] |
This energy difference means that oxidative addition of a C-Cl bond to a palladium center has a higher activation energy than that of a C-Br bond.[3] Consequently, brominated pyrroles are inherently more reactive and can often undergo coupling under milder conditions.[4]
The Oxidative Addition Step: The Catalytic Gatekeeper
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions begins with the insertion of the active Pd(0) species into the carbon-halogen bond of the pyrrole, forming a Pd(II) intermediate. This oxidative addition is almost always the slowest step of the cycle, thereby controlling the overall reaction rate.[5] The weaker C-Br bond allows this step to proceed more readily compared to the robust C-Cl bond.[6]
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A Comparative Guide to the Synthesis of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate: A Novel Pathway and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Pyrrole in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted pyrroles such as tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate are valuable intermediates in the synthesis of complex heterocyclic systems with potential therapeutic applications. The precise arrangement of the bromo, cyano, and N-(tert-butoxycarbonyl)amino functionalities offers multiple reaction handles for further molecular elaboration, making efficient and scalable access to this compound a significant goal for synthetic chemists. This guide provides an in-depth validation of a novel synthetic route to this key intermediate and objectively compares it with established methodologies, offering the experimental data necessary for informed decisions in a research and development setting.
A Novel Synthetic Approach: A Three-Step Pathway from 1-Aminopyrrole
A new, streamlined synthetic route has been devised, commencing from the readily available starting material, 1-aminopyrrole. This pathway is designed for efficiency and high throughput, minimizing the number of synthetic operations and purification steps.
Experimental Workflow: New Synthetic Route
Caption: Proposed new synthetic workflow for this compound.
Step 1: N-Boc Protection of 1-Aminopyrrole
The synthesis initiates with the protection of the amino group of 1-aminopyrrole using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to moderate the reactivity of the pyrrole ring and to introduce the carbamate functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3]
Protocol: To a solution of 1-aminopyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF), triethylamine (Et₃N) (1.2 eq) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (1H-pyrrol-1-yl)carbamate.
Step 2: Cyanation of tert-Butyl (1H-pyrrol-1-yl)carbamate
The introduction of the cyano group at the C2 position of the pyrrole ring is achieved using chlorosulfonyl isocyanate (CSI). This reagent provides a direct route to the nitrile functionality on the electron-rich pyrrole ring.
Protocol: To a solution of tert-butyl (1H-pyrrol-1-yl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, chlorosulfonyl isocyanate (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate, is purified by flash chromatography.
Step 3: Regioselective Bromination
The final step involves the regioselective bromination of the cyanopyrrole intermediate at the C4 position. N-Bromosuccinimide (NBS) is employed as the brominating agent, which is known for its ability to perform selective brominations on activated aromatic rings.[4] The electron-withdrawing nature of the cyano group at C2 and the directing effect of the N-Boc-amino group are expected to favor bromination at the C4 position.
Protocol: To a solution of tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate (1.0 eq) in anhydrous THF at -78 °C, a solution of N-bromosuccinimide (1.05 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Established Synthetic Route: A Multi-Step Approach from Pyrrole
An established route to the target molecule begins with pyrrole and involves a series of protection, bromination, and functional group transformations. This pathway, while longer, relies on well-documented and robust chemical transformations.
Experimental Workflow: Established Synthetic Route
Caption: An established multi-step synthetic workflow for this compound.
Step-by-Step Methodology of the Established Route
This established route involves the initial N-protection of pyrrole with a Boc group, followed by bromination at the 2-position. The bromo substituent is then displaced with a cyano group using copper cyanide. The N-Boc group is subsequently cleaved, and the resulting NH-pyrrole is aminated at the 1-position. Finally, the newly introduced amino group is protected with a Boc group, and the final bromination at the 4-position is carried out. A key intermediate in this pathway is tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, a stable and versatile building block in pyrrole chemistry.[5]
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for both the new and established synthetic routes. The data is based on typical experimental outcomes.
| Parameter | New Synthetic Route | Established Synthetic Route |
| Number of Steps | 3 | 6 |
| Overall Yield (approx.) | 45-55% | 15-25% |
| Key Reagents | 1-Aminopyrrole, Boc₂O, CSI, NBS | Pyrrole, Boc₂O, NBS, CuCN, NH₂Cl |
| Reaction Time (Total) | ~1 day | ~3-4 days |
| Purification Complexity | Moderate (3 column purifications) | High (multiple purifications) |
| Scalability | Potentially high | Moderate |
| Cost of Starting Materials | Moderate | Low |
Discussion: Causality Behind Experimental Choices and Outcomes
The proposed new synthetic route offers a significant advantage in terms of step economy and overall yield. By starting with 1-aminopyrrole, the N-amino functionality is incorporated from the outset, eliminating several steps required in the established route. The direct cyanation of the N-Boc protected 1-aminopyrrole is a key transformation that streamlines the synthesis.
The established route, while longer, offers a more modular approach. Each intermediate is relatively stable and can be isolated and characterized, which can be advantageous for process control in a large-scale setting. However, the use of copper cyanide presents a toxicity concern that must be carefully managed.
The regioselectivity of the final bromination step in both routes is a critical factor. In the new route, the directing effects of the N-Boc-amino and cyano groups are anticipated to strongly favor bromination at the C4 position. In the established route, the bromination of tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate also benefits from the directing influence of the substituents, leading to the desired product.
Conclusion: A Promising New Avenue for Pyrrole Synthesis
The validation of this new synthetic route to this compound demonstrates a more efficient and potentially more scalable method compared to established procedures. The reduction in the number of synthetic steps, coupled with a higher overall yield, makes this new pathway an attractive option for researchers and drug development professionals requiring access to this valuable building block. While the established route remains a viable option, particularly for its modularity, the new route's efficiency presents a compelling case for its adoption in future synthetic campaigns. Further optimization of reaction conditions for the new route could potentially lead to even higher yields and further solidify its position as the preferred method for the synthesis of this important pyrrole derivative.
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Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines. ACS Publications. [Link]
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A Comparative Guide to the Biological Activity of 2-Cyanopyrrole Derivatives
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1] Among its many derivatives, the 2-cyanopyrrole moiety has emerged as a particularly intriguing pharmacophore, demonstrating a wide spectrum of activities. This guide provides a comparative analysis of the biological activities of various 2-cyanopyrrole derivatives, with a focus on their anticancer and tyrosinase inhibitory effects. We will delve into the supporting experimental data, outline detailed methodologies for key assays, and explore the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of compounds.
Unveiling the Anticancer Potential of 2-Cyanopyrrole Derivatives
Several pyrrole derivatives have shown promise as anticancer agents, with mechanisms often involving the inhibition of protein kinases or the induction of apoptosis.[2][3] The inclusion of a cyano group at the 2-position of the pyrrole ring can significantly influence this activity.
Comparative Cytotoxicity Data
A study by Bîcu et al. (2022) investigated the cytotoxic effects of a series of newly synthesized pyrrole derivatives, including a 2-cyanopyrrole-4-carboxylate, against various human cancer cell lines.[4] The in vitro cytotoxicity was assessed using the MTS assay, with the half-maximal inhibitory concentration (IC50) values determined after 48 hours of treatment.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) |
| 4c | 2-Cyanopyrrole-4-carboxylate | LoVo (Colon) | > 100 |
| MCF-7 (Breast) | > 100 | ||
| SK-OV-3 (Ovary) | > 100 | ||
| 4a | Trisubstituted Pyrrole | LoVo (Colon) | 35.81 |
| MCF-7 (Breast) | 41.92 (at 200µM) | ||
| SK-OV-3 (Ovary) | 54.93 (at 400µM) | ||
| 4d | Trisubstituted Pyrrole | LoVo (Colon) | 19.06 |
| MCF-7 (Breast) | 60.66 (at 200µM) | ||
| SK-OV-3 (Ovary) | 35.27 (at 400µM) | ||
| Cisplatin | Standard Drug | LoVo (Colon) | 15.24 |
| MCF-7 (Breast) | 10.18 | ||
| SK-OV-3 (Ovary) | 4.52 |
Data synthesized from Bîcu et al. (2022).[4]
While the specific 2-cyanopyrrole-4-carboxylate derivative 4c did not exhibit significant cytotoxicity at the tested concentrations, other trisubstituted pyrroles from the same study, 4a and 4d , demonstrated dose- and time-dependent cytotoxic activity, particularly against the LoVo colon cancer cell line.[4] This highlights the importance of the overall substitution pattern on the pyrrole ring in determining anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-cyanopyrrole derivatives and a vehicle control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Potent Tyrosinase Inhibition by 2-Cyanopyrrole Derivatives
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. A recent study by Hu et al. (2022) synthesized and evaluated a series of 2-cyanopyrrole derivatives as potential tyrosinase inhibitors.[5][6]
Comparative Tyrosinase Inhibitory Activity
The inhibitory activity of the synthesized compounds was assessed using mushroom tyrosinase with L-DOPA as the substrate. The IC50 values were determined and compared with the standard inhibitor, kojic acid.[5][6]
| Compound ID | Substituents on Phenyl Ring at C3 | IC50 (µM) |
| A1 | H | 7.24 |
| A2 | 2-F | 8.72 |
| A3 | 3-F | 21.43 |
| A4 | 2-Br | 8.47 |
| A5 | 3-Br | 16.52 |
| A6 | 4-Br | 8.17 |
| A7 | 2-OCH3 | 23.57 |
| A8 | 4-OCH3 | 89.15 |
| A9 | 4-CF3 | 12.44 |
| A10 | 3,4-di-OCH3 | 4.83 |
| A11 | 3-OCH3, 4-OH | 2.11 |
| A12 | 2-vinyl | 0.97 |
| Kojic Acid | Standard Inhibitor | 28.72 |
Data sourced from Hu et al. (2022).[5][6]
The results demonstrated that most of the 2-cyanopyrrole derivatives exhibited potent tyrosinase inhibitory activity, with several compounds showing significantly greater potency than kojic acid.[5][6] Notably, compound A12 , bearing a 2-vinyl substituent, was the most active, with an IC50 value of 0.97 µM, approximately 30 times more potent than kojic acid.[5][6]
Structure-Activity Relationship (SAR) Insights
The study by Hu et al. provided valuable insights into the SAR of these 2-cyanopyrrole derivatives as tyrosinase inhibitors:
-
Substitution at the Phenyl Ring: The nature and position of substituents on the C3-phenyl ring significantly influenced activity. Electron-donating groups, such as hydroxyl and methoxy groups, particularly at the para position, were favorable for activity. Compound A11 , with a hydroxyl group at the 4-position and a methoxy group at the 3-position, showed excellent activity.[5][6]
-
Vinyl Group: The presence of a vinyl group at the 2-position of the phenyl ring in compound A12 led to a remarkable increase in potency, suggesting a specific favorable interaction with the enzyme's active site.[5][6]
-
Halogen Substitution: Halogen substitution on the phenyl ring generally resulted in moderate activity.[5][6]
Molecular docking studies suggested that the cyano group of the most active compounds interacts with the copper ions in the active site of tyrosinase, while the pyrrole ring and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues.[5][6]
Caption: SAR of 2-Cyanopyrroles as Tyrosinase Inhibitors.
Antimicrobial and Anti-inflammatory Activities: An Area for Further Exploration
While the anticancer and tyrosinase inhibitory activities of specific 2-cyanopyrrole derivatives are documented, comparative studies on their antimicrobial and anti-inflammatory effects are less prevalent in the literature. However, the broader class of pyrrole derivatives has demonstrated significant potential in these areas.
Antimicrobial Activity of Pyrrole Derivatives
Numerous studies have reported the synthesis of pyrrole derivatives with potent antibacterial and antifungal properties.[5][7] For instance, a series of novel pyrrole derivatives synthesized by M. G. Mohamed et al. showed promising activity against various bacterial and fungal strains.[7] While these were not exclusively 2-cyanopyrroles, the findings suggest that the pyrrole scaffold is a viable starting point for the development of new antimicrobial agents.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2-cyanopyrrole derivatives onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.
Anti-inflammatory Activity of Pyrrole Derivatives
Pyrrole derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[8] A study on 2-amino-3-cyanopyrrole derivatives, close structural analogs of 2-cyanopyrroles, demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the 2-cyanopyrrole derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The 2-cyanopyrrole scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The available data clearly demonstrates their potential as potent tyrosinase inhibitors and provides a foundation for their exploration as anticancer agents. The structure-activity relationship studies underscore the critical role of substituent patterns on the pyrrole ring in modulating biological activity.
While direct comparative data for the antimicrobial and anti-inflammatory activities of a series of 2-cyanopyrrole derivatives is currently limited, the promising results from broader pyrrole derivative studies warrant further investigation into this specific subclass. Future research should focus on the synthesis and systematic screening of diverse libraries of 2-cyanopyrrole derivatives to elucidate their full therapeutic potential and to refine the structure-activity relationships for each biological target. Such efforts will undoubtedly pave the way for the development of novel and effective drugs based on this privileged heterocyclic core.
References
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Hu, Y.-G., Gao, Z.-P., Zheng, Y.-Y., Hu, C.-M., Lin, J., Wu, X.-Z., Zhang, X., Zhou, Y.-S., Xiong, Z., & Zhu, D.-Y. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 924602. [Link]
-
Hu, Y.-G., Gao, Z.-P., Zheng, Y.-Y., Hu, C.-M., Lin, J., Wu, X.-Z., Zhang, X., Zhou, Y.-S., Xiong, Z., & Zhu, D.-Y. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]
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Harrak, Y., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(12), 2229. [Link]
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Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. [Link]
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Gaber, M., et al. (2022). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 243, 114774. [Link]
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Mohamed, M. G., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University for Science, 15(1), 849-862. [Link]
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Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
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Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Allied Sciences, 12(1), 5564-5570. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
This document provides a detailed protocol for the proper disposal of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS RN: 937047-04-6). As a compound utilized in complex organic synthesis, its unique structure presents a combination of chemical hazards that demand a rigorous and informed disposal strategy. This guide is intended for researchers, laboratory managers, and drug development professionals to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment: A Multi-faceted Profile
The disposal protocol for this compound is dictated by three key structural features: the cyano group , the bromine atom , and the carbamate moiety . A failure to recognize and address each of these hazards can result in dangerous chemical reactions and non-compliant disposal.
-
Cyano Group (-C≡N): This is the most acute hazard. As a nitrile, this compound can hydrolyze, particularly under acidic conditions, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Inhalation of HCN can be rapidly fatal. Therefore, all waste containing this compound must be strictly segregated from acidic waste streams.[2][3]
-
Halogenation (Bromo-): The presence of a bromine atom classifies this compound as a halogenated organic waste.[4] Halogenated waste streams are typically more expensive to dispose of and require high-temperature incineration to prevent the formation of toxic dioxins and furans.[5] Co-mingling this waste with non-halogenated solvents complicates disposal and increases costs.[6][7]
-
Carbamate Moiety: While the primary disposal concerns are driven by the cyano and bromo groups, the overall molecular structure contributes to its hazardous profile, with warnings for being harmful if swallowed, in contact with skin, or inhaled.[8]
Table 1: Hazard Summary and Disposal Implications
| Hazard Component | Chemical Class | Primary Risk | Critical Disposal Requirement |
| -C≡N | Nitrile / Cyanide | Release of toxic Hydrogen Cyanide (HCN) gas | Segregate from all acids; label as "Cyanide Waste".[2][3] |
| -Br | Halogenated Organic | Environmental persistence; formation of toxic byproducts upon improper incineration | Segregate into a dedicated "Halogenated Waste" stream.[4][9] |
| Full Molecule | Hazardous Substance | Harmful upon ingestion, skin contact, or inhalation.[8] | Handle with appropriate Personal Protective Equipment (PPE). |
Pre-Disposal Operations: Engineering Controls and PPE
Before handling the compound for disposal, ensure the following controls are in place to minimize exposure risk.
-
Engineering Controls: All handling and preparation of waste, including decontamination of containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[1][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Double-glove with nitrile gloves.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a strict segregation protocol is the cornerstone of safe disposal. The following workflow outlines the necessary steps for collecting solid waste, liquid waste, and contaminated materials.
Caption: Spill Response Decision Flowchart.
Spill Inside a Fume Hood: [10]1. Ensure the fume hood sash is as low as possible. 2. Contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large liquid spills. 3. Carefully sweep the absorbed material and any solids into a designated waste container. 4. Decontaminate the spill surface by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. [3][10]5. Place all contaminated wipes and PPE into the hazardous waste container.
Spill Outside a Fume Hood: [2][10]1. EVACUATE: Immediately evacuate the area. 2. ALERT: Inform all personnel in the vicinity and activate the local emergency alarm or fire alarm. 3. CALL FOR HELP: From a safe location, call 911 and your institution's EHS office. Do not attempt to clean up a large spill or any spill outside of a fume hood. 4. SECURE: Prevent re-entry to the area until emergency responders arrive.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water in a safety shower for at least 15 minutes. Seek immediate medical attention. [3]* Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention. [3]* Inhalation: Move the affected person to fresh air. If they are unconscious, do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer. [3][10]Call 911 for immediate medical assistance.
Decontamination of Glassware and Surfaces
All non-disposable items that come into contact with this compound must be decontaminated before reuse.
-
Initial Rinse: Conduct all decontamination inside a chemical fume hood. Rinse the glassware or equipment three times with a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane). Collect all rinsate as halogenated liquid hazardous waste.
-
Cyanide Decontamination: Rinse the item with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution to oxidize any residual cyanide. [2]Collect this rinse as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory detergents.
By implementing this comprehensive disposal strategy, laboratories can effectively manage the risks associated with this compound, ensuring the safety of all personnel and maintaining full regulatory compliance.
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Personal protective equipment for handling tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
Essential Safety and Handling Guide for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
As a Senior Application Scientist, it is my priority to ensure that researchers can utilize novel chemical building blocks not only effectively but also with the highest degree of safety. The compound this compound is a valuable intermediate in medicinal chemistry and drug development, largely due to its unique substitution pattern on the pyrrole core. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the cyano group offers a versatile point for further chemical elaboration.[1] However, these same functional groups—the brominated heterocycle and the cyano moiety—necessitate a rigorous and well-understood safety protocol.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment: Understanding the Molecule's Reactivity and Toxicity
A thorough understanding of the compound's chemical properties and associated hazards is the foundation of safe laboratory practice. The primary risks associated with this compound stem from its cyano group and its classification as a skin and eye irritant.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₂BrN₃O₂ | [2] |
| Molecular Weight | 286.13 g/mol | [3] |
| CAS Number | 937047-04-6 | [3] |
| Appearance | Solid (Assumed) |[4] |
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Signal Word | Warning | |[3] |
The core of the hazard profile lies in two key structural features:
-
The Cyano (Nitrile) Group: Cyanide-containing compounds are acutely toxic.[5] A significant and critical risk is their potential to react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] Therefore, this compound must be handled in a well-ventilated area, and any contact with acidic materials must be strictly controlled.[6]
-
Brominated Heterocycle: While providing synthetic utility, the brominated structure classifies this compound as a halogenated organic. Waste streams containing such compounds require specific disposal protocols to prevent environmental release.[8]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. This begins with engineering controls and is supplemented by a comprehensive personal barrier ensemble.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified laboratory chemical fume hood.[5][6] This is the most critical safety measure, as it protects the user from inhaling potentially harmful dust or vapors and contains any accidental releases.
Mandatory PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[6] The compound is a serious eye irritant, and this dual protection is necessary to prevent both direct splashes and contact with any airborne particles.
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory.[6] The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier in case the outer glove is breached. Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn, fully fastened, with sleeves covering the wrists. This protects the skin from accidental contact.
-
Respiratory Protection: While working within a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with cartridges appropriate for organic vapors and dusts should be available for emergency situations, such as a large spill.[7]
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling and Emergency Response
A systematic approach to handling minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound.[5] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat and handle with care to avoid generating dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work area with a damp cloth, which should also be disposed of as hazardous waste.
Emergency Procedures
-
Spills:
-
Minor Spill (inside fume hood): Wearing your full PPE, cover the spill with an absorbent material.[5] Carefully collect the material into a designated hazardous waste container. Clean the area with a pH 10 buffer solution followed by soap and water.[6]
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[5][6] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.
-
Disposal Plan: Managing Hazardous Waste Streams
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Chemical Waste: All unused product, reaction residues, and contaminated solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated and Nitrile-Containing Organic Waste".[6][9] Do not mix this waste with other waste streams.[9]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, bench paper, and pipette tips, are considered hazardous waste.[10][11] These items must be placed in a dedicated, lined solid waste container, which will be sealed and disposed of as hazardous waste.[6][12] Do not place these items in the regular trash.[13]
By implementing these detailed operational and safety protocols, researchers can confidently and safely handle this compound, harnessing its synthetic potential while mitigating the inherent risks.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]
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International Labour Organization. (2011, August 3). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
